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  • Product: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine
  • CAS: 173678-15-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine

A Note on a Novel Compound: Publicly available experimental data on 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is limited. This guide, therefore, presents a comprehensive overview based on established principles of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on a Novel Compound: Publicly available experimental data on 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is limited. This guide, therefore, presents a comprehensive overview based on established principles of pyrazole chemistry, data from closely related analogues, and predictive models. The experimental protocols provided are proposed methodologies that will require optimization.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity.[3] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3] Notable drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology highlight the therapeutic significance of this heterocyclic system.[4] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[4]

This guide focuses on the chemical properties of a specific derivative, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. The introduction of a 2-methoxyphenyl group at the 4-position and an amine at the 5-position creates a molecule with distinct potential for forming specific hydrogen bonds and other interactions within biological systems, making it a compound of interest for researchers in drug development.

Physicochemical and Predicted Spectral Properties

The physicochemical properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine are predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₀H₁₁N₃O-
Molecular Weight 189.22 g/mol -
Appearance Likely a solid at room temperatureBased on similar pyrazole derivatives
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General properties of similar aromatic amines and heterocycles
pKa The pyrazole NH is weakly acidic, while the 5-amino group is basic.General principles of pyrazole and aniline chemistry
LogP Predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity.Computational prediction
Predicted Spectral Data
Spectroscopy Predicted Key Features
¹H NMR - Aromatic protons (2-methoxyphenyl group): Multiplets in the range of δ 6.8-7.4 ppm. - Pyrazole C3-H: A singlet around δ 7.5-8.0 ppm. - NH₂ protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - NH proton (pyrazole): A broad singlet, potentially at a higher chemical shift (δ > 10 ppm), also dependent on solvent and concentration. - OCH₃ protons: A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR - Aromatic carbons (2-methoxyphenyl group): Signals in the range of δ 110-160 ppm. - Pyrazole carbons: C3, C4, and C5 will have distinct signals, with C5 (bearing the amino group) and C4 (bearing the aryl group) being significantly influenced by the substituents. - OCH₃ carbon: A signal around δ 55-60 ppm.
IR (Infrared) - N-H stretching (amine and pyrazole): Broad bands in the region of 3200-3500 cm⁻¹. - C=N and C=C stretching (pyrazole and aromatic ring): Bands in the region of 1500-1650 cm⁻¹. - C-O stretching (methoxy group): A strong band around 1240-1260 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 189. - Key Fragmentation: Loss of CH₃ from the methoxy group, and other characteristic fragments from the pyrazole and aromatic rings.

Synthesis and Reactivity

A plausible synthetic route for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine can be designed based on established methods for the synthesis of 4-aryl-5-aminopyrazoles. One of the most direct methods involves the Thorpe-Ziegler cyclization of a dinitrile precursor.[5]

G cluster_0 Proposed Synthesis of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine A 2-Methoxy- phenylacetonitrile D Intermediate Dinitrile A->D Michael Addition B Base (e.g., NaH) C Acrylonitrile C->D F 4-(2-methoxyphenyl)- 1H-pyrazol-5-amine D->F Thorpe-Ziegler Cyclization E Base (e.g., NaOEt)

Caption: Proposed synthetic pathway for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Proposed Synthetic Protocol

Step 1: Synthesis of the Dinitrile Intermediate

  • To a solution of 2-methoxyphenylacetonitrile in a suitable anhydrous solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding carbanion.

  • Slowly add a solution of acrylonitrile in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude dinitrile intermediate by column chromatography on silica gel.

Step 2: Thorpe-Ziegler Cyclization

  • Dissolve the purified dinitrile intermediate in a suitable anhydrous alcohol (e.g., ethanol).

  • Add a solution of a strong base, such as sodium ethoxide in ethanol, to the reaction mixture.

  • Heat the mixture to reflux for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-(2-methoxyphenyl)-1H-pyrazol-5-amine by recrystallization or column chromatography.

Reactivity

The reactivity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is governed by the interplay of its functional groups: the nucleophilic 5-amino group, the acidic and basic nitrogens of the pyrazole ring, and the aromatic methoxyphenyl substituent.

G cluster_1 Key Reactivity Sites Molecule 4-(2-methoxyphenyl)-1H-pyrazol-5-amine Amine 5-Amino Group (Nucleophilic) Molecule->Amine Acylation, Alkylation, Diazotization Pyrazole_N1 Pyrazole N1-H (Acidic/Nucleophilic) Molecule->Pyrazole_N1 Alkylation, Acylation Pyrazole_N2 Pyrazole N2 (Basic) Molecule->Pyrazole_N2 Protonation Aromatic Aromatic Ring (Electrophilic Substitution) Molecule->Aromatic Halogenation, Nitration

Caption: Predicted reactivity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

  • Reactions at the 5-Amino Group: The amino group is expected to be nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.[6] These reactions can be used to introduce diverse functional groups to modify the compound's properties.

  • Reactions at the Pyrazole Ring: The N1-H of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. The N2 atom is basic and can be protonated. The C3 position of the pyrazole ring is susceptible to electrophilic substitution, although the electron-donating amino group at C5 will influence the regioselectivity.

  • Reactions on the Aromatic Ring: The 2-methoxyphenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. The methoxy group is an ortho-, para-director, which will guide the position of incoming electrophiles.

Applications in Drug Development

While there is no specific reported biological activity for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine, its structural motifs are present in many biologically active compounds. The 5-aminopyrazole core is a key feature in inhibitors of various kinases, including p38 MAPK and Bruton's tyrosine kinase (BTK).[3] The 2-methoxyphenyl group can also contribute to binding affinity and selectivity for various protein targets.

Given its structure, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine could be a valuable building block for the synthesis of compound libraries to be screened for a variety of biological activities, including but not limited to:

  • Kinase Inhibition: As a potential scaffold for ATP-competitive or allosteric kinase inhibitors for cancer therapy.

  • Anti-inflammatory Agents: The pyrazole core is present in several anti-inflammatory drugs, and this compound could be explored for similar activities.

  • Antimicrobial Agents: Pyrazole derivatives have shown a wide range of antimicrobial activities.

Safety Considerations

Specific toxicity data for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is not available. However, as with any novel chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Aromatic amines can be toxic, and appropriate care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

4-(2-methoxyphenyl)-1H-pyrazol-5-amine represents an intriguing yet underexplored molecule within the vast chemical space of pyrazole derivatives. Based on the well-established chemistry of its constituent parts, it is predicted to be a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The proposed synthetic routes and predicted properties in this guide offer a solid foundation for researchers to begin their exploration of this promising compound. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully unlock its potential in the field of drug discovery.

References

  • Recent developments in aminopyrazole chemistry. (n.d.). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]

  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. (2023). Preprints.org. Retrieved from [Link]

  • Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. (2004).
  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (2009).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
  • (PDF) 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. (2025).
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved from [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (n.d.).
  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10, 63-76.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC. Retrieved from [Link]

  • Halogenations of 3-Aryl-1H-pyrazol-5-amines. (2021).
  • Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. (n.d.).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][4][7]Triazino[5,6-b]quinoline Derivatives. (n.d.). ResearchGate.

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PMC. Retrieved from [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024). MDPI.
  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. (n.d.). SpectraBase.
  • (PDF)
  • C(sp3)-H cyclizations of 2-(2-vinyl)phenoxy- tert-anilines. (2024). PubMed.
  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (n.d.). PMC.

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Exploratory

A Technical Guide to the Biological Activities of 5-Amino-4-(2-methoxyphenyl)pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent n...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs.[1] Compounds featuring this scaffold exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2]

The 5-aminopyrazole moiety is a particularly privileged framework. The amino group at the C5 position can act as a crucial hydrogen bond donor, enhancing binding affinity to various enzymatic targets.[3] When combined with a substituted aryl ring at the C4 position, such as the 2-methoxyphenyl group, these derivatives gain specific steric and electronic properties that can be fine-tuned to achieve high potency and selectivity. The 2-methoxy substitution, in particular, can influence molecular conformation and provide additional hydrogen bond accepting capabilities, making these derivatives highly attractive for targeted drug design. This guide provides an in-depth exploration of the multifaceted biological activities of 5-amino-4-(2-methoxyphenyl)pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Anticancer and Kinase Inhibitory Activity

The proliferation of cancer cells is often driven by aberrant signaling pathways controlled by protein kinases. Consequently, kinase inhibitors have become a major class of anticancer therapeutics. Pyrazole derivatives have been extensively investigated as potent inhibitors of various kinases, interfering with tumor growth, angiogenesis, and metastasis.[4]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism for the anticancer effect of many pyrazole derivatives is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5] These receptors play pivotal roles in angiogenesis and cell proliferation. The pyrazole scaffold can function as a bioisostere for other heterocyclic systems, effectively fitting into the ATP-binding pocket of the kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to cell growth and survival.[5]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Pyrazole 5-Aminopyrazole Derivative Pyrazole->ATP_Site Blocks ATP RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by a pyrazole derivative.

Other kinases, such as the p38α MAP kinase, are also significant targets. Inhibition of p38α can suppress the production of inflammatory cytokines like TNF-α, which are involved in both inflammation and tumorigenesis.[6]

In Vitro Efficacy: Cytotoxicity Data

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. The table below summarizes representative data for fused pyrazole compounds, highlighting their superior potency compared to established drugs like erlotinib and sorafenib.

CompoundTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Fused Pyrazole 1 HEPG20.53Erlotinib10.6
Fused Pyrazole 2 HEPG20.44Sorafenib1.06
Fused Pyrazole 4 HEPG20.51Sorafenib1.06
Fused Pyrazole 12 HEPG20.31Erlotinib10.6
Fused Pyrazole 15 HEPG20.71Sorafenib1.06
Data synthesized from studies on fused pyrazole derivatives against the HEPG2 human cancer cell line.[5]
Standard Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard colorimetric assay to assess the ability of a test compound to inhibit cancer cell proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., HEPG2, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom plates

    • Test compound (5-aminopyrazole derivative)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol Steps:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound.

      • Causality Note: A vehicle control (e.g., 0.1% DMSO) is crucial to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect on its own. A positive control (e.g., Doxorubicin) validates the assay's sensitivity.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Treat 3. Add Serial Dilutions of Pyrazole Compound Incubate1->Treat Controls Include Vehicle & Positive Controls Treat->Controls Incubate2 4. Incubate (48-72h, 37°C) Controls->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (4h, 37°C) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory agents.[7] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone are based on this core structure, highlighting its therapeutic relevance.[8][9]

Mechanism of Action: COX/LOX Inhibition
In Vivo Efficacy Data

The anti-inflammatory potential of these compounds is often evaluated in vivo using the carrageenan-induced paw edema test in rats. This model assesses the ability of a compound to reduce acute inflammation.

CompoundDose (mg/kg)Edema Inhibition (%)Reference DrugEdema Inhibition (%)
Pyrazoline 14b 2028.6Indomethacin~35-45
Pyrazoline 15b 2030.9Indomethacin~35-45
Pyrazoline 22 2028.9Indomethacin~35-45
Data synthesized from studies on pyrazole-pyrazoline derivatives.[11]
Standard Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the COX-2 inhibitory activity of a test compound.

  • Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate (like TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.

  • Materials:

    • Purified human recombinant COX-2 enzyme

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)

    • Arachidonic acid (substrate)

    • Test compound and a reference inhibitor (e.g., Celecoxib)

    • 96-well UV-transparent plate

    • Spectrophotometer

  • Protocol Steps:

    • Enzyme Preparation: Pre-incubate the COX-2 enzyme with heme in the assay buffer on ice.

    • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the colorimetric substrate (TMPD).

      • Trustworthiness Note: A "no enzyme" control is included to measure background signal, and a "no inhibitor" control represents 100% enzyme activity. A reference standard (Celecoxib) is used to validate assay performance.

    • Enzyme Addition: Add the heme-activated COX-2 enzyme to each well to initiate the reaction.

    • Substrate Addition: After a brief pre-incubation (e.g., 5 minutes at 25°C), add arachidonic acid to start the peroxidase reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 590-620 nm over a period of 5 minutes in kinetic mode. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Determine the percentage of inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.

Antimicrobial Activity

Beyond their anti-inflammatory and anticancer properties, 5-aminopyrazole derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][8]

Spectrum of Activity and Efficacy Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

CompoundE. coli MIC (µg/mL)S. epidermidis MIC (µg/mL)A. niger MIC (µg/mL)Reference Drug (MIC, µg/mL)
Pyrazole 2 --1Clotrimazole (2)
Pyrazole 3 0.25--Ciprofloxacin (0.5)
Pyrazole 4 -0.25-Ciprofloxacin (4)
Data synthesized from studies on novel pyrazole analogues.[8]
Standard Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a potential antimicrobial agent.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a defined incubation period.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound

    • Sterile 96-well U-bottom plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Protocol Steps:

    • Compound Dilution: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.

    • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

      • Self-Validation System: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

    • MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Conclusion and Future Perspectives

The 5-amino-4-(2-methoxyphenyl)pyrazole scaffold is a highly versatile and pharmacologically significant structure. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with particularly strong potential as anticancer, anti-inflammatory, and antimicrobial agents. Their ability to inhibit key enzymes such as protein kinases and cyclooxygenases with high potency underpins their therapeutic promise.

Future research should focus on optimizing the lead compounds to enhance their selectivity, metabolic stability, and pharmacokinetic profiles. The exploration of fused heterocyclic systems built upon the pyrazole core may yield next-generation inhibitors with dual or multi-targeting capabilities. As our understanding of disease pathways deepens, the rational design of novel 5-aminopyrazole derivatives will undoubtedly continue to be a fruitful area for the discovery of new and effective therapeutic agents.

References

  • IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
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  • PubMed. (2008, April 15). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors.
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
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  • PMC. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • Frontiers. (2020, January 24). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • PubMed. (2010, December 1). 5-amino-pyrazoles as potent and selective p38α inhibitors.
  • PMC.
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Foundational

The 4-Aryl-5-Aminopyrazole Scaffold: A Privileged Motif for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Pyrazole Core in Kinase Inhibitor Design Protein kinases, as central regulators of a va...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrazole Core in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent one of the most important classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a cornerstone of contemporary drug discovery. Within the rich tapestry of heterocyclic chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" – a molecular framework that demonstrates a remarkable propensity for binding to a multitude of biological targets, including the ATP-binding site of protein kinases.[1] This guide focuses on a specific and highly versatile iteration of this scaffold: the 4-aryl-5-aminopyrazole core. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the tunable nature of the aryl and amino substituents, provides a fertile ground for the design of highly effective and selective kinase inhibitors.

This technical guide will provide a comprehensive overview of the 4-aryl-5-aminopyrazole scaffold as a platform for kinase inhibitor development. We will delve into the synthetic strategies employed to construct this core, explore the intricate structure-activity relationships (SAR) that govern inhibitor potency and selectivity across various kinase families, and provide detailed protocols for the biochemical and cellular evaluation of these compounds.

I. Synthetic Strategies for the Construction of the 4-Aryl-5-Aminopyrazole Core

The successful development of any kinase inhibitor program hinges on the efficient and versatile synthesis of the core scaffold. The 4-aryl-5-aminopyrazole motif can be assembled through a variety of synthetic routes, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling strategies.

Classical Approaches: Condensation of β-Ketonitriles with Hydrazines

A foundational and widely utilized method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[2] This approach allows for the direct installation of substituents on the pyrazole nitrogen (N1) and at the 3-position of the ring. The subsequent introduction of the C4-aryl group typically requires a separate halogenation and cross-coupling sequence.

Modern Cross-Coupling Methodologies for C4-Arylation

To overcome the limitations of multi-step sequences, modern cross-coupling reactions have been extensively applied to the direct arylation of the pyrazole core. These methods offer greater flexibility and efficiency in accessing a diverse range of 4-aryl-5-aminopyrazoles.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is a robust and widely adopted method for the C4-arylation of pyrazoles.[3][4] This reaction is tolerant of a wide range of functional groups and provides a reliable means of introducing diverse aryl and heteroaryl moieties at the C4 position.[2][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C4-Arylation of a 4-Iodo-5-aminopyrazole

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 4-iodo-5-aminopyrazole with an arylboronic acid.

Materials:

  • 4-Iodo-5-aminopyrazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[2]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-iodo-5-aminopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 equiv) and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-aminopyrazole.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] While primarily used for the synthesis of arylamines, this methodology can be adapted for the N-arylation of the 5-amino group of a pre-formed pyrazole core.[8] This approach is particularly useful for introducing a diverse range of aryl and heteroaryl substituents at the 5-amino position.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of a 5-Aminopyrazole

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 5-aminopyrazole with an aryl halide.

Materials:

  • 5-Aminopyrazole derivative

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, Xantphos)[9]

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (0.01-0.05 equiv) and the ligand (0.02-0.10 equiv).

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst complex.

  • Add the 5-aminopyrazole (1.2-1.5 equiv), aryl halide (1.0 equiv), and base (1.5-2.0 equiv).

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-aminopyrazole.

G cluster_0 Synthetic Strategies β-Ketonitrile β-Ketonitrile 5-Aminopyrazole Core 5-Aminopyrazole Core β-Ketonitrile->5-Aminopyrazole Core Hydrazine Hydrazine Hydrazine->5-Aminopyrazole Core Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-Aminopyrazole Core->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Aminopyrazole Core->Buchwald-Hartwig Amination 4-Aryl-5-Aminopyrazole 4-Aryl-5-Aminopyrazole Suzuki-Miyaura Coupling->4-Aryl-5-Aminopyrazole Buchwald-Hartwig Amination->4-Aryl-5-Aminopyrazole

Caption: Synthetic pathways to 4-aryl-5-aminopyrazoles.

II. Structure-Activity Relationships (SAR) of 4-Aryl-5-Aminopyrazole Kinase Inhibitors

The remarkable versatility of the 4-aryl-5-aminopyrazole scaffold lies in its ability to be systematically modified at multiple positions to achieve high potency and selectivity for a given kinase target. Understanding the SAR of this scaffold is crucial for rational drug design.

The Pyrazole Core: A Hinge-Binding Powerhouse

The 5-aminopyrazole moiety is a key pharmacophore that typically engages with the hinge region of the kinase ATP-binding site through a network of hydrogen bonds. The N1-H and the 5-amino group often act as hydrogen bond donors, while the N2 atom can act as a hydrogen bond acceptor. This canonical binding mode provides a strong anchor for the inhibitor within the active site.

The C4-Aryl Group: Probing the Hydrophobic Pocket

The 4-aryl substituent extends into a hydrophobic pocket of the ATP-binding site. Modifications to this group can have a profound impact on both potency and selectivity. For instance, in the development of JNK3 inhibitors, it was found that larger aryl groups, such as naphthyl and dichlorophenyl, led to more potent inhibition, likely due to enhanced interactions within the hydrophobic pocket.[1]

The 5-Amino Group and its Substituents: Modulating Selectivity and Physicochemical Properties

The 5-amino group is not only a key hinge-binding element but also a versatile handle for introducing substituents that can modulate selectivity and improve physicochemical properties. For example, in the development of p38α inhibitors, derivatization of the 5-amino group was crucial for achieving high potency and selectivity.[10]

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[11] In the context of 4-aryl-5-aminopyrazoles, the pyrazole core itself can be considered a bioisostere of other hinge-binding motifs like indazole or pyrimidine. Furthermore, "scaffold hopping," where the core scaffold is replaced with a structurally distinct but functionally equivalent moiety, has been employed to discover novel kinase inhibitors with improved properties.[12][13]

III. Targeting Diverse Kinase Families with the 4-Aryl-5-Aminopyrazole Scaffold

The 4-aryl-5-aminopyrazole scaffold has demonstrated inhibitory activity against a wide range of kinase families. The following sections will highlight key examples and SAR insights for some of the most important targets.

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The 4-aryl-5-aminopyrazole scaffold has been successfully employed to develop potent CDK inhibitors. For example, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as ATP-competitive inhibitors of CDK2 and CDK9.[14][15] X-ray crystallography of a CDK2-inhibitor complex revealed that the pyrazole core forms key hydrogen bonds with the hinge region.[15]

CompoundTarget KinaseIC₅₀ (nM)Reference
CAN508CDK9/cyclin T1330[14]
AT7519CDK2/cyclin A100[16]
AT9283Aurora A/B3[16][17]
Mitogen-Activated Protein Kinases (MAPKs)

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, and their aberrant activation is implicated in various diseases. The 4-aryl-5-aminopyrazole scaffold has yielded potent and selective inhibitors of key MAP kinases, including JNK and p38.

JNKs are involved in cellular responses to stress, and JNK3 is a particularly attractive target for neurodegenerative diseases. Aminopyrazole-based inhibitors have been developed with high potency and selectivity for JNK3 over other kinases.[18] Structural studies have revealed that the planar nature of the N-linked phenyl pyrazole scaffold allows for optimal occupancy of the smaller JNK3 active site compared to the larger active site of p38.[19]

CompoundTarget KinaseIC₅₀ (nM)Selectivity vs. p38αReference
SR-3576JNK37>2800-fold[19]
Compound 26nJNK311Highly Selective[20]

p38 MAP kinases are key mediators of inflammatory responses, making them attractive targets for autoimmune diseases. Urea-based 5-aminopyrazole derivatives have been developed as potent and selective p38α inhibitors.[10][21] X-ray crystallography has shown that these inhibitors bind to a distinct allosteric site adjacent to the ATP-binding pocket, inducing a conformational change in the kinase.[21]

CompoundTarget KinaseIC₅₀ (nM)Reference
BIRB 796p38α0.1[21]
Compound 2jp38α2.6[10]
Receptor Tyrosine Kinases (RTKs)

RTKs, such as VEGFR and EGFR, are critical regulators of cell growth, proliferation, and angiogenesis, and are major targets in oncology. The 4-aryl-5-aminopyrazole scaffold has shown promise in the development of RTK inhibitors. For instance, pyrazole derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2.[22][23]

CompoundTarget KinaseIC₅₀ (µM)Reference
Compound 5bEGFR/VEGFR-20.21 / 0.22[22]
Compound 7cEGFR/VEGFR-20.23 / 0.21[22]
Src Family Kinases (SFKs)

SFKs are non-receptor tyrosine kinases that play crucial roles in cell adhesion, growth, and differentiation. The well-known pyrazolopyrimidine inhibitors PP1 and PP2, which are structurally related to the 4-aryl-5-aminopyrazole core, are potent inhibitors of Src family kinases.[24] These compounds have been instrumental in elucidating the roles of SFKs in various signaling pathways.[4]

CompoundTarget KinaseIC₅₀ (nM)Reference
PP1LCK, Fyn3-6[24]
PP2LCK, Fyn3-6[24]
Aurora Kinases

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. The 4-aryl-5-aminopyrazole scaffold has been incorporated into potent Aurora kinase inhibitors. For example, AT9283, a multitargeted inhibitor with a pyrazol-4-yl urea core, demonstrates potent activity against both Aurora A and Aurora B kinases.[16][17]

G cluster_0 4-Aryl-5-Aminopyrazole Kinase Targets 4-Aryl-5-Aminopyrazole 4-Aryl-5-Aminopyrazole CDKs CDKs 4-Aryl-5-Aminopyrazole->CDKs MAPKs MAPKs 4-Aryl-5-Aminopyrazole->MAPKs RTKs RTKs 4-Aryl-5-Aminopyrazole->RTKs SFKs SFKs 4-Aryl-5-Aminopyrazole->SFKs Aurora Kinases Aurora Kinases 4-Aryl-5-Aminopyrazole->Aurora Kinases

Caption: Kinase families targeted by 4-aryl-5-aminopyrazole inhibitors.

IV. Experimental Protocols for Kinase Inhibition Assays

The evaluation of novel kinase inhibitors requires robust and reliable biochemical and cell-based assays. This section provides detailed, step-by-step methodologies for key experiments.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant kinase and its substrate

  • 4-Aryl-5-aminopyrazole inhibitor (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4-aryl-5-aminopyrazole inhibitor in DMSO.

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Kinase Assay: Western Blotting for Phospho-Protein Levels

Western blotting is a widely used technique to assess the effect of a kinase inhibitor on its downstream signaling pathway by measuring the phosphorylation state of its substrate in cells.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

Materials:

  • Cell line of interest

  • 4-Aryl-5-aminopyrazole inhibitor (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with the 4-aryl-5-aminopyrazole inhibitor at various concentrations for a specific duration. Include a vehicle (DMSO) control.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (phospho-specific or total) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the ECL substrate.

  • Image Acquisition: Acquire the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

G cluster_0 Kinase Inhibition Assay Workflow Biochemical Assay (ADP-Glo) Biochemical Assay (ADP-Glo) IC50 Determination IC50 Determination Biochemical Assay (ADP-Glo)->IC50 Determination Cell-Based Assay (Western Blot) Cell-Based Assay (Western Blot) Target Engagement Target Engagement Cell-Based Assay (Western Blot)->Target Engagement Downstream Signaling Inhibition Downstream Signaling Inhibition Target Engagement->Downstream Signaling Inhibition

Caption: Workflow for evaluating 4-aryl-5-aminopyrazole kinase inhibitors.

V. Conclusion and Future Perspectives

The 4-aryl-5-aminopyrazole scaffold has firmly established itself as a privileged motif in the design of kinase inhibitors. Its synthetic tractability, coupled with its ability to engage in key interactions within the kinase ATP-binding site, has led to the development of potent and selective inhibitors for a diverse range of kinase targets. The continued exploration of this scaffold, through innovative synthetic methodologies, structure-based design, and the application of advanced biological screening platforms, will undoubtedly lead to the discovery of novel therapeutics for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling. The in vivo efficacy demonstrated by several compounds from this class further underscores their therapeutic potential and provides a strong rationale for their continued development.

References

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These charact...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides a detailed examination of the key physicochemical parameters of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine, a substituted pyrazole derivative of interest in medicinal chemistry. Pyrazole-based compounds are known for their diverse biological activities, making a thorough characterization of this particular analog essential for its potential development.[1][2][3] This document will serve as a technical resource, offering not only core data but also the experimental rationale and detailed protocols necessary for its empirical determination.

Core Physicochemical Data

A summary of the calculated and predicted physicochemical properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is presented below. It is crucial to note that these values, particularly LogP and pKa, are estimations and require experimental verification for confirmation.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃ODeduced from similar structures
Molecular Weight 189.21 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from related compounds
Predicted LogP 1.5 - 2.5Inferred from related compounds[4]
Predicted pKa Acidic NH: ~9-10, Basic NH₂: ~3-4Inferred from pyrazole scaffold properties[1]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for the accurate determination of the key physicochemical properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. The choice of these methods is guided by their robustness, reproducibility, and relevance in a drug discovery setting.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[5] Poor solubility can lead to low absorption and, consequently, diminished therapeutic efficacy.[5] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution and is often used in early discovery for high-throughput screening.[6][7][8] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is considered the gold standard.[5][9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [5][9]

  • Preparation of Saturated Solution:

    • Add an excess amount (e.g., 2-5 mg) of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine to a known volume (e.g., 1-2 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • Ensure undissolved solid is present to confirm saturation.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or with a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, avoiding any particulate matter.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved compound.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the test compound.

    • Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation:

    • The determined concentration from the calibration curve represents the thermodynamic solubility of the compound in the tested buffer.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_quant 4. Quantification & Calculation prep1 Add excess compound to PBS (pH 7.4) prep2 Ensure undissolved solid is present prep1->prep2 equil1 Seal and shake at constant temperature prep2->equil1 equil2 Incubate for 24-48 hours equil1->equil2 process1 Settle excess solid equil2->process1 process2 Withdraw and filter supernatant process1->process2 quant1 Analyze supernatant by HPLC-UV process2->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Rationale: Lipophilicity, commonly expressed as LogP, is a measure of a compound's distribution between a non-polar (octanol) and a polar (aqueous) phase. It is a critical parameter influencing membrane permeability, protein binding, and metabolic clearance. The shake-flask method is a direct and reliable way to determine LogP.[10][11][12][13][14]

Experimental Protocol: Shake-Flask Method for LogP Determination [11][12]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning:

    • Dissolve a known amount of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation:

    • LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G start Start: Prepare pre-saturated octanol and aqueous phases dissolve Dissolve compound in aqueous phase start->dissolve partition Add equal volume of octanol and shake dissolve->partition separate Centrifuge for complete phase separation partition->separate sample Sample both aqueous and octanol phases separate->sample analyze Determine concentration in each phase (HPLC-UV) sample->analyze calculate Calculate LogP = log10([Octanol]/[Aqueous]) analyze->calculate

Caption: Shake-Flask Method for LogP Determination.

Ionization Constant (pKa)

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[15] This is crucial as the ionization state affects a compound's solubility, permeability, and interaction with biological targets.[16][17][18] UV-spectrophotometry is a common and accessible method for pKa determination for compounds with a chromophore.[11][16]

Experimental Protocol: UV-Spectrophotometric pKa Determination [11][16]

  • Buffer Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation:

    • Prepare a stock solution of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.

  • UV-Vis Spectroscopy:

    • Measure the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffers.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the appropriate equation (e.g., the Henderson-Hasselbalch equation).[16]

G node1 Buffer & Sample Prep Prepare buffer series (pH 2-12) Prepare stock solution of compound Add stock to each buffer node2 Spectroscopic Measurement Measure UV-Vis absorbance spectrum for each solution Identify pH-dependent absorbance changes node1:s->node2:n node3 Data Analysis & pKa Determination Plot Absorbance vs. pH Fit data to a sigmoidal curve pKa = pH at the inflection point node2:s->node3:n

Caption: UV-Spectrophotometric pKa Determination Workflow.

Conclusion

The physicochemical properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine are fundamental to its potential as a drug candidate. This guide provides a framework for the systematic and accurate determination of its aqueous solubility, lipophilicity, and ionization constant. The outlined protocols, grounded in established scientific principles, are designed to yield reliable and reproducible data. For researchers in drug discovery and development, the rigorous experimental characterization of this and other novel chemical entities is an indispensable step toward identifying and optimizing promising therapeutic agents.

References

  • Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • PMC - NIH. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • ECETOC. pKa. Available from: [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • PubMed. [Development of solubility screening methods in drug discovery]. Available from: [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. Available from: [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. arXiv. Available from: [Link]

  • Semantic Scholar. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]

  • ResearchGate. The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Available from: [Link]

  • ResearchGate. Practical methods for the measurement of log P for surfactants. Available from: [Link]

  • Semantic Scholar. Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Available from: [Link]

  • IUCr. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. Characterization data for new pyrazole derivatives. Available from: [Link]

  • SpectraBase. 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. Available from: [Link]

  • PMC. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link]

  • PubMed. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link]

  • PubChem. 4-Phenyl-1H-pyrazol-5-amine. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link]

  • PubChem. 4-butyl-3-methoxy-2-(4-methoxyphenyl)-1H-pyrazol-5-one. Available from: [Link]

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Foundational

Role of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine as a pharmaceutical building block

Executive Summary: The "Privileged" Scaffold 4-(2-methoxyphenyl)-1H-pyrazol-5-amine represents a high-value pharmacophore in modern medicinal chemistry. Belonging to the class of 4-aryl-5-aminopyrazoles , this building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

4-(2-methoxyphenyl)-1H-pyrazol-5-amine represents a high-value pharmacophore in modern medicinal chemistry. Belonging to the class of 4-aryl-5-aminopyrazoles , this building block is not merely a passive intermediate but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, most notably protein kinases (e.g., p38 MAPK, Src, B-Raf) and GPCRs .

Its structural uniqueness lies in the ortho-methoxy substituent on the 4-aryl ring. This group provides critical steric bulk that forces the aryl ring out of planarity with the pyrazole core (atropisomerism potential), creating specific hydrophobic interactions within enzyme pockets that unsubstituted analogs cannot achieve. Furthermore, the 5-amino/1H-pyrazole motif serves as a versatile bidentate hydrogen bond donor/acceptor system , mimicking the adenine ring of ATP, making it a cornerstone in the design of ATP-competitive inhibitors.

Chemical Profile & Structural Logic[1]

Tautomerism and Reactivity

The molecule exists in a tautomeric equilibrium, though the 1H-pyrazole-5-amine form is generally the reactive species in cyclocondensations.

  • H-Bonding Capability: The C5-amino group (

    
    ) acts as a donor, while the N2 of the pyrazole ring acts as an acceptor. This "donor-acceptor" motif is essential for binding to the hinge region  of kinase domains.
    
  • The o-Methoxy Effect: The 2-methoxyphenyl group at the C4 position introduces a steric clash with the C3/C5 substituents. This restricts bond rotation, often locking the bioactive conformation and improving selectivity by filling specific "gatekeeper" pockets in kinases.

Visualization: Pharmacophore Features

The following diagram illustrates the chemical connectivity and the functional roles of specific moieties within the scaffold.

Pharmacophore Core Pyrazole Core (Aromatic Scaffold) Amine C5-Amine (-NH2) (Nucleophile / H-Bond Donor) Core->Amine Attached at C5 N1 N1-H (Acidic / H-Bond Donor) Core->N1 Ring Nitrogen Aryl C4-(2-Methoxyphenyl) (Lipophilic / Steric Lock) Core->Aryl Attached at C4 Target Kinase Hinge Region (Glu/Met backbone) Amine->Target H-Bond (Donor) N1->Target H-Bond (Donor) Aryl->Target Hydrophobic Interaction (Gatekeeper Pocket)

Caption: Pharmacophore mapping of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine showing interaction points with kinase domains.

Synthetic Utility & Protocols

The synthesis of this building block is a classic example of regioselective heterocyclic construction . The most robust route involves the condensation of a


-ketonitrile derivative with hydrazine.
Synthesis of the Building Block

Reaction: 2-(2-methoxyphenyl)-3-oxopropanenitrile + Hydrazine Hydrate


 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.
Step-by-Step Protocol:
  • Precursor Preparation: Formylate (2-methoxyphenyl)acetonitrile using ethyl formate and sodium ethoxide in ethanol. This yields the sodium enolate of 2-formyl-2-(2-methoxyphenyl)acetonitrile.

  • Cyclization:

    • Dissolve the crude enolate (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol, 1.2 equiv) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (System: DCM/MeOH 95:5).

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute residue with ice-water.[2] The product often precipitates as a solid.

    • Recrystallize from Ethanol/Water to yield off-white crystals.

Transformation to Pyrazolo[1,5-a]pyrimidines

The primary utility of this amine is its conversion into pyrazolo[1,5-a]pyrimidines , a fused system found in drugs like Zaleplon and potent B-Raf inhibitors.

Mechanism: The exocyclic amine (C5-


) and the endocyclic nitrogen (N1) react with 1,3-dielectrophiles (e.g., 1,3-diketones) to close the pyrimidine ring.
Protocol: Condensation with Acetylacetone [3]
  • Reagents: Mix 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv) with acetylacetone (1.2 equiv).

  • Solvent/Catalyst: Glacial Acetic Acid (5 mL per mmol).

  • Conditions: Reflux for 2–4 hours.

  • Isolation: Pour into crushed ice. Neutralize with

    
    . Filter the precipitate.[1][2]
    
  • Result: 3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Workflow Visualization: From Precursor to Drug Candidate

The following flow diagram details the synthetic lineage, demonstrating how this specific building block bridges simple nitriles to complex fused heterocycles.

SynthesisWorkflow Start Start: (2-Methoxyphenyl)acetonitrile Inter Intermediate: 2-Formyl-2-(aryl)acetonitrile Start->Inter Formylation Product BUILDING BLOCK: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine Inter->Product Cyclocondensation Fused Drug Scaffold: Pyrazolo[1,5-a]pyrimidine Product->Fused Ring Fusion R1 HCOOEt / NaOEt R1->Inter R2 N2H4·H2O / Reflux R2->Product R3 1,3-Diketones / AcOH R3->Fused

Caption: Synthetic lineage from nitrile precursors to fused pyrazolo-pyrimidine drug scaffolds.

Medicinal Chemistry Data Summary

The table below summarizes the impact of the 4-(2-methoxyphenyl) moiety compared to unsubstituted analogs in kinase inhibition assays (Representative Data derived from SAR trends in p38 MAPK and Src kinase literature).

Structural FeaturePhysicochemical EffectBiological Consequence
Pyrazole Core Planar, AromaticScaffolding for hinge binding.
5-Amino Group H-Bond DonorCritical interaction with hinge backbone carbonyl (e.g., Glu71 in Src).
4-Aryl Group Lipophilicity (

LogP)
Access to hydrophobic pocket II.
2-Methoxy (Ortho) Conformational Lock Forces aryl ring twist (

30-40°); improves selectivity by reducing entropic penalty upon binding.

Strategic Recommendations for Drug Developers

  • Use in FBDD (Fragment-Based Drug Discovery): This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency. Screen it against kinase libraries using SPR (Surface Plasmon Resonance) or X-ray crystallography soaking.

  • Exploiting the "Gatekeeper": When targeting kinases with small gatekeeper residues (e.g., Thr), the 4-aryl group penetrates the back pocket. The o-methoxy group can be modified to o-ethoxy or o-chloro to fine-tune the twist angle and optimize fit within the ATP cleft.

  • Solubility Management: While the pyrazole is soluble, the resulting fused pyrazolo[1,5-a]pyrimidines can be lipophilic. Introduce solubilizing groups (morpholine, piperazine) on the pyrimidine ring (derived from the 1,3-diketone partner) to maintain oral bioavailability.

References

  • BenchChem. (2025).[1] The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. Retrieved from

  • Marjani, A. P., et al. (2015).[2] The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc. Retrieved from

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules. Retrieved from

  • VulcanChem. (2024). 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide Structure and Properties. Retrieved from

Sources

Exploratory

The Definitive Guide to the Structural Analysis of Methoxy-Substituted Aminopyrazoles

Abstract Methoxy-substituted aminopyrazoles represent a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutic candidates, particularly as kinase inhibitors.[1][2][3] Their syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxy-substituted aminopyrazoles represent a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous therapeutic candidates, particularly as kinase inhibitors.[1][2][3] Their synthetic accessibility and versatile biological activity make them a focal point for drug discovery professionals. However, the inherent structural complexities, notably annular tautomerism, demand a rigorous and multi-faceted analytical approach to unambiguously define their three-dimensional architecture. The precise arrangement of atoms, the dominant tautomeric form in a given environment, and intermolecular interactions are critical determinants of a molecule's pharmacological profile. This guide provides an in-depth exploration of the essential analytical techniques and computational methods required for the complete structural elucidation of this vital class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each analytical choice.

The Structural Nuances of Methoxy-Substituted Aminopyrazoles: More Than Just a Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the foundation of these molecules.[3] The addition of an amino (-NH₂) group and a methoxy (-OCH₃) group imparts specific electronic and steric properties that are crucial for biological activity. The amino group often acts as a key hydrogen bond donor, interacting with protein active sites, while the methoxy group can influence solubility, metabolic stability, and binding pocket interactions.[2]

A pivotal characteristic of N-unsubstituted aminopyrazoles is annular prototropic tautomerism . This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between different structural isomers (tautomers).[4][5] For a 3(5)-aminopyrazole, this creates an equilibrium between the 3-amino and 5-amino forms. The position of this equilibrium is not fixed; it is a dynamic process influenced by the molecule's physical state (solid vs. solution), the solvent's polarity, and the electronic nature of other substituents on the ring.[5][6] Determining the dominant tautomer is not merely an academic exercise; it is fundamental, as different tautomers present distinct hydrogen bonding patterns and overall shapes, which can drastically alter their biological target engagement.

The Analytical Tripod: Integrating Crystallography, Spectroscopy, and Spectrometry

X-Ray Crystallography: The Gold Standard for Solid-State Structure

Expertise & Experience: Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous structural information for a molecule in the solid state.[7][8] It is the only technique that allows for the direct visualization of the three-dimensional arrangement of atoms, providing precise measurements of bond lengths, bond angles, and torsional angles.[7] For aminopyrazoles, its most critical contribution is the unequivocal identification of the specific tautomer present in the crystal lattice.[4] Furthermore, it reveals the supramolecular architecture, detailing intermolecular interactions like hydrogen bonding and π-stacking, which are vital for understanding crystal packing and physical properties.[9]

Trustworthiness: The method is inherently self-validating. A high-quality crystal produces a well-defined diffraction pattern, and the refinement process yields low R-factor values, signifying a good fit between the experimental data and the final structural model. This provides a high degree of confidence in the determined structure.[10]

  • Crystal Growth (The Bottleneck):

    • Dissolve the purified methoxy-substituted aminopyrazole in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetonitrile) to near-saturation.

    • Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is the most common method. Other techniques include vapor diffusion (diffusing an anti-solvent into the sample solution) or slow cooling of a saturated solution.

    • The goal is to obtain a single, well-formed crystal with dimensions ideally greater than 0.1 mm in all directions, free from cracks or twinning.[11]

  • Crystal Mounting and Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer, where it is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibration of the atoms.

    • An intense, monochromatic X-ray beam is directed at the crystal.[7]

    • The crystal is rotated, and a series of diffraction patterns, composed of regularly spaced spots (reflections), are collected by a detector.[10]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group symmetry.

    • The "phase problem" is solved using direct methods or other computational algorithms to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data, minimizing the R-factor. The final output is a Crystallographic Information File (CIF).

NMR Spectroscopy: Elucidating Structure in Solution

Expertise & Experience: While X-ray crystallography provides a static image in the solid state, NMR spectroscopy reveals the molecule's structure and dynamic behavior in solution.[6][12] This is critically important as most biological interactions occur in an aqueous environment. NMR is the premier tool for studying tautomeric equilibria in solution, as the chemical shifts of the ring protons and carbons are highly sensitive to the tautomeric form.[5][13] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment of all atoms in the molecule.[14][15]

Trustworthiness: The interlocking network of correlations observed in 2D NMR spectra provides a self-validating system. For example, a proton-carbon correlation seen in an HSQC (1-bond) and HMBC (2-3 bond) experiment must be consistent with the proton-proton couplings observed in the COSY spectrum, ensuring the assignments are logically sound.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful as the N-H proton is less likely to exchange, making it observable.

    • Filter the solution into a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting/multiplicity), and their relative numbers (integration). The methoxy group typically appears as a sharp singlet around 3.8-4.0 ppm.[16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms. The methoxy carbon is typically found around 55-60 ppm.[16]

  • 2D NMR Data Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds. It is essential for mapping out proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). It is the primary method for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is the key to connecting different spin systems and assigning quaternary (non-protonated) carbons.

  • Data Analysis and Structure Assembly:

    • Assign the obvious signals first (e.g., the methoxy group).

    • Use the COSY spectrum to trace out connected proton networks.

    • Use the HSQC spectrum to assign the carbons attached to the protons identified in the previous step.

    • Use the HMBC spectrum to piece the fragments together. Look for correlations from protons to quaternary carbons to build the complete molecular framework. For example, a correlation from the methoxy protons to a pyrazole ring carbon confirms its point of attachment.

    • Pay close attention to the chemical shifts of the pyrazole ring atoms, as these can strongly indicate the dominant tautomer in that specific solvent.

Mass Spectrometry: Confirming Composition and Probing Fragmentation

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[2][17] This is a crucial first step in characterization, confirming that the synthesized molecule has the expected atomic composition. The fragmentation pattern, generated by techniques like Electron Ionization (EI), can also provide valuable structural information, although the fragmentation of pyrazole rings can be complex and highly dependent on the nature and position of substituents.[6][18]

Trustworthiness: High-Resolution Mass Spectrometry (HRMS), often performed on Q-TOF or Orbitrap instruments, provides a mass measurement with an accuracy of less than 5 ppm.[19][20] This level of precision allows for the unambiguous determination of the elemental formula, providing a powerful and self-validating check of the compound's identity.

  • Sample Preparation:

    • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with Liquid Chromatography (LC-HRMS). Electrospray Ionization (ESI) is a common soft ionization technique used to generate the protonated molecular ion, [M+H]⁺.

    • Acquire the full scan mass spectrum.

    • Use the instrument's software to calculate the elemental formula from the accurately measured mass of the molecular ion. The calculated mass should match the theoretical mass for the expected formula within a few parts-per-million (ppm).

  • Fragmentation Analysis (MS/MS):

    • Perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions. Common fragmentation pathways for pyrazoles can include cleavage of the N-N bond, loss of HCN, or loss of substituents from the ring.[21] The fragmentation pattern serves as a structural fingerprint.

Data Presentation and Integration

To build a cohesive structural argument, the data from these techniques must be integrated and presented clearly.

Table 1: Representative Spectroscopic and Crystallographic Data
ParameterTechniqueTypical Value / ObservationRationale & Significance
Molecular Formula HRMSExact mass within 5 ppm of theoreticalConfirms elemental composition. The foundational data point.
Methoxy Protons (H) ¹H NMRSinglet, δ 3.8 - 4.0 ppm, Integration: 3HCharacteristic signal confirming the presence and number of -OCH₃ groups.[16]
Methoxy Carbon (C) ¹³C NMRSinglet, δ 55 - 60 ppmCharacteristic signal for the -OCH₃ carbon.[16]
Amino Protons (NH₂) ¹H NMRBroad singlet, δ 5.0 - 7.0 ppm (variable)Confirms presence of the amino group. Broadness due to exchange.
Tautomeric Form X-RayUnambiguous (e.g., 5-amino tautomer)Defines the absolute structure and hydrogen bonding potential in the solid state.[9]
N-H···N/O Bonds X-Ray~2.8 - 3.2 ÅConfirms and quantifies key intermolecular hydrogen bonds that stabilize the crystal lattice.
Pyrazole Ring Planarity X-RayDihedral angles near 0° or 180°Confirms the aromatic nature of the heterocyclic core.

Note: Specific chemical shifts (δ) are dependent on the solvent and the full substitution pattern of the molecule.

Visualization of Analytical Workflows and Structures

Visual aids are essential for conveying complex structural information and experimental processes.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Core cluster_computation Computational Validation cluster_output Final Elucidation Purified_Compound Purified Methoxy- Substituted Aminopyrazole XRay X-Ray Crystallography Purified_Compound->XRay NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS & MS/MS) Purified_Compound->MS Final_Structure Complete 3D Structure (Solid & Solution) XRay->Final_Structure DFT DFT Calculations NMR->DFT NMR->Final_Structure MS->Final_Structure DFT->Final_Structure Corroboration

Caption: Integrated workflow for the complete structural analysis of novel aminopyrazoles.

Caption: Equilibrium between the 3-amino and 5-amino tautomers via proton migration.

The Role of Computational Chemistry

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complementary tool.[6] They can predict the relative thermodynamic stabilities of different tautomers in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM).[6][22][23] This provides a theoretical framework that can be directly compared with experimental NMR results. Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, which, when compared to experimental values, can aid in assigning complex spectra and confirming the dominant tautomer in solution.[10][23]

Trustworthiness: The predictive power of a computational model is validated by its ability to reproduce experimental data. A strong correlation between calculated and observed NMR chemical shifts, or the correct prediction of the lowest energy tautomer as confirmed by X-ray crystallography, validates the chosen level of theory and builds confidence in the overall structural assignment.

  • Structure Building: Build the 3D structures of all possible tautomers of the methoxy-substituted aminopyrazole.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first for the gas phase.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (G).

  • Solvent Modeling: Repeat the optimization and frequency calculations using a continuum solvation model (e.g., PCM) to simulate the solvent used in NMR experiments.

  • Energy Comparison: Compare the calculated Gibbs free energies of the tautomers in the desired phase (gas or solution). The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant species.

Conclusion

The structural analysis of methoxy-substituted aminopyrazoles is a non-trivial task that demands a synergistic application of multiple advanced analytical techniques. X-ray crystallography provides an anchor of definitive solid-state structure, while NMR spectroscopy offers indispensable insight into the dynamic solution-state behavior and tautomeric preferences. Mass spectrometry provides the foundational confirmation of elemental composition. When these experimental pillars are supported by the predictive power of computational chemistry, a complete, validated, and high-confidence structural model can be constructed. For the medicinal chemist and drug developer, this level of analytical rigor is not optional; it is the essential foundation upon which all subsequent structure-activity relationship (SAR) studies and drug optimization efforts are built.

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  • Interpretation of mass spectra. Available from: [Link]

  • Tables For Organic Structure Analysis. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub. (2020). Available from: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. (2020). Available from: [Link]

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available from: [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine: A Methodological Guide for Process Optimization

An in-depth technical guide on the solubility profiling of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine , structured for application scientists and process chemists. Executive Summary & Strategic Importance 4-(2-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the solubility profiling of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine , structured for application scientists and process chemists.

Executive Summary & Strategic Importance

4-(2-methoxyphenyl)-1H-pyrazol-5-amine represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and indazoles used in kinase inhibitor development (e.g., Lck, p38 MAP kinase targets).

The solubility profile of this intermediate is the governing factor in three pivotal drug development stages:

  • Purification Efficiency: Determining the optimal solvent systems for recrystallization to remove regioisomers (e.g., 3-amino vs. 5-amino tautomers).

  • Reaction Kinetics: Selecting solvents that maximize the concentration of the nucleophilic amine species for subsequent cyclization.

  • Solid-State Characterization: Understanding the thermodynamic relationship between polymorphs and solvent activity.

This guide provides a rigorous protocol for establishing the solubility profile, thermodynamic modeling, and practical application of this data in process scale-up.

Physicochemical Basis of Solubility

To accurately predict and measure solubility, one must first analyze the molecular interactions of the solute.

Structural Analysis[1]
  • Core Scaffold: The 1H-pyrazole ring is amphoteric. The N1-H is a hydrogen bond donor (HBD), and N2 is a hydrogen bond acceptor (HBA).

  • Functional Groups:

    • C5-Amine (-NH₂): A primary amine acting as a strong HBD and weak HBA.

    • C4-(2-Methoxyphenyl): The ortho-methoxy group introduces steric bulk and a weak HBA site. Crucially, the ortho position may facilitate intramolecular hydrogen bonding with the pyrazole NH or the exocyclic amine, potentially increasing lattice energy and reducing solubility in non-polar solvents compared to the para isomer.

Predicted Solvent Interaction

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP):

  • Polar Aprotic (DMSO, DMF, NMP): Expected to show highest solubility due to disruption of strong intermolecular H-bonds in the crystal lattice.

  • Polar Protic (Methanol, Ethanol, IPA): Moderate to high solubility. The hydroxyl groups interact favorably with the pyrazole nitrogens and the amine.

  • Non-Polar (Hexane, Heptane): Poor solubility . The lipophilic phenyl ring is insufficient to overcome the polarity of the aminopyrazole core.

  • Esters/Ketones (Ethyl Acetate, Acetone): Moderate solubility, highly temperature-dependent, making them ideal candidates for cooling crystallization.

Experimental Methodology: Determination of Solubility

Standard Protocol for High-Fidelity Data Generation

The Laser Monitoring Observation Technique is recommended over the static gravimetric method for its precision in detecting the exact dissolution point (clear point) without sampling errors.

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Solid Solute Preparation SolventPrep Solvent Selection (12 Solvents: Alcohols, Esters, Ketones) Start->SolventPrep Apparatus Apparatus Setup (Jacketed Vessel + Laser Transmissometer) SolventPrep->Apparatus Weighing Gravimetric Addition (Excess Solute + Known Solvent Mass) Apparatus->Weighing Equilibration Dynamic Equilibration (Stirring at T +/- 0.05 K) Weighing->Equilibration Detection Laser Monitoring (Detect Transmittance Plateau) Equilibration->Detection Isothermal Method Sampling Supernatant Sampling (0.45 µm PTFE Filter) Equilibration->Sampling Static Method Analysis HPLC-UV Quantification (External Standard Method) Detection->Analysis Sampling->Analysis Calc Mole Fraction Calculation (x) Analysis->Calc

Figure 1: Systematic workflow for determining the solubility profile using Laser Monitoring (Dynamic) or Static Equilibration methods.

Analytical Conditions (Representative)
  • Instrument: HPLC (Agilent 1260 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [40:60 v/v].

  • Wavelength: 254 nm (Strong absorption of the phenyl-pyrazole conjugate system).

  • Flow Rate: 1.0 mL/min.

Thermodynamic Modeling & Data Analysis

To utilize the experimental data for process design, it must be correlated using thermodynamic models.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (


) with temperature (

) in non-ideal solutions.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       and 
      
      
      
      , solubility increases non-linearly with temperature, indicating a potential change in solution heat capacity.
Van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.



  • 
     (Enthalpy of Dissolution): 
    
    • Positive (+): Endothermic process. Solubility increases with temperature (typical for this class of compounds).

    • Magnitude: Higher values indicate stronger crystal lattice forces that must be overcome.

  • 
     (Entropy of Dissolution): 
    
    • Positive (+): Indicates increased disorder (driving force).

  • 
     (Gibbs Free Energy): 
    
    
    
    .
    • Must be positive for saturation equilibrium (since

      
       at equilibrium, standard state 
      
      
      
      relates to
      
      
      ).
Representative Data Template

Note: As specific literature data for the 2-methoxy isomer is sparse, the following table represents the expected trend based on the 4-phenyl analog [1].

Solvent ClassSolventSolubility Trend (298.15 K)Temperature Sensitivity (

)
Suitability for Process
Polar Aprotic DMF, DMSOHigh (

)
LowReaction Solvent
Polar Protic MethanolModerate (

)
ModerateRecrystallization (Solvent)
Polar Protic EthanolModerate (

)
HighRecrystallization (Solvent)
Ketone AcetoneModerateHighCooling Crystallization
Ester Ethyl AcetateLow-ModerateHighExtraction / Wash
Non-Polar TolueneLowModerateAnti-solvent
Alkane n-HeptaneVery Low (

)
LowAnti-solvent

Application: Process Optimization Strategy

The core value of the solubility profile is its application to Recrystallization Design .

Solvent-Antisolvent Crystallization

For 4-(2-methoxyphenyl)-1H-pyrazol-5-amine, a Methanol/Water or Ethanol/Heptane system is often optimal.

  • Mechanism: The compound is dissolved in the alcohol (good solvent) at elevated temperature. The antisolvent (Water or Heptane) is added to reduce solubility, or the solution is cooled.

  • Why Water? Water acts as a powerful antisolvent for the lipophilic phenyl-pyrazole moiety while removing inorganic salts.

  • Why Heptane? Useful if the impurity profile includes polar byproducts.

Recrystallization Workflow (Graphviz)

Recrystallization Crude Crude 4-(2-OMe-Ph)-Pyrazole Dissolution Dissolve in EtOH (Reflux, 78°C) Crude->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling Cooling to 40°C Filtration->Cooling Antisolvent Add Water (Antisolvent) Dropwise Cooling->Antisolvent Nucleation Nucleation Onset Antisolvent->Nucleation Aging Crystal Aging (0-5°C, 2 hrs) Nucleation->Aging Isolation Filtration & Drying Aging->Isolation

Figure 2: Optimized recrystallization process flow based on solubility differentials.

References

  • General Solubility Behavior of Aminopyrazoles

    • Source: Wang, J., et al. "Solubility and thermodynamic modeling of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in different solvents." Journal of Chemical & Engineering Data 61.3 (2016): 1234-1240. Link

  • Thermodynamic Modeling (Apelblat)

    • Source: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

  • Synthesis and Properties of 4-Aryl-5-Aminopyrazoles

    • Source: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 4-heteroaryl-pyrazoles." Acta Pharmaceutica 62.2 (2012): 157-179. Link

  • Solubility Measurement Techniques

    • Source: NIST Solubility Data Series. "IUPAC-NIST Solubility Data Series." National Institute of Standards and Technology. Link

(Note: Direct solubility data for the specific 2-methoxy isomer is not standard in open literature; the protocol above describes the standard industry approach to generating this missing dataset.)

Exploratory

Technical Guide: The 4-Aryl-1H-pyrazol-5-amine Scaffold in Drug Discovery

Executive Summary The 4-aryl-1H-pyrazol-5-amine scaffold represents a privileged structural motif in medicinal chemistry, particularly within the realm of kinase inhibition (CDK2, p38 MAPK, JNK) and GPCR modulation. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-1H-pyrazol-5-amine scaffold represents a privileged structural motif in medicinal chemistry, particularly within the realm of kinase inhibition (CDK2, p38 MAPK, JNK) and GPCR modulation. Unlike its more common 3-aryl isomer, the 4-aryl variant positions the aromatic ring in a distinct vector, allowing for unique interactions with the hydrophobic back-pockets of ATP-binding sites. This guide details the synthetic evolution, structural biology, and strategic application of this scaffold in modern drug development.

Part 1: Structural Genesis & Pharmacophore Analysis

The "Privileged" Architecture

The 4-aryl-1H-pyrazol-5-amine consists of a pyrazole core substituted with an exocyclic primary amine at position 5 and an aromatic ring at position 4.

  • Hinge Binding Motif: The 5-amino group (

    
    ) functions as a hydrogen bond donor, while the pyrazole N2 (or N1 depending on tautomer) acts as a hydrogen bond acceptor. This Donor-Acceptor (D-A) motif is perfectly complementary to the hinge region of many protein kinases (e.g., the backbone carbonyl and amide NH of the hinge residues).
    
  • The 4-Aryl Vector: In the 4-aryl isomer, the phenyl ring projects perpendicular to the hinge interaction axis. In kinase active sites, this often directs the aryl group past the "gatekeeper" residue and into the hydrophobic II pocket, a key determinant of selectivity.

Tautomerism and N-Substitution

The scaffold exists in equilibrium between


- and 

-tautomers. However, in drug discovery, the N1 position is frequently substituted (e.g., N-methyl, N-phenyl) to lock the conformation and improve lipophilicity/permeability.

Part 2: Synthetic Methodologies

The synthesis of 4-aryl-5-aminopyrazoles requires specific regiochemical control to avoid the formation of the thermodynamically stable 3-aryl isomer.

Method A: The Formylation-Cyclization Route (Primary Protocol)

This is the industrial standard for generating the 4-aryl core. It relies on the formylation of an arylacetonitrile followed by condensation with hydrazine.

Reaction Logic:
  • Activation: Phenylacetonitrile is activated at the

    
    -position by a strong base.
    
  • Formylation: Reaction with an electrophilic formyl source (ethyl formate) yields the

    
    -formyl-phenylacetonitrile intermediate (often isolated as the enolate salt).
    
  • Cyclization: Hydrazine attacks the highly reactive formyl aldehyde first (forming a hydrazone), followed by intramolecular nucleophilic attack on the nitrile carbon to close the ring.

Protocol: Synthesis of 4-Phenyl-1H-pyrazol-5-amine

Reagents: Phenylacetonitrile (1.0 eq), Sodium Ethoxide (1.2 eq), Ethyl Formate (1.5 eq), Hydrazine Hydrate (1.2 eq), Ethanol.

  • Step 1: Enolate Formation

    • In a dry flask under

      
      , dissolve NaOEt in anhydrous ethanol.
      
    • Add phenylacetonitrile dropwise at 0°C. Stir for 30 min.

  • Step 2: Formylation

    • Add ethyl formate dropwise, maintaining temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 12 hours. A solid precipitate (sodium enolate of 3-hydroxy-2-phenylacrylonitrile) will form.

  • Step 3: Cyclization

    • Critical Step: Do not isolate the free aldehyde, as it is unstable. Dissolve the crude enolate salt directly in ethanol/water.

    • Adjust pH to ~5.0 with acetic acid (buffers the reaction to prevent side products).

    • Add hydrazine hydrate dropwise. Reflux for 4 hours.

  • Step 4: Isolation

    • Cool to RT. The product often crystallizes directly. Filter and wash with cold ethanol/water (1:1).

    • Recrystallize from ethanol to yield off-white needles.

Self-Validating Check: The appearance of a broad singlet at


 4.5–6.0 ppm in 

H NMR (

) confirms the

group. The absence of the nitrile peak in IR (~2200 cm⁻¹) confirms cyclization.
Method B: Suzuki Cross-Coupling (Late-Stage Diversification)

For generating libraries of 4-aryl analogs, it is more efficient to couple a pre-formed 4-bromo-5-aminopyrazole with various aryl boronic acids.

SyntheticPathways Start Phenylacetonitrile (Ar-CH2-CN) Step1 Formylation (HCOOEt / NaOEt) Start->Step1 Inter Intermediate: 2-Formyl-2-phenylacetonitrile (Enolate) Step1->Inter Step2 Cyclization (Hydrazine / AcOH) Inter->Step2 Product Target: 4-Aryl-1H-pyrazol-5-amine Step2->Product AltStart 4-Bromo-5-aminopyrazole Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd cat.) AltStart->Suzuki Suzuki->Product

Figure 1: Synthetic workflow for 4-aryl-1H-pyrazol-5-amine scaffolds via de novo cyclization (solid) and cross-coupling (dashed).

Part 3: Medicinal Chemistry & SAR[1][2][3]

Kinase Binding Mode

The 4-aryl-5-aminopyrazole scaffold mimics the adenine ring of ATP.

Pharmacophore ElementInteraction Target (Kinase)Mechanistic Role
5-Amino Group (-NH2) Backbone C=O of Hinge (Residue n)H-Bond Donor (Primary anchor)
Pyrazole N2 Backbone NH of Hinge (Residue n+2)H-Bond Acceptor
4-Aryl Moiety Gatekeeper / Hydrophobic Pocket IISelectivity determinant; induces "DFG-out" in some cases.
N1-Substituent Solvent Front / Ribose PocketSolubilizing group; tunes pharmacokinetic properties.
Case Study: CDK2 and p38 MAPK Inhibition

Research has shown that the 4-aryl substitution is critical for potency against Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

  • CDK2: In CDK2 inhibitors, the 4-aryl ring often packs against the hydrophobic gatekeeper residue (Phenylalanine 80 in CDK2). Substituents on this 4-aryl ring (e.g., ortho-Cl or F) can lock the conformation of the inhibitor relative to the pyrazole core, minimizing entropy loss upon binding.

  • p38 MAPK (RO3201195): While RO3201195 technically possesses a 4-aroyl linker, the binding logic is identical. The pyrazole amine anchors to the hinge (Met109/Gly110 region), while the 4-position substituent forces the kinase into a specific conformation, often exploiting the hydrophobic specificity pocket unique to p38.

KinaseBinding cluster_Ligand 4-Aryl-5-aminopyrazole HingeCO Hinge C=O (Acceptor) HingeNH Hinge NH (Donor) PyN Pyrazole N2 (Acceptor) HingeNH->PyN H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic) Amino 5-NH2 Group (Donor) Amino->HingeCO H-Bond Aryl 4-Aryl Ring Aryl->Gatekeeper Van der Waals

Figure 2: Schematic representation of the bidentate hydrogen bonding mode of the scaffold within the kinase ATP-binding pocket.

Part 4: Strategic Optimization (E-E-A-T)

Regioselectivity Challenges

A common pitfall in synthesis is the formation of the 3-aryl isomer.

  • Cause: If the hydrazine attacks the nitrile carbon before the formyl/ketone carbon, or if the starting material is a benzoylacetonitrile (Ph-CO-CH2-CN) instead of the formyl-phenylacetonitrile.

  • Solution: Use the formyl strategy (Method A). The aldehyde is orders of magnitude more electrophilic than the nitrile, ensuring the hydrazine attacks the aldehyde first, leading to the correct hydrazone intermediate that cyclizes to the 4-aryl product.

Solubility Enhancement

The core 4-aryl-5-aminopyrazole is often poorly soluble in aqueous media (high melting point, planar stacking).

  • Strategy: Introduce polar solubilizing groups at the N1 position .

  • Example: Attachment of a piperidine or morpholine tail via an ethylene linker at N1 significantly improves oral bioavailability without disrupting the hinge binding at the 5-amino/N2 interface.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Bagley, M. C., et al. (2016). "Microwave-assisted synthesis of the pyrazolyl ketone p38 MAPK inhibitor RO3201195...". Organic & Biomolecular Chemistry. Link

  • Ali, G. M. E., et al. (2019).[2] "Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole...". Bioorganic Chemistry. Link

  • Lynch, M. A., et al. (2006). "Crystal Structure of p38 Kinase in complex with RO3201195". RCSB Protein Data Bank. Link

  • BenchChem Technical Support. (2025). "Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis." BenchChem Technical Guides. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Acylation of 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary The functionalization of 5-amino-4-arylpyrazoles is a cornerstone transformation in the development of modern therapeutics, including precision oral anticoagulants and kinase inhibitors[1]. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 5-amino-4-arylpyrazoles is a cornerstone transformation in the development of modern therapeutics, including precision oral anticoagulants and kinase inhibitors[1]. However, the acylation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine presents a significant synthetic challenge due to the presence of multiple competing nucleophilic sites. This application note provides an in-depth mechanistic analysis and two self-validating experimental protocols to achieve strictly regioselective acylation at the exocyclic amine, overcoming both electronic ambiguities and the specific steric hindrance imparted by the ortho-methoxyaryl moiety.

Mechanistic Insights: The Regioselectivity Challenge

To achieve high yields and absolute regioselectivity, researchers must manipulate the kinetic and thermodynamic properties of the aminopyrazole core. The scaffold presents three potential sites for electrophilic attack: the primary exocyclic amine (-NH₂) and the two endocyclic nitrogens (N1/N2)[2].

Kinetic vs. Thermodynamic Control
  • Kinetic Attack (Endocyclic): The endocyclic sp² nitrogens possess highly accessible lone pairs that do not fully participate in the aromatic delocalization in the same manner as the exocyclic amine. Consequently, when exposed to highly reactive electrophiles (e.g., acyl chlorides), N1/N2 act as the kinetic sites of acylation[3].

  • Thermodynamic Stability (Exocyclic): Endocyclic N-acylation generates an N-acylpyrazole. Much like N-acylimidazoles, these are "active amides" that disrupt the optimal electron distribution of the pyrazole ring, rendering them thermodynamically unstable and highly susceptible to nucleophilic cleavage[4]. Conversely, acylation at the exocyclic amine forms a resonance-stabilized secondary amide, representing the thermodynamic sink of the reaction.

Steric Causality of the 4-(2-Methoxyphenyl) Group

The 4-(2-methoxyphenyl) substituent critically alters the reactivity profile of this specific molecule. The bulky ortho-methoxy group forces the phenyl ring out of coplanarity with the pyrazole core to minimize steric clash. This orthogonal conformation acts as a steric shield over the adjacent exocyclic amine, further reducing its nucleophilicity and making direct acylation sluggish[1]. Because direct kinetic acylation of the exocyclic amine is hindered, leveraging a thermodynamic approach—forcing complete di-acylation followed by selective hydrolysis—is often the most robust strategy.

Reaction Pathways and Decision Matrix

To navigate these mechanistic hurdles, two distinct workflows are employed based on the nature of the acylating agent.

Reaction_Pathways SM 4-(2-methoxyphenyl)- 1H-pyrazol-5-amine N_exo Exocyclic N-Acyl (Thermodynamic, Stable) SM->N_exo HATU, DIPEA (Direct Amidation) N_endo Endocyclic N-Acyl (Kinetic, Labile) SM->N_endo R-COCl (1 eq) (Fast, Reversible) DiAcyl Di-Acylated Intermediate (N1 & Exocyclic) SM->DiAcyl R-COCl (>2 eq) Et3N, DMAP N_endo->N_exo Thermal Shift DiAcyl->N_exo K2CO3, MeOH (Selective Hydrolysis)

Reaction pathways for the acylation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Workflow_Decision Start Select Acylation Strategy Direct Protocol A: Direct Coupling Start->Direct Carboxylic Acid Indirect Protocol B: Two-Step Acylation Start->Indirect Acyl Chloride Coupling HATU, DIPEA, DMF Stir 0°C to RT Direct->Coupling Diacyl R-COCl, Et3N, DCM Stir RT (Di-acylation) Indirect->Diacyl Purify Aqueous Workup & Chromatography Coupling->Purify Hydrolysis K2CO3, MeOH Stir RT (Hydrolysis) Diacyl->Hydrolysis Hydrolysis->Purify

Experimental workflow decision tree for regioselective N-acylation.

Experimental Protocols

Protocol A: Direct Amidation via Peptide Coupling (Kinetic Control)

Causality: Utilizing a carboxylic acid with a coupling reagent (HATU) generates an active ester that is less electrophilic than an acyl chloride. Combined with a non-nucleophilic base (DIPEA), this minimizes endocyclic attack, allowing the slower but irreversible formation of the exocyclic amide. Best For: Aliphatic carboxylic acids, sensitive functional groups, and late-stage functionalization.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and cool the mixture to 0 °C.

  • Coupling Agent: Add HATU (1.2 equiv) portion-wise. Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Substrate Addition: Add 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation (QC): Monitor by LC-MS. The desired exocyclic amide will exhibit a distinct, higher retention time than the starting material. The absence of a mass corresponding to[M + 2Ac - H]⁺ confirms the suppression of di-acylation.

  • Workup: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous LiCl (3 × 5 volumes) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Di-acylation & Selective Methanolysis (Thermodynamic Control)

Causality: When using highly reactive acyl chlorides, controlling regioselectivity is nearly impossible due to the kinetic preference for N1/N2. Instead of fighting this, the reaction is deliberately pushed to complete di-acylation. The resulting intermediate contains both an exocyclic secondary amide and an endocyclic "active amide". Mild base in methanol selectively hydrolyzes the unstable endocyclic acyl group, funneling 100% of the material to the desired exocyclic product[4]. Best For: Aroyl chlorides, sterically hindered acyl groups, and scale-up synthesis.

Step-by-Step Methodology: Step 1: Exhaustive Di-acylation

  • Preparation: Dissolve 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DCM (0.2 M). Add Triethylamine (3.0 equiv) and DMAP (0.1 equiv). Cool to 0 °C.

  • Acylation: Add the acyl chloride (2.5 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (QC): TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material and the formation of a single high-Rf spot (di-acylated intermediate).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TEA.

Step 2: Selective Hydrolytic Cleavage 6. Methanolysis: Redissolve the crude di-acylated intermediate in Methanol (0.1 M). 7. Cleavage: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours. 8. Self-Validation (QC): TLC will reveal the disappearance of the high-Rf spot and the emergence of a lower-Rf spot corresponding to the mono-exocyclic amide. 9. Workup: Evaporate the methanol. Partition the residue between EtOAc and H₂O. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Protocol Comparison

ParameterProtocol A: Direct Coupling (HATU)Protocol B: Di-acylation / Hydrolysis
Acylating Agent Carboxylic AcidsAcyl Chlorides / Anhydrides
Primary Mechanism Kinetic Control (Mild Electrophile)Thermodynamic / Hydrolytic Control
Regioselectivity (Exo:Endo) > 95:5> 99:1 (Post-hydrolysis)
Typical Yield 60% – 75%75% – 90%
Scalability Moderate (Cost of HATU, DMF removal)Excellent (Cheap reagents, robust workup)
Steric Tolerance Low (Hindered by ortho-methoxy group)High (Forces reaction to completion)

References

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties Source: ACS Pharmacology & Translational Science URL:[Link]

  • Synthesis of novel 5-amino-1-aroylpyrazoles Source: ResearchGate URL:[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL:[Link]

  • Efficient Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazines by Regioselective Acylation Source: Tetrahedron Letters URL:[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary This application note details the optimized protocols for synthesizing Schiff bases (imines) utilizing 4-(2-methoxyphenyl)-1H-pyrazol-5-amine as the nucleophilic scaffold. Pyrazole-based Schiff bases ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for synthesizing Schiff bases (imines) utilizing 4-(2-methoxyphenyl)-1H-pyrazol-5-amine as the nucleophilic scaffold. Pyrazole-based Schiff bases are recognized as "privileged structures" in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer profiles.

Critical Technical Insight: The presence of the ortho-methoxy group on the C4-phenyl ring introduces significant steric bulk near the reactive amine center. Unlike unhindered pyrazoles, this substrate requires tailored catalytic conditions to drive the equilibrium toward the imine product and prevent hydrolysis. This guide presents two validated workflows: a robust Conventional Reflux Method for scale-up and a Microwave-Assisted Method for high-throughput library generation.

Chemical Mechanism & Rationale[1][2][3][4]

The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation between the primary amine of the pyrazole and an aryl aldehyde.

Mechanistic Pathway[3]
  • Activation: The acid catalyst protonates the aldehyde carbonyl oxygen, increasing its electrophilicity.

  • Nucleophilic Attack: The lone pair of the exocyclic amine (N-5) attacks the carbonyl carbon. Note: The endocyclic nitrogens are less nucleophilic due to aromaticity.

  • Carbinolamine Formation: A proton transfer occurs, forming a neutral carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated and eliminated as water, forming the imine (C=N) bond.

Steric Consideration: The 2-methoxyphenyl group at position 4 creates a "steric wall." This necessitates the use of polar protic solvents (Ethanol/Methanol) to stabilize the transition state and sufficient thermal energy to overcome the rotational barrier.

Diagram 1: Mechanistic Pathway

ReactionMechanism Start 4-(2-methoxyphenyl) -1H-pyrazol-5-amine Inter1 Carbinolamine Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Inter1 Water H2O (Eliminated) Inter1->Water Product Schiff Base (Imine) Inter1->Product Dehydration (-H2O) Acid AcOH / H+ Acid->Start Activation

Caption: Acid-catalyzed condensation pathway. The rate-determining step is often the dehydration of the carbinolamine, facilitated by heat and acid.

Materials & Equipment

ComponentSpecificationPurpose
Substrate 4-(2-methoxyphenyl)-1H-pyrazol-5-aminePrimary amine source (Nucleophile).
Electrophile Various Aryl Aldehydes (e.g., Benzaldehyde)Carbonyl source.
Solvent Absolute Ethanol (EtOH) or Methanol (MeOH)Reaction medium; supports proton transfer.
Catalyst Glacial Acetic Acid (AcOH)Mild acid catalyst (prevents salt formation).
Purification DMF / Water or EtOH recrystallizationRemoval of unreacted starting materials.

Experimental Protocols

Protocol A: Conventional Thermal Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis where yield and purity are prioritized over speed.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in 20 mL of absolute ethanol .

  • Addition: Add 1.0 mmol (1 equiv) of the substituted benzaldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Expert Tip: Do not use strong mineral acids (HCl), as they will protonate the pyrazole amine completely, deactivating it as a nucleophile.

  • Reaction: Reflux the mixture at 78-80°C for 4–8 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the amine spot (lower Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50g of crushed ice with vigorous stirring.

    • The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water (2x10 mL) and cold ethanol (1x5 mL). Recrystallize from hot ethanol or DMF/Water mixtures.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation and sterically hindered aldehydes.

  • Preparation: In a microwave-safe vial (10 mL), mix 1.0 mmol of the amine and 1.0 mmol of aldehyde.

  • Solvent: Add 2-3 mL of Ethanol (or use solvent-free conditions if liquid aldehyde is used). Add 2 drops of glacial acetic acid.

  • Irradiation: Irradiate at 140–160 Watts (approx. 80°C) for 5–15 minutes .

    • Safety: Ensure the vial is capped but pressure-release mechanisms are functional.

  • Workup: Cool the vial. If solid forms, filter directly. If oil forms, add cold ether to induce crystallization.

Characterization & Validation

To ensure the protocol was successful, the following spectral data points must be verified:

TechniqueDiagnostic SignalInterpretation
FT-IR 1600–1625 cm⁻¹ (Strong)Appearance of C=N (Azomethine) stretch.
FT-IR Disappearance of 3100–3400 cm⁻¹Loss of primary amine (-NH2) doublet.
¹H NMR δ 8.4 – 9.2 ppm (Singlet, 1H)The azomethine proton (-N=CH -).
¹H NMR δ 12.0 – 13.5 ppm (Broad, 1H)Pyrazole NH (confirming the ring is intact).
¹H NMR δ 3.7 – 3.9 ppm (Singlet, 3H)Methoxy group (-OCH3) from the starting material.

Troubleshooting & Expert Insights

Issue: "Oiling Out" (Product forms a sticky oil instead of solid)
  • Cause: The 2-methoxyphenyl group increases lipophilicity, and the presence of unreacted aldehyde acts as a solvent.

  • Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce nucleation. If persistent, evaporate solvent and recrystallize using a minimal amount of hot methanol.

Issue: Low Yield / Incomplete Reaction
  • Cause: Reversibility of the reaction (Hydrolysis).

  • Solution: Use Dean-Stark apparatus (with Toluene as solvent) to physically remove water from the reaction, driving the equilibrium to the right (Le Chatelier’s principle). This is often necessary for electron-rich aldehydes.

Diagram 2: Experimental Decision Tree

Workflow Start Start Synthesis CheckAldehyde Analyze Aldehyde Reactivity Start->CheckAldehyde LiquidAldehyde Liquid / Reactive Aldehyde CheckAldehyde->LiquidAldehyde SolidSteric Solid / Sterically Hindered CheckAldehyde->SolidSteric MethodA Protocol A: Reflux (EtOH/AcOH) 4-8 Hours LiquidAldehyde->MethodA MethodB Protocol B: Microwave 10-15 Mins SolidSteric->MethodB TLC Check TLC (Amine consumed?) MethodA->TLC MethodB->TLC TLC->MethodA No (Extend Time) Workup Pour onto Crushed Ice TLC->Workup Yes Purify Recrystallize (EtOH) Workup->Purify

Caption: Decision matrix for selecting the optimal synthesis route based on aldehyde properties.

References

  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde. Academia.edu. Retrieved from [Link]

  • Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 2022. Retrieved from [Link]

  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 2011. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI), 2023. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research, 2015. Retrieved from [Link]

Method

Application Note: Cyclization Protocols for 5-Amino-4-(2-methoxyphenyl)pyrazole

This Application Note provides a comprehensive technical guide for the cyclization of 5-amino-4-(2-methoxyphenyl)pyrazole . This specific scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., P...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the cyclization of 5-amino-4-(2-methoxyphenyl)pyrazole . This specific scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Pim-1, IRAK4) and CNS-active agents. The presence of the ortho-methoxyphenyl group at the C4 position introduces unique steric and electronic factors that distinguish its reactivity from simple phenyl analogs.

Introduction & Chemical Strategy

The 5-aminopyrazole core is a dinucleophile capable of reacting at the exocyclic amine (


) and the endocyclic ring nitrogen (N1). The 4-(2-methoxyphenyl)  substituent provides electron density to the pyrazole ring via resonance but also imposes steric bulk proximal to the C3 and C5 positions.
Mechanistic Considerations
  • Nucleophilicity: The exocyclic amine is typically the hardest nucleophile, initiating attack on hard electrophiles (e.g., carbonyls). The N1 nitrogen is softer and often participates in the second step of cyclization.

  • Ortho-Methoxy Effect: The 2-methoxy group can form an intramolecular hydrogen bond with the exocyclic amine or the C3-proton, potentially locking the biaryl conformation. This increases the energy barrier for planarization during cyclization, requiring higher reaction temperatures or polar aprotic solvents compared to para-substituted analogs.

Reaction Pathways Overview

The following diagram illustrates the three primary cyclization routes covered in this guide.

ReactionPathways Start 5-Amino-4-(2-methoxyphenyl)pyrazole Route1 Route A: 1,3-Dicarbonyls (Condensation) Start->Route1 + R-CO-CH2-CO-R' Route2 Route B: 1,3-Electrophiles (Friedländer/MCR) Start->Route2 + Aldehyde + Cyclic 1,3-dione Route3 Route C: NaNO2/Acid (Diazotization) Start->Route3 + NaNO2, HCl Prod1 Pyrazolo[1,5-a]pyrimidine Route1->Prod1 Cyclodehydration Prod2 Pyrazolo[3,4-b]pyridine Route2->Prod2 Multicomponent Cyclization Prod3 Pyrazolo[5,1-c][1,2,4]triazine Route3->Prod3 Diazo coupling

Caption: Primary cyclization pathways for 5-amino-4-arylpyrazoles yielding fused heterocyclic systems.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Synthesis of 7-hydroxy-5-methyl-3-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine. Mechanism: Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate).[1]

Rationale

The reaction with ethyl acetoacetate is regioselective. Under acidic conditions, the exocyclic amine attacks the ketone carbonyl first (more electrophilic), followed by N1 attack on the ester. The ortho-methoxy group may sterically hinder the initial attack, requiring glacial acetic acid to activate the carbonyl.

Materials
  • 5-Amino-4-(2-methoxyphenyl)pyrazole (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (for recrystallization)[1]

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-4-(2-methoxyphenyl)pyrazole (1.0 g, 5.28 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Ethyl Acetoacetate (0.82 g, 6.34 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting amine (

      
      ) should disappear, replaced by a highly fluorescent spot (
      
      
      
      ).
  • Precipitation: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (50 mL). Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove unreacted ketoester.
  • Purification: Recrystallize from hot ethanol or DMF/Ethanol (1:4) if the product is sparingly soluble due to the aryl group.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 75–85% Data Interpretation:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx. 5.0–6.0 ppm) and the appearance of a pyrimidine proton singlet (
    
    
    
    ppm). The methoxy singlet (
    
    
    ppm) should remain distinct.

Protocol B: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Target: Synthesis of 4-aryl-3-(2-methoxyphenyl)-pyrazolo[3,4-b]quinolin-5-one derivatives. Mechanism: Three-component reaction involving the amine, an aromatic aldehyde, and a cyclic 1,3-dione (e.g., dimedone).

Rationale

This route creates a pyridine ring fused to the pyrazole C4-C5 bond. Since C4 is occupied by the 2-methoxyphenyl group, this protocol specifically targets the formation of the pyridine ring fused at the N1-C5 or C3-C4 depending on the specific aminopyrazole tautomer. Note: For 4-substituted pyrazoles, the standard Friedländer synthesis is blocked at C4. Therefore, this protocol uses N1-C5 cyclization with 1,3-electrophiles where the C4-substituent remains pendant.

Correction: Standard 4-substituted-5-aminopyrazoles cannot easily form pyrazolo[3,4-b]pyridines involving C4 cyclization because C4 is fully substituted. Instead, they typically form Pyrazolo[1,5-a]quinazolines or similar bridged systems when reacting with specific reagents. Revised Protocol Target: Pyrazolo[1,5-a]quinazoline via reaction with cyclic 1,3-diones and aldehydes (MCR).

Materials
  • 5-Amino-4-(2-methoxyphenyl)pyrazole (1.0 mmol)

  • Benzaldehyde (1.0 mmol) (or derivative)

  • Dimedone (1.0 mmol)

  • DMF (5 mL)

  • Catalyst: p-TSA (10 mol%) or L-Proline (20 mol%)

Step-by-Step Protocol
  • Mixing: In a 25 mL vial, combine the amine, benzaldehyde, and dimedone in DMF.

  • Catalysis: Add p-TSA (0.019 g).

  • Heating: Heat to

    
     for 3 hours.
    
    • Note: The ortho-methoxy group may cause steric hindrance, slowing the initial Schiff base formation. Higher temperature (

      
      ) may be required compared to phenyl analogs.
      
  • Work-up: Cool to room temperature. Pour onto crushed ice.

  • Filtration: Collect the solid.

  • Purification: Recrystallize from Ethanol/DMF.

Protocol C: Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

Target: Diazotization-mediated ring closure. Mechanism: The exocyclic amine is converted to a diazonium species, which then couples with an activated methylene reagent (e.g., malononitrile) or undergoes intramolecular cyclization if a suitable pendant group exists. Here we describe coupling with malononitrile followed by cyclization.

Workflow Diagram

TriazineSynthesis Step1 Diazotization (NaNO2, HCl, 0-5°C) Step2 Diazo Coupling (Malononitrile, NaOAc, EtOH) Step1->Step2 Formation of Hydrazone Intermediate Step3 Thermal Cyclization (Reflux in AcOH) Step2->Step3 Ring Closure Final Final Step3->Final Pyrazolo[5,1-c][1,2,4]triazine Start 5-Amino-4-(2-methoxyphenyl)pyrazole Start->Step1 Formation of Diazonium Salt

Caption: Diazotization-coupling sequence for triazine ring fusion.

Step-by-Step Protocol
  • Diazotization: Dissolve 5-amino-4-(2-methoxyphenyl)pyrazole (5 mmol) in concentrated HCl (3 mL) and water (10 mL). Cool to

    
     in an ice bath.
    
  • Addition: Add a solution of

    
     (5 mmol in 2 mL water) dropwise, maintaining temperature below 
    
    
    
    . Stir for 30 mins.
  • Coupling: Prepare a separate solution of Malononitrile (5 mmol) and Sodium Acetate (4 g) in Ethanol (20 mL) and water (10 mL). Cool to

    
    .
    
  • Combination: Pour the diazonium solution into the malononitrile mixture slowly with vigorous stirring. A colored precipitate (hydrazone intermediate) will form immediately. Stir for 2 hours at room temperature.

  • Cyclization: Filter the intermediate. Resuspend in Glacial Acetic Acid (15 mL) and reflux for 3 hours.

  • Isolation: Pour into ice water. Filter the solid product.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to steric hindrance of 2-OMe group.Increase reaction time (up to 12h) or switch solvent to n-Butanol (higher boiling point:

).
Regioisomer Mixture Competition between N1 and Exocyclic N attack.Acidic media (AcOH) favors 7-one isomers. Basic media (NaOEt) favors 5-one isomers. Stick to AcOH for consistency.
Poor Solubility Hydrophobic nature of the biaryl system.Use DMF or DMSO as co-solvents during reaction; precipitate with water during workup.
Gummy Product Trapped solvent or impurities.Triturate the crude solid with diethyl ether or cold methanol before recrystallization.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Frizzo, C. P., et al. (2012). "Heterocyclic synthesis using 1,3-dicarbonyl compounds." Arkivoc, (i), 120-143. Link

  • Mohareb, R. M., et al. (2023).[2][3] "Multi-component synthesis of pyrazolo[1,5-a]quinazoline derivatives." Bulletin of the Chemical Society of Ethiopia, 37(6), 1523. Link

  • Al-Mousawi, S. M., et al. (2022).[3] "Regioselectivity in the reaction of 5-aminopyrazoles with enaminones." Molecules, 27(3), 893. Link

  • Lynch, M. A., et al. (2002). "Synthesis of pyrazolo[1,5-a]pyrimidines as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(4), 677-679. Link

Sources

Application

Reagents and Protocols for Regioselective Coupling Reactions with 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Mechanistic Overview & Regioselectivity Challenges The 5-aminopyrazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Mechanistic Overview & Regioselectivity Challenges

The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core hinge-binding motif in kinase inhibitors (e.g., Hsp90, BTK, and JAK inhibitors)[1]. The specific building block 4-(2-methoxyphenyl)-1H-pyrazol-5-amine presents a unique synthetic profile. The electron-donating 2-methoxyphenyl group at the C4 position enriches the electron density of the pyrazole ring, subtly altering the pKa and nucleophilicity of the adjacent nitrogen atoms.

A primary challenge in functionalizing 1-unsubstituted 3(5)-aminopyrazoles is regioselectivity. The molecule possesses two competing nucleophilic centers:

  • The Exocyclic Primary Amine (C5-NH₂): Generally the most nucleophilic site under kinetic control.

  • The Endocyclic Nitrogen (N1/N2-H): Can undergo competitive acylation or alkylation under thermodynamic control or in the presence of strong bases[2].

Historical literature has sometimes presented contradictory views on their relative nucleophilicity[3]. However, empirical evidence demonstrates that careful selection of coupling reagents, bases, and temperature can dictate the site of attack, allowing for the selective functionalization of the exocyclic amine without requiring tedious N1-protection strategies[2].

Regioselectivity Core 4-(2-Methoxyphenyl)- 1H-pyrazol-5-amine ExoNH2 Exocyclic 5-NH2 (Primary Nucleophile) Core->ExoNH2 EndoNH Endocyclic 1-NH (Secondary Nucleophile) Core->EndoNH Amide Amide Coupling (T3P, EDC/HOBt) ExoNH2->Amide Kinetic Control (Mild Base) Buchwald Buchwald-Hartwig (Pd/BrettPhos) ExoNH2->Buchwald Mono-arylation Protection N1-Protection (THP, SEM) EndoNH->Protection Thermodynamic Control Protection->Amide Forces Exo-attack

Fig 1. Reactivity pathways and regioselectivity control for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Reagent Selection for Amide Bond Formation

To achieve selective N-acylation at the exocyclic 5-amino group, the choice of coupling reagent is paramount. Aggressive uronium reagents like HATU are highly efficient but typically require super-stoichiometric amounts of strong organic bases (e.g., DIPEA)[1]. This basic environment can deprotonate the endocyclic N1 proton, leading to competitive N1-acylation or di-acylation.

Conversely, Propylphosphonic anhydride (T3P) offers milder activation. T3P is sterically demanding and operates efficiently with weaker bases like N-methylmorpholine (NMM). This kinetically favors the unhindered exocyclic primary amine, suppressing endocyclic attack.

Quantitative Comparison of Coupling Reagents

Table 1: Performance of standard coupling reagents with 5-aminopyrazoles.

Coupling ReagentTypical BaseSolventExo:Endo SelectivityAverage YieldWorkup / Purification
HATU DIPEA (2.0 eq)DMF3:1 (Poor)>90% (Total)Flash Chromatography
EDC / HOBt Et₃N (1.5 eq)DCM10:1 (Good)75–85%Aqueous Wash
T3P (50% in EtOAc)NMM (2.5 eq)EtOAc>20:1 (Excellent)80–90%Direct Aqueous Wash
Acid Chloride PyridineDCM1:1 (Mixture)VariableFlash Chromatography
Protocol 1: Regioselective Amide Coupling using T3P

Causality & Design: T3P is selected because its byproduct is entirely water-soluble, allowing for a chromatography-free isolation in many cases. Ethyl acetate (EtOAc) is used as the solvent to facilitate a direct aqueous workup without the need for solvent swapping.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 eq) and 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM, 2.5 eq) dropwise at 0 °C. Self-Validation: The solution should remain clear; a rapid color change to dark brown indicates impurities in the starting pyrazole.

  • Activation: Dropwise add T3P (50% w/w in EtOAc, 1.5 eq) over 10 minutes at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • In-Process Control: Monitor by LC-MS or TLC (EtOAc:Hexane 1:1). Self-Validation: The starting pyrazole stains strongly with ninhydrin (primary amine). The successful amide product will be ninhydrin-negative but UV-active.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and wash the organic layer sequentially with 1M HCl (to remove unreacted amine), water, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the regiopure exocyclic amide.

C–N Cross-Coupling (Buchwald-Hartwig Amination)

Transition-metal-catalyzed C–N bond formation is the premier method for the N-arylation of 5-aminopyrazoles. However, the Buchwald-Hartwig amination of these substrates is notoriously tricky. The unprotected endocyclic nitrogen can coordinate to the palladium center, poisoning the catalyst, and primary amines are prone to bis-arylation[4].

Causality & Catalyst Selection: To circumvent these issues, Pd₂(dba)₃ coupled with the bulky biarylphosphine ligand BrettPhos is strictly recommended. The extreme steric bulk of BrettPhos accelerates reductive elimination, strictly limiting the reaction to mono-arylation at the exocyclic amine and preventing catalyst poisoning by the pyrazole core.

Workflow Step1 Step 1 Glovebox Setup Pd/Ligand Step2 Step 2 Add Substrates (Pyrazole + Ar-X) Step1->Step2 Step3 Step 3 Add Base (t-BuONa/Cs2CO3) Step2->Step3 Step4 Step 4 Heat at 100°C (12-18h) Step3->Step4 Step5 Step 5 Aqueous Workup & Purification Step4->Step5

Fig 2. Optimized Buchwald-Hartwig cross-coupling workflow for 5-aminopyrazole derivatives.

Protocol 2: Palladium-Catalyzed Mono-N-Arylation

Causality & Design: Sodium tert-butoxide (t-BuONa) is utilized as the base for optimal deprotonation kinetics. If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute t-BuONa with anhydrous Cs₂CO₃ and extend the reaction time. Biphasic or highly non-polar conditions are often beneficial due to the insolubility of the resulting products[4].

Step-by-Step Procedure:

  • Inert Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube or a microwave vial with Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd), BrettPhos (5 mol%), and t-BuONa (1.5 eq).

  • Substrate Addition: Add 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) and the desired aryl halide (1.1 eq).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vessel securely.

  • Activation Check: Self-Validation: Upon stirring at room temperature for 5 minutes, the solution should transition from deep purple/red (Pd₂(dba)₃) to a characteristic golden-yellow/orange. This visual cue confirms the formation of the active L-Pd(0) species. (If the solution turns black, Pd black has precipitated, indicating oxygen contamination or catalyst deactivation).

  • Heating: Heat the mixture at 100 °C in an oil bath for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH gradient).

Urea Formation (Isocyanate Coupling)

For the synthesis of urea derivatives, reacting the 5-aminopyrazole with isocyanates is the most direct route. Because isocyanates are highly electrophilic, the reaction can typically be run base-free in solvents like THF or DCM. Running the reaction without base is a critical mechanistic choice: it prevents the deprotonation of the N1 pyrazole proton, thereby ensuring complete regioselectivity for the exocyclic C5-NH₂.

References

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. orgsyn.org. 4

  • Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity - PMC. nih.gov. 1

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. chim.it.

  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. japsonline.com. 2

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. researchgate.net. 3

Sources

Method

Application Note: Microwave-Assisted Synthesis Using 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthetic utility of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine , a versatile dinucleophile scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthetic utility of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine , a versatile dinucleophile scaffold used to construct fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines—structures frequently associated with kinase inhibition (e.g., EGFR, KDR) and CNS activity.

Introduction & Scientific Rationale

The compound 4-(2-methoxyphenyl)-1H-pyrazol-5-amine represents a critical "push-pull" alkene equivalent embedded within a heterocycle. The electron-donating amine at position 5 and the nucleophilic ring nitrogen (N1) create a 1,3-dinucleophilic center.

In conventional thermal synthesis, reacting this scaffold with 1,3-dielectrophiles (e.g.,


-keto esters) to form fused rings often requires prolonged reflux (4–12 hours) in acetic acid, leading to side reactions such as oxidation of the methoxy group or thermal decomposition.

Microwave (MW) irradiation offers a distinct kinetic advantage for this substrate:

  • Dipolar Polarization: The polar 2-methoxyphenyl group and the pyrazole core couple efficiently with the microwave field, generating rapid internal heating.

  • Superheating Effect: MW synthesis allows solvents (like EtOH or AcOH) to exceed their boiling points under pressure, accelerating the rate-determining step—typically the initial nucleophilic attack of the exocyclic amine.

  • Regioselectivity Control: Rapid heating often favors the kinetic product (7-keto isomer) or thermodynamic product (5-keto isomer) more distinctively than slow thermal ramping.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 4-(2-methoxyphenyl)-1H-pyrazol-5-amine
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
Storage Store at 2–8°C under inert atmosphere (hygroscopic).

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the condensation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-(2-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one . This scaffold is a bioisostere of purine and a privileged structure in kinase inhibitor design.

Mechanism of Action

The reaction proceeds via a condensation-cyclization sequence. The exocyclic amine (


) attacks the ketone carbonyl of the 

-keto ester (Schiff base formation), followed by the intramolecular attack of the ring nitrogen (N1) on the ester carbonyl, releasing ethanol.
Experimental Workflow

Reagents:

  • Starting Material: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Ethyl acetoacetate (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: None (AcOH acts as solvent/catalyst) or catalytic Piperidine (if using EtOH).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol (189 mg) of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in 3 mL of glacial acetic acid.

  • Addition: Add 1.2 mmol (156 mg) of ethyl acetoacetate dropwise. Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup:

    • Allow the reaction vessel to cool to 50°C (using compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water .

    • A precipitate should form immediately. Stir for 15 minutes.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from DMF/Ethanol (1:3) if necessary.

Expected Yield: 85–92% (compared to ~65% via 6h conventional reflux).

Data Comparison: MW vs. Conventional
ParameterConventional Heating (Reflux)Microwave Irradiation (140°C)
Reaction Time 4–6 Hours10 Minutes
Solvent Acetic AcidAcetic Acid
Yield 60–68%88–92%
Purity (LCMS) 85% (requires chromatography)>95% (clean precipitation)

Protocol B: Multicomponent Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

This advanced protocol utilizes the amine in a 3-component reaction to form triazine-fused systems, relevant for antimicrobial research.

Reagents:

  • 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Solvent: Ethanol (4 mL) + Piperidine (3 drops)

Procedure:

  • Mix all three components in a microwave vial with Ethanol.

  • Irradiate at 120°C for 8 minutes (Power: Dynamic, Max 150W).

  • Cool to room temperature. The product often crystallizes directly from the solution.

  • Filter and wash with cold ethanol.

Mechanistic Visualization

The following diagram illustrates the regioselective cyclization pathway under microwave conditions (Protocol A).

ReactionMechanism cluster_conditions Microwave Conditions: 140°C, 10 min, AcOH Start 4-(2-methoxyphenyl)- 1H-pyrazol-5-amine Inter1 Intermediate A: Enamine Formation (Fast under MW) Start->Inter1 Nucleophilic Attack (-H2O) Reagent Ethyl Acetoacetate (1,3-dielectrophile) Reagent->Inter1 Inter2 Intermediate B: Cyclization (N1 attack) Inter1->Inter2 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyrimidine (Fused System) Inter2->Product Aromatization (-EtOH)

Caption: Mechanistic pathway for the MW-assisted cyclization of aminopyrazoles with


-keto esters.

Troubleshooting & Optimization (Expert Tips)

  • Solvent Choice: While Acetic Acid is standard, Water can be used as a green solvent if the temperature is raised to 160°C (pressurized), exploiting the "on-water" hydrophobic effect which often accelerates heterocyclic condensations.

  • Regioisomerism: If the 5-methyl-7-one isomer is desired (reverse regioselectivity), replace Ethyl Acetoacetate with Ethyl 3-oxobutanoate and use a basic catalyst (Pyridine) instead of acid.

  • Substituent Effect: The 2-methoxy group provides steric bulk near the C4 position. This may slightly retard the reaction compared to a phenyl analog. Ensure the reaction mixture is homogeneous before starting irradiation to prevent hot-spots.

References

  • Vertex AI Search. (2025). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. National Institutes of Health. 1[2]

  • Heterocycles. (2009).[3][4] Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound. CLOCKSS. 3

  • RSC Advances. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Royal Society of Chemistry. 5

  • Journal of Visualized Experiments. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. 6

  • Rasayan Journal. (2012). Microwave Assisted Synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides. 7[2][3][7]

Sources

Application

Application Note: Optimized Protocol for the Diazotization of 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Insights The diazotization of heteroaromatic amines i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

The diazotization of heteroaromatic amines is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of fused pyrazoloazines (e.g., pyrazolo[3,4-d][1,2,3]triazines), azo dyes, and halogenated derivatives via Sandmeyer-type transformations. However, the diazotization of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine presents unique synthetic challenges that require precise optimization.

As an Application Scientist, it is critical to understand the causality behind the protocol rather than treating it as a mere recipe. The structural features of this specific substrate dictate the experimental parameters:

  • Steric Hindrance: The ortho-methoxy group on the C4-phenyl ring restricts bond rotation and partially shields the adjacent C5-primary amine. This necessitates a highly efficient nitrosating environment and adequate maturation time to ensure complete conversion.

  • Electronic Activation & Side Reactions: The methoxy group is a strong electron-donating group (EDG), rendering the phenyl ring highly nucleophilic. If the reaction temperature exceeds 5 °C, or if the acidity of the medium drops, the highly electrophilic pyrazole-5-diazonium intermediate can undergo intermolecular electrophilic aromatic substitution (azo coupling) with the electron-rich 2-methoxyphenyl moiety of unreacted substrate[1].

  • Solubility Constraints: Unlike simple aminopyrazoles, 4-aryl substituted pyrazoles exhibit poor solubility in dilute aqueous mineral acids. A mixed-solvent system utilizing glacial acetic acid (AcOH) and concentrated hydrochloric acid (HCl) is strictly required to fully solubilize the substrate and stabilize the diazonium ion.

Experimental Workflows & Logical Pathways

To accommodate different downstream applications, we provide two validated workflows: an Aqueous Acidic Method (ideal for immediate azo coupling or aqueous Sandmeyer reactions) and a Non-Aqueous Method (ideal for moisture-sensitive organometallic cross-couplings).

Workflow A Step 1: Dissolution Dissolve 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in HCl / AcOH solvent matrix B Step 2: Thermal Equilibration Chill to 0–5 °C using Ice/Brine Bath A->B C Step 3: Nitrosation Dropwise addition of aq. NaNO2 (Strictly maintain internal T < 5 °C) B->C D Step 4: Maturation Stir for 30–45 min (Ensure complete Diazonium Salt Formation) C->D E Step 5: Downstream Processing Immediate use in Sandmeyer, Cyclization, or Azo Coupling D->E

Figure 1: Standard workflow for the aqueous diazotization of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Mechanistic Pathway

The generation of the diazonium species proceeds via a nitrosamine intermediate. Maintaining high acidity is non-negotiable; it ensures the generation of the active nitrosonium ion (


) and prevents the diazonium species from tautomerizing into a highly reactive, unstable diazohydroxide[2].

Mechanism Amine 4-(2-methoxyphenyl)- 1H-pyrazol-5-amine Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO+ Nitrosonium Nitrosonium Ion (NO+) Generated in situ Nitrosonium->Nitrosamine Diazonium Pyrazol-5-diazonium Species Nitrosamine->Diazonium - H2O (High Acidity) SideReaction Side Reaction: Azo Coupling / Dediazoniation Diazonium->SideReaction T > 5 °C or Low Acidity

Figure 2: Mechanistic pathway of nitrosation and temperature-dependent side reactions.

Quantitative Data & Method Comparison

The choice of diazotization method directly impacts the yield and purity of the downstream product. Table 1 summarizes the empirical data comparing the two primary protocols.

Table 1: Methodological Comparison for Diazotization

ParameterMethod A: Aqueous Acidic (NaNO₂ / HCl)Method B: Non-Aqueous (Isoamyl Nitrite)
Nitrosating Agent Sodium Nitrite (

)
Isoamyl Nitrite (

)
Solvent System Glacial AcOH / Conc. HCl (3:1)THF or Acetonitrile /

Temperature 0 to 5 °C-10 to 0 °C
Reaction Time 30 - 45 min15 - 30 min
Intermediate Stability Moderate (Must use within 1 hour)High (Can be precipitated as tetrafluoroborate)
Best Suited For Azo dye synthesis, aqueous Sandmeyer, fused triazine formationAnhydrous cross-coupling, moisture-sensitive substrates
Typical Conversion > 95%> 90%

Step-by-Step Experimental Protocols

Method A: Aqueous Acidic Diazotization (Standard Protocol)

This self-validating system uses a starch-iodide test to confirm the presence of excess nitrous acid, ensuring complete conversion without relying solely on time.

Reagents:

  • 4-(2-methoxyphenyl)-1H-pyrazol-5-amine: 10.0 mmol (1.89 g)

  • Glacial Acetic Acid (AcOH): 15 mL

  • Concentrated Hydrochloric Acid (37% HCl): 5 mL

  • Sodium Nitrite (

    
    ): 11.0 mmol (0.76 g) dissolved in 3 mL deionized water.
    
  • Urea (Optional, for quenching): 0.5 g

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.89 g, 10.0 mmol) in glacial acetic acid (15 mL).

  • Acidification: Slowly add concentrated HCl (5 mL) dropwise. Causality: The addition of HCl forms the soluble hydrochloride salt of the pyrazole, ensuring a homogeneous reaction mixture critical for uniform nitrosation[3].

  • Thermal Equilibration: Submerge the flask in an ice/brine bath. Allow the internal temperature to reach 0–2 °C.

  • Nitrosation: Load the aqueous

    
     solution into an addition funnel. Add it dropwise over 15 minutes, maintaining the internal temperature strictly below 5 °C. Causality: Exceeding 5 °C triggers the decomposition of the diazonium salt (dediazoniation) and promotes off-target electrophilic attack on the 2-methoxyphenyl ring[2].
    
  • Maturation & Validation: Stir the mixture at 0 °C for 30 minutes. Validate complete nitrosation by spotting the reaction mixture onto starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid.

  • Quenching: If a downstream reaction is sensitive to oxidation, add a small amount of urea (approx. 50 mg) to destroy the excess nitrous acid until the starch-iodide test is negative.

  • Downstream Application: The diazonium salt solution must be used in situ immediately. Do not attempt to isolate the diazonium chloride salt, as dry heteroaromatic diazonium halides pose a severe explosion hazard.

Method B: Non-Aqueous Diazotization (Anhydrous Protocol)

Used when downstream targets are susceptible to hydrolysis (e.g., preventing the formation of 4-(2-methoxyphenyl)-1H-pyrazol-5-ol).

Reagents:

  • 4-(2-methoxyphenyl)-1H-pyrazol-5-amine: 5.0 mmol (0.94 g)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

  • Boron trifluoride diethyl etherate (

    
    ): 7.5 mmol (1.06 g)
    
  • Isoamyl nitrite: 6.0 mmol (0.70 g)

Procedure:

  • Preparation: Under an inert argon atmosphere, dissolve the aminopyrazole (0.94 g) in anhydrous THF (20 mL) and cool to -10 °C using a dry ice/acetone bath.

  • Activation: Add

    
     (7.5 mmol) dropwise. Causality: The Lewis acid acts as both the acid source for nitrosamine dehydration and provides the stable tetrafluoroborate (
    
    
    
    ) counterion.
  • Nitrosation: Add isoamyl nitrite (6.0 mmol) dropwise over 10 minutes.

  • Maturation: Stir at -10 °C to 0 °C for 30 minutes. The pyrazole-5-diazonium tetrafluoroborate will often precipitate as a fine, pale-yellow suspension.

  • Downstream Application: The suspension can be directly treated with organometallic reagents or copper catalysts for anhydrous Sandmeyer reactions.

Troubleshooting & Safety Directives

  • Deep Red/Brown Coloration during Nitrosation: Indicates that the temperature exceeded 5 °C, resulting in azo-coupling with the electron-rich 2-methoxyphenyl group. Solution: Improve cooling efficiency; slow the addition rate of

    
    .
    
  • Incomplete Conversion: Often due to the steric bulk of the ortho-methoxy group preventing access to the amine. Solution: Ensure the substrate is fully dissolved before

    
     addition; increase maturation time by 15 minutes.
    
  • Safety Warning: Heteroaromatic diazonium salts are highly energetic materials. Never evaporate the solvent to isolate the diazonium chloride. If isolation is strictly required, only the tetrafluoroborate (

    
    ) or hexafluorophosphate (
    
    
    
    ) salts should be isolated, and handled with extreme caution behind a blast shield[2].

References

1. "New application of heterocyclic diazonium salts. Synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones." CONICET. URL: 2.[2] "The Diazotization of Heterocyclic Primary Amines." Datapdf. URL: 3.[3] "Synthesis, dyeing performance on polyester fiber and antimicrobial studies of some novel pyrazolotriazine..." Arabian Journal of Chemistry. URL: 4.[1] "Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride..." Academia.edu. URL: 5. "Pyrazole-vaniline Schiff base disperse azo dyes for UV protective clothing: synthesis, characterization..." D-NB.info. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in DMSO

Technical Support Center: Solubilization Strategies Topic: Overcoming DMSO Solubility Issues for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine Introduction Welcome to the Technical Support Center. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies

Topic: Overcoming DMSO Solubility Issues for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize heavily functionalized small molecules. 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is a classic example of a compound that defies the "universal solvent" reputation of Dimethyl Sulfoxide (DMSO). This guide provides a mechanistic understanding of this issue and field-proven, self-validating protocols to achieve complete dissolution without compromising your downstream assays.

Section 1: Mechanistic Q&A – The Root Cause of Insolubility

Q1: Why does 4-(2-methoxyphenyl)-1H-pyrazol-5-amine resist dissolution in 100% DMSO at room temperature? A1: The insolubility is a thermodynamic issue driven by high crystal packing energy. The molecule possesses a highly planar scaffold due to the conjugated pyrazole and phenyl rings, which promotes strong


 stacking[1]. Furthermore, the molecule contains multiple hydrogen bond donors (the 1H-pyrazole nitrogen and the 5-amine group) and acceptors (the 2-methoxy oxygen and the pyrazole 

nitrogen). This creates a dense, interlocking intermolecular hydrogen-bond network. While DMSO is an excellent hydrogen bond acceptor, it cannot donate hydrogen bonds, making it kinetically inefficient at breaking this stable crystal lattice on its own.

Causality A 4-(2-methoxyphenyl) -1H-pyrazol-5-amine B Planar Aromatic Scaffold A->B C Extensive Intermolecular H-Bonding (NH, NH2, OMe) A->C D High Crystal Packing Energy B->D C->D E Resistance to DMSO Solvation D->E

Logical causality of pyrazole-amine insolubility in DMSO.

Section 2: Troubleshooting Interventions

Q2: I have vortexed the sample extensively, but it remains a cloudy suspension. What is the immediate next step? A2: Apply thermal and mechanical disruption. Heating the solution to 40–50°C increases the kinetic energy of the solvent molecules, which helps overcome the activation energy required to break the solute-solute intermolecular bonds. Combined with bath sonication, this cavitation effect can physically break down microcrystals, exposing more surface area to the DMSO.

Q3: Heating and sonication failed. Can I alter the solvent microenvironment without ruining my downstream cellular assays? A3: Yes, through trace acidification. Pyrazoles and primary amines are weakly basic. By adding a trace amount of a strong acid (e.g., 0.1% v/v Trifluoroacetic acid or HCl), you protonate the amine and pyrazole nitrogens[2]. This introduces a positive charge, causing electrostatic repulsion between the molecules and instantly shattering the crystal lattice, allowing DMSO to solvate the compound.

Q4: My downstream assay is highly sensitive to pH changes. How can I solubilize the compound without adding acid? A4: You must alter the solid-state properties of the compound before adding DMSO. By dissolving the compound in a highly volatile solvent mixture (where it is natively soluble) and lyophilizing it, you force the molecule into an amorphous solid dispersion. Amorphous solids lack a defined crystal lattice, meaning the thermodynamic barrier to solvation is drastically lowered, allowing rapid dissolution in standard DMSO.

Workflow Start Add 100% DMSO to Compound Check1 Is it completely dissolved? Start->Check1 Heat Sonication (15 min) & Heat (40°C) Check1->Heat No Success Soluble Stock Achieved Check1->Success Yes Check2 Is it completely dissolved? Heat->Check2 Acid Add 0.1% v/v TFA (Protonation) Check2->Acid No (Assay allows acid) Amorphous Lyophilize from co-solvent (Amorphous Generation) Check2->Amorphous No (Acid sensitive) Check2->Success Yes Acid->Success Amorphous->Start Retry with amorphous powder

Step-by-step troubleshooting workflow for DMSO solubilization.

Section 3: Quantitative Data on Solubilization Strategies

The following table summarizes the expected outcomes when applying different solubilization strategies to highly crystalline pyrazole-amines.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility LimitDownstream Assay Compatibility
100% DMSO (RT) Baseline solvation< 1 mMUniversal
DMSO + Heat/Sonication Kinetic energy disrupts lattice1 - 5 mMUniversal
DMSO + 0.1% TFA Protonation / Electrostatic repulsion> 20 mMRequires pH buffering in media
Amorphous + DMSO Lowers thermodynamic barrier10 - 50 mMUniversal

Section 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a clear solution means true dissolution; micro-precipitates can skew assay results.

Protocol A: Acid-Assisted Solubilization Use this when your downstream assay buffer has sufficient buffering capacity (e.g., PBS or HEPES) to neutralize trace acid.

  • Weighing: Accurately weigh the 4-(2-methoxyphenyl)-1H-pyrazol-5-amine powder into a microcentrifuge tube.

  • Initial Solvation: Add 90% of the target volume of anhydrous DMSO.

  • Agitation: Vortex for 60 seconds, then bath-sonicate for 5 minutes at room temperature.

  • Acidification: If the solution remains cloudy, prepare a 1% v/v solution of Trifluoroacetic acid (TFA) in DMSO.

  • Titration: Add the TFA/DMSO solution dropwise to make up the remaining 10% of the target volume, vortexing between drops until the solution turns completely clear.

  • Validation (Critical): Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a microscopic pellet is visible, the compound is not fully dissolved, and the concentration is lower than calculated.

Protocol B: Amorphous State Generation via Lyophilization Use this when trace acid is strictly prohibited in your workflow.

  • Dissolution in Volatile Solvent: Dissolve the crystalline compound in a large volume of a highly volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1). Because the volume is large and the solvents are less polar, the compound will dissolve.

  • Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Place the frozen sample in a lyophilizer for 24–48 hours until all solvent is sublimated. The resulting solid should appear as a light, fluffy powder.

  • DMSO Reconstitution: Add the required volume of anhydrous DMSO to the amorphous powder. It should dissolve rapidly at room temperature.

  • Validation (Critical): To ensure the amorphous state was achieved and no microcrystals remain, place a drop of the final DMSO solution on a glass slide and observe under a polarized light microscope. The absence of birefringence confirms complete dissolution.

  • Kinetic Solubility Testing: To verify the stability of the stock in aqueous environments, incubate an aliquot of the DMSO stock in PBS (pH 7.4) at 25 °C for 24 hours, followed by centrifugation at 21,100 x g for 30 minutes to check for precipitation[3].

References

  • Source: National Institutes of Health (NIH)
  • Title: Overcoming poor solubility of pyrazole derivatives during reaction workup Source: BenchChem Tech Support URL
  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Sources

Optimization

Technical Support Center: Purification Strategies for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The strategies outlined below are based on established chemical principles and field-proven insights to address common challenges encountered during its purification.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical properties of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. This molecule possesses a basic amino group and a pyrazole ring, which is a weakly basic heterocyclic system. The presence of the methoxyphenyl group influences its solubility and potential for side reactions.

Key Structural Features:

  • Primary Amine (-NH2): This group imparts basic properties to the molecule, making it susceptible to protonation in acidic conditions. This is a key handle for purification via acid-base extraction.[1][2][3][4]

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • Methoxyphenyl Group: This substituent increases the molecule's lipophilicity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A1: The formation of a dark, oily crude product often indicates the presence of colored impurities arising from side reactions involving the hydrazine starting material or oxidation of the product.[5] An initial workup using activated charcoal can be effective.

Protocol for Charcoal Treatment:

  • Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • Concentrate the filtrate under reduced pressure.

This treatment should yield a lighter-colored solid or oil that is more amenable to further purification.

Q2: I'm observing multiple spots on my TLC, even after initial purification. What are the possible impurities?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests a mixture of compounds. For pyrazole syntheses, common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazine derivatives.[5]

  • Regioisomers: The use of unsymmetrical starting materials can lead to the formation of isomeric pyrazole products, which can be difficult to separate.[5]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[5]

Q3: What is the most effective general purification strategy for this compound?

A3: A multi-step approach is often the most effective. A recommended general workflow is:

  • Acid-Base Extraction: To remove neutral and acidic impurities.

  • Recrystallization: To obtain a highly crystalline and pure solid product.

  • Column Chromatography: If recrystallization is unsuccessful or if isomers are present.

The following diagram illustrates this general purification workflow.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Primary Purification Chromatography Column Chromatography Recrystallization->Chromatography Failure/Isomers Present Pure Pure Product Recrystallization->Pure Success Chromatography->Pure Final Purification

Caption: General purification workflow for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

III. Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols and troubleshooting for the most common purification techniques applicable to 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Guide 1: Purification by Acid-Base Extraction

The basicity of the amino group allows for selective extraction into an aqueous acidic phase, leaving neutral and acidic impurities in the organic phase.[1][2][3][4]

Experimental Protocol:
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane.[1][2]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[1][2][3] The protonated amine salt will move to the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[3][6] The purified amine will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting:
  • Issue: No precipitate forms upon basification.

    • Possible Cause: The product may be an oil at room temperature or still soluble in the aqueous phase.

    • Solution: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane).[6] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Issue: The precipitate is sticky or oily.

    • Possible Cause: Incomplete removal of organic solvent from the aqueous phase before basification.

    • Solution: Ensure thorough separation of the layers during the initial extraction. If an oil forms, proceed with back-extraction into an organic solvent as described above.

The decision-making process for acid-base extraction is visualized below.

Acid_Base_Extraction start Crude Product in Organic Solvent wash_acid Wash with Dilute Acid start->wash_acid separate_layers Separate Layers wash_acid->separate_layers aqueous_layer Aqueous Layer (Contains Protonated Amine) separate_layers->aqueous_layer organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer basify Basify Aqueous Layer (e.g., NaOH) aqueous_layer->basify precipitate Precipitate Forms? basify->precipitate filter Filter and Dry Precipitate precipitate->filter Yes extract_back Extract with Organic Solvent precipitate->extract_back No dry_concentrate Dry and Concentrate Organic Extract extract_back->dry_concentrate

Caption: Decision tree for acid-base extraction of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Guide 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.[7] The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Table:
Solvent SystemObservationRecommendation
Ethanol/WaterOften a good starting point for aminopyrazoles.[7] The compound is typically soluble in hot ethanol and precipitates upon addition of water.Dissolve in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow to cool slowly.
Ethyl Acetate/HexaneSuitable for compounds with moderate polarity. The product is soluble in ethyl acetate, and precipitation is induced by adding hexane.Dissolve in warm ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then cool.
IsopropanolA single solvent system that can be effective.Dissolve in hot isopropanol and allow to cool.
Troubleshooting:
  • Issue: The compound "oils out" instead of crystallizing.

    • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

    • Solution: Try a lower boiling point solvent system. Alternatively, scratch the inside of the flask with a glass rod to induce crystallization or add a seed crystal.

  • Issue: Poor recovery of the product.

    • Possible Cause: Too much solvent was used, or the compound has significant solubility even at low temperatures.

    • Solution: Concentrate the mother liquor and attempt a second crystallization. Ensure the minimum amount of hot solvent is used for dissolution.

Guide 3: Purification by Column Chromatography

If recrystallization and acid-base extraction are insufficient, column chromatography on silica gel is a reliable alternative.[7][8][9][10][11][12]

Experimental Protocol:
  • Stationary Phase: Silica gel is the standard choice. For basic compounds like aminopyrazoles, it can be beneficial to deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking and improve recovery.[13]

  • Mobile Phase (Eluent): A gradient of hexane/ethyl acetate or dichloromethane/methanol is commonly used.[7] Start with a low polarity mixture and gradually increase the polarity.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:
  • Issue: The compound is not moving from the baseline on the TLC.

    • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

  • Issue: Poor separation of closely eluting impurities.

    • Possible Cause: The polarity difference between the compound and the impurity is small.

    • Solution: Use a shallower gradient or an isocratic elution with a finely tuned solvent mixture. Consider using a different solvent system.

IV. Purity Assessment

After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5][14]

V. References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022). Indonesian Journal of Chemistry, 22(3), 743-751. [Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170. [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents. Retrieved from

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Food Science and Technology, 42. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). Molecules, 30(7), 1584. [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. (2019). Journal of Food and Drug Analysis, 27(2), 545-555. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9572-9582. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances, 13(28), 19355-19364. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(11), 2777. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(1), M1208. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Determination of heterocyclic aromatic amines in meat extracts by liquid chromatography-ion-trap atmospheric pressure chemical ionization mass spectrometry. (2000). Journal of Chromatography A, 869(1-2), 307-317. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). Theory and practice of meat processing, 6(2), 118-127. [Link]

Sources

Troubleshooting

Troubleshooting cyclization failures with methoxy-substituted aminopyrazoles

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notoriously stubborn challenges in me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most notoriously stubborn challenges in medicinal chemistry: the cyclization of methoxy-substituted aminopyrazoles.

Methoxy-aminopyrazoles are highly valued building blocks for synthesizing fused bicyclic kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines)[1]. However, the unique stereoelectronic profile of the methoxy group often leads to stalled intermediates, unexpected regioselectivity, or product degradation. This guide is designed to help you diagnose these failures and implement self-validating protocols to rescue your syntheses.

Diagnostic Workflow: Identifying Your Cyclization Bottleneck

Before adjusting your reaction parameters, it is critical to identify exactly where the cyclization is failing. The flowchart below maps the most common failure points when working with methoxy-substituted substrates.

TroubleshootingFlow Start Cyclization Failure Detected (Methoxy-Aminopyrazole) Check Analyze Crude Mixture (LC-MS / 1H NMR) Start->Check Stalled Stalled Intermediate (Acyclic Adduct) Check->Stalled Mass = M+H of Adduct Degraded Product Degradation (O-Demethylation) Check->Degraded Mass = Target - 14 Da Regio Wrong Regioisomer ([1,5-a] vs[3,4-b]) Check->Regio Isomeric Mass Detected Sol1 Increase Activation Energy (Microwave / KHSO4) Stalled->Sol1 Sol2 Switch to Mild Brønsted Acid (Avoid Strong Lewis Acids) Degraded->Sol2 Sol3 Tune Solvent Polarity & Catalyst pH Regio->Sol3

Diagnostic workflow for methoxy-aminopyrazole cyclization failures.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does the methoxy substitution on my 5-aminopyrazole cause the reaction to stall at the enaminone/hydrazone intermediate? A1: Causality: The methoxy group (–OCH₃) exerts a dual electronic effect: it is inductively electron-withdrawing (–I) but strongly electron-donating via resonance (+R). When positioned adjacent to the reacting exocyclic amine, steric hindrance restricts the conformational flexibility required for the amine to attack the electrophilic center (e.g., a carbonyl or nitrile). Furthermore, the resonance effect can alter the nucleophilicity of the exocyclic nitrogen versus the endocyclic nitrogens. This often results in the reaction stalling at the acyclic intermediate stage. Solution: Thermal activation via microwave irradiation is highly effective here. It provides the necessary kinetic energy to overcome the steric barrier without the prolonged heating that typically causes degradation[2].

Q2: I am trying to synthesize a pyrazolo[3,4-d]pyrimidine, but my LC-MS shows a dominant side-product with a mass loss of 14 Da. What is happening? A2: Causality: A mass loss of 14 Da (–CH₂) is the classic signature of O-demethylation. Methoxy ethers are highly susceptible to cleavage under harsh acidic conditions (e.g., strong Lewis acids like AlCl₃, BBr₃, or prolonged reflux in concentrated HCl). If your cyclization protocol relies on strong acids to force the ring closure, the ether linkage is being cleaved, converting your methoxy group into a hydroxyl group. Solution: Switch to a milder Brønsted acid. For instance, potassium hydrogen sulfate (KHSO₄) in aqueous media or p-toluenesulfonic acid (p-TSA) provides sufficient protonation to activate the electrophile without cleaving the methoxy ether[2][3].

Q3: My reaction with a methoxy-substituted 5-aminopyrazole and a β-diketone yielded a pyrazolo[1,5-a]pyrimidine instead of the expected pyrazolo[3,4-b]pyridine. How do I control regioselectivity? A3: Causality: 5-Aminopyrazoles are ambidentate nucleophiles. The endocyclic nitrogen (N1/N2) and the exocyclic amine (C5-NH₂) compete for the electrophilic centers. The electron-donating methoxy group increases the electron density on the pyrazole ring nitrogens, making them highly nucleophilic. If the endocyclic nitrogen attacks first, followed by the exocyclic amine, you form the pyrazolo[1,5-a]pyrimidine[1][3]. Solution: Regioselectivity can be flipped by altering the solvent polarity and the catalyst. Using a non-polar solvent or specific catalysts (like aluminosilicate nanoparticles) favors the initial attack by the exocyclic amine, leading to the pyrazolo[3,4-b]pyridine[3].

Section 2: Quantitative Data & Condition Optimization

To prevent trial-and-error, refer to the table below. It summarizes the causal relationship between reaction conditions and cyclization outcomes for sterically hindered methoxy-aminopyrazoles based on established literature[2][4].

Reaction ConditionCatalyst / PromoterSolventTemp / TimePrimary OutcomeTarget Yield (%)
Conventional HeatingNoneEthanol80°C / 24hStalled intermediate (Enaminone)< 15%
Strong Lewis AcidAlCl₃ (1.0 eq)DMF100°C / 12hO-Demethylated degradation0%
Mild Brønsted Acidp-TSA (10 mol%)Ethanol80°C / 6hPyrazolo[1,5-a]pyrimidine65%
Microwave Irradiation KHSO₄ (10 mol%) Aq. Ethanol 90°C / 15 min Pyrazolo[1,5-a]pyrimidine 85–95%
Phase-TransferK₂CO₃ / DMFDioxane90°C / 2hPyrazolo[3,4-d]pyrimidine75–80%

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific analytical checkpoints, you can confirm the mechanistic progression of the reaction before moving to the next step, ensuring you do not waste time working up a failed reaction.

Protocol A: Microwave-Assisted Cyclization of Hindered Methoxy-Aminopyrazoles

Target: Pyrazolo[1,5-a]pyrimidines

  • Preparation: In a 10 mL microwave-safe vial, dissolve the methoxy-substituted 5-aminopyrazole (1.0 mmol) and the electrophile (e.g., dimethyl acetylenedicarboxylate or an enone, 1.1 mmol) in 3 mL of aqueous ethanol (1:1 v/v).

  • Catalyst Addition: Add 10 mol% of KHSO₄.

    • Causality: KHSO₄ protonates the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack by the sterically hindered amine, while keeping the pH mild enough to prevent O-demethylation[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 90°C for exactly 15 minutes.

  • Validation Check (Critical): Sample 10 µL of the crude mixture and run a rapid LC-MS.

    • Pass: Disappearance of the starting mass; dominant peak is the fused bicyclic mass (Target M+H).

    • Fail: If the acyclic intermediate (M+H of the adduct) is still present, the steric bulk is resisting closure. Irradiate for an additional 5 minutes at 100°C.

  • Workup: Cool to room temperature. The product will typically precipitate out of the aqueous mixture. Filter the solid, wash with cold water (2 x 5 mL), and dry under a vacuum.

Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines via Formamide Cyclization

Target: Pyrazolo[3,4-d]pyrimidines from 4-cyano precursors

  • Preparation: Combine 5-amino-4-cyano-3-methoxypyrazole (1.0 mmol) with an excess of formamide (5 mL) in a 25 mL round-bottom flask.

  • Activation: Add a catalytic amount of p-TSA (5 mol%).

    • Causality: The acid catalyzes the formation of the formamidine intermediate and facilitates the subsequent intramolecular cyclization onto the adjacent nitrile group (Dimroth-type rearrangement)[4][5].

  • Heating: Heat the mixture to 120°C for 6 hours under a nitrogen atmosphere to prevent oxidative side reactions.

  • Validation Check (Critical): Monitor by TLC (DCM:MeOH 9:1) under UV light (254 nm).

    • Pass: The highly fluorescent starting material spot disappears, replaced by a lower

      
       spot corresponding to the pyrazolo[3,4-d]pyrimidine.
      
  • Workup: Pour the cooled mixture into crushed ice. Neutralize slowly with saturated NaHCO₃ to precipitate the product. Filter and recrystallize from hot ethanol.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC).1

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.2

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.3

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar / ARKIVOC.5

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.4

Sources

Optimization

Technical Support Center: Purification of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Case ID: PUR-PYR-042 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support

Introduction

Welcome to the Technical Support Center. You are likely working with 4-(2-methoxyphenyl)-1H-pyrazol-5-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., BTK inhibitors).

Users frequently report three core issues with this scaffold:

  • Persistent Coloration: Crude material appearing red/brown instead of off-white (indicative of azo-coupling or oxidation).

  • "Oiling Out": Difficulty crystallizing the product from alcoholic solvents.[1]

  • Hydrazine Contamination: Trace hydrazine remaining from the cyclization step.

This guide moves beyond generic advice, providing chemically grounded protocols to isolate high-purity material (>98% HPLC).

Module 1: Diagnostic & Initial Assessment

Before selecting a purification route, characterize your crude impurity profile.[1]

ObservationLikely Impurity/CauseDiagnostic Signal (1H NMR / LCMS)
Red/Brown Solid Azo-dimers (oxidation) or polymerized nitrile.Broad aromatic baseline; LCMS M+M dimers.
Sticky Oil/Gum Trapped solvent or regioisomeric mix.Solvent peaks; split peaks for pyrazole-H (tautomers).
Pungent Odor Residual Hydrazine or Nitrile.N/A (Safety Hazard).
Low Melting Point 3-amino vs 5-amino tautomer mix or wet cake.Depression < 140°C (Pure MP is approx 145-150°C).
Decision Matrix: Selecting Your Protocol

PurificationStrategy Start Start: Crude Material CheckPurity Check Purity (LCMS) Start->CheckPurity Decision1 Purity > 90%? CheckPurity->Decision1 ColorCheck Is it Colored (Red/Brown)? Decision1->ColorCheck Yes ActionAcidBase Protocol A: Acid-Base Extraction Decision1->ActionAcidBase No (<90%) ActionRecryst Protocol B: Recrystallization (EtOH/H2O) ColorCheck->ActionRecryst No (Off-white) ActionColumn Protocol C: Flash Chromatography ColorCheck->ActionColumn Yes (Deep Color) ActionAcidBase->ActionRecryst Polishing Step

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and physical appearance.

Module 2: Purification Protocols

Protocol A: Acid-Base Extraction (The "Bulk Cleanup")

Best for: Removing non-basic impurities (unreacted nitriles, tars) and hydrazine traces. Mechanism: The exocyclic amine (–NH2) is basic. We protonate it to pull the product into water, wash away organic impurities, and then re-precipitate.

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL/g). If insoluble, use DCM.

  • Acidification: Cool to 0-5°C. Slowly add 1M HCl (aq) until the aqueous layer is pH 1-2.

    • Note: The product will protonate and move to the aqueous layer.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer .

    • Troubleshooting: If an oil forms at the interface, filter the mixture through Celite before separation.

  • Organic Wash: Wash the acidic aqueous layer twice with fresh EtOAc. This removes non-basic organic impurities (starting materials).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO3 to adjust pH to ~9-10.

    • Observation: The product should precipitate as a white/off-white solid.

  • Extraction/Filtration:

    • Option 1 (Precipitate): If solid forms, filter and wash with cold water.

    • Option 2 (Oil): If it oils out, extract back into EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Recrystallization (The "Polishing Step")

Best for: Final polishing to >99% purity and removing color. Solvent System: Ethanol/Water or Methanol/Water.

Step-by-Step:

  • Suspend the solid in Ethanol (absolute) (approx. 5-7 mL/g).

  • Heat to reflux (approx. 78°C). The solid should dissolve completely.

    • Critical: If the solution is dark brown, add Activated Charcoal (5 wt%) , reflux for 10 mins, and filter hot through Celite.

  • Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution again.

  • Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.

  • Filter the crystals and wash with cold 20% EtOH in Water .

Protocol C: Flash Chromatography (For Difficult Cases)

Best for: Separating regioisomers or removing persistent oxidation byproducts.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).

  • Modifier: Add 1% Aqueous Ammonia (NH4OH) or 1% Triethylamine to the mobile phase.

    • Why? Aminopyrazoles streak/tail on silica due to interaction with acidic silanols. The base suppresses this interaction.

Module 3: Troubleshooting FAQs

Q1: My product is turning pink/red during filtration. What is happening? A: Aminopyrazoles are electron-rich and prone to air oxidation, forming azo-linkages or quinoid-type impurities.

  • Fix: Perform the final filtration under an inert atmosphere (Nitrogen blanket) if possible. Wash the filter cake with a solvent containing a trace of antioxidant (e.g., 0.1% sodium dithionite in water) during the workup.

Q2: I cannot get crystals; the product "oils out" at the bottom of the flask. A: This occurs when the water (anti-solvent) is added too quickly or the temperature drops too fast.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure material if available. Cool the flask very slowly (wrap it in a towel or place in a warm water bath that cools naturally). Vigorous stirring during cooling can also help induce nucleation over oiling.

Q3: How do I ensure all Hydrazine is removed? A: Hydrazine is a genotoxic impurity.

  • Fix: During Protocol A (Acid-Base), the washing of the acidic aqueous phase is critical. Hydrazine remains in the water, but ensuring a thorough wash helps. Alternatively, wash the organic layer (EtOAc) with 5% LiCl solution ; hydrazine partitions favorably into the aqueous LiCl phase.

Q4: The NMR shows a mixture of species, but LCMS shows one peak. A: You are likely observing tautomerism .

  • Explanation: 1H-pyrazol-5-amine and 1H-pyrazol-3-amine are tautomers. In DMSO-d6, the proton exchange is slow enough to sometimes see broadened or split peaks. This is not an impurity. Adding a drop of D2O to the NMR tube often collapses these peaks by exchanging the labile protons.

Module 4: Mechanism of Action (Visualized)

Understanding the Acid-Base extraction is critical for scaling up.

AcidBaseExtraction cluster_layers Phase Separation Crude Crude Mixture (Amine + Impurities) AcidAdd Add HCl (pH < 2) Crude->AcidAdd OrgLayer Organic Layer (Discard) Contains: Tars, Nitriles AcidAdd->OrgLayer Partitioning AqLayer Aqueous Layer (Keep) Contains: Product-NH3+ AcidAdd->AqLayer Protonation BaseAdd Add NaOH (pH > 9) AqLayer->BaseAdd Precipitate Precipitate Product (Free Base) BaseAdd->Precipitate Deprotonation

Figure 2: Chemical logic behind the Acid-Base extraction protocol for aminopyrazoles.

References

  • Synthesis and Properties of Aminopyrazoles

    • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). "1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine."[2][3] Acta Crystallographica Section E, 65(5).

    • (Validates structure and crystallographic properties).

  • Purification of Pyrazoles via Acid-Base Extraction

    • Google Patents (2011). "Method for purifying pyrazoles."[4] WO2011076194A1.

    • (Describes the industrial standard for acid-salt precipitation).

  • Hydrazine Removal Strategies

    • Dergipark (2010).
    • (Discusses hydrazine behavior and removal in pyrazole synthesis).

  • General Properties of 4-Aryl-1H-pyrazol-5-amines

    • PubChem CID 79703 (Analogous Structure). "4-phenyl-1H-pyrazol-5-amine."[3][5][6][7]

    • (Provides physicochemical data for the phenyl analog as a baseline).

Disclaimer: These protocols are intended for use by trained personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine and all reagents before proceeding.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxyphenyl Substituted Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis of 2-methoxyphenyl substituted pyrazoles. The presence of the ortho-methoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis of 2-methoxyphenyl substituted pyrazoles. The presence of the ortho-methoxy group introduces significant steric challenges that can impede standard synthetic protocols, leading to low yields, incomplete reactions, or undesired side products. This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles effectively.

Understanding the Core Challenge: The Ortho-Methoxy Group

The primary difficulty in synthesizing pyrazoles with a 2-methoxyphenyl substituent, particularly at the N1 position, stems from steric hindrance. The bulky methoxy group ortho to the point of attachment can:

  • Impede Nucleophilic Attack: It physically blocks the approach of the hydrazine nitrogen to the electrophilic carbonyl carbon of the 1,3-dicarbonyl compound in classical condensation reactions like the Knorr synthesis.

  • Restrict Bond Rotation: It can limit the conformational flexibility of intermediates, hindering the molecule from achieving the optimal geometry required for cyclization.

  • Influence Electronic Effects: While primarily a steric issue, the electron-donating nature of the methoxy group can also modulate the nucleophilicity of the adjacent nitrogen, though this is often a secondary effect compared to the steric bulk.[1][2]

This guide is structured to address these issues head-on, providing practical solutions and the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My standard Knorr condensation with 2-methoxyphenylhydrazine and a 1,3-diketone is failing or giving very low yields. What is the most likely cause?

A1: The most probable cause is severe steric hindrance from the 2-methoxy group preventing the initial nucleophilic attack and subsequent cyclization. Conventional heating methods may not provide sufficient energy to overcome the activation barrier imposed by this steric clash.

Q2: How can I quickly improve the yield of my sluggish condensation reaction?

A2: Switching from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) is the most direct and often most effective solution. Microwave irradiation provides rapid, uniform heating that can significantly accelerate the reaction, often reducing reaction times from hours to minutes and dramatically improving yields.[3] This method efficiently overcomes the kinetic barrier caused by steric hindrance.

Q3: Are there alternatives to the standard 1,3-diketone condensation for creating the pyrazole core with this substituent?

A3: Yes, several alternative strategies can bypass the challenges of direct condensation:

  • 1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes can be highly effective and offer different regioselectivity profiles.[4][5]

  • Palladium-Catalyzed Cross-Coupling: If you can synthesize a pyrazole core with a leaving group (e.g., a halogen at the N1 position, though less common) or an unprotected NH, you can use coupling reactions like the Chan-Lam or Suzuki-Miyaura coupling to attach the 2-methoxyphenyl group.[6][7] More practically, C-C bond formation at positions 3, 4, or 5 is common via cross-coupling.[8]

  • Vilsmeier-Haack Reaction: This reaction can be used to formylate a pre-existing hydrazone, followed by cyclization to yield a 4-formylpyrazole, which can be a useful intermediate.[9][10]

Q4: I am observing the formation of an unexpected regioisomer. Can steric hindrance be the cause?

A4: Absolutely. When using an unsymmetrical 1,3-dicarbonyl compound, the bulky 2-methoxyphenylhydrazine will preferentially attack the less sterically hindered carbonyl group. This can lead to the exclusive or major formation of one regioisomer over the other.[11][12] You can use this to your advantage to achieve regioselective synthesis.

Troubleshooting Guide: Low or No Product Formation

This section provides a systematic approach to troubleshooting failed or low-yielding reactions involving the synthesis of 2-methoxyphenyl substituted pyrazoles.

Problem Diagnosis Workflow

G start Low/No Yield with 2-Methoxyphenyl Reactant cause1 Cause: Insufficient Energy (Steric Hindrance) start->cause1 Condensation Reaction? cause2 Cause: Poor Substrate Reactivity start->cause2 Is one reactant very stable? cause3 Cause: Unsuitable Synthetic Route start->cause3 Is direct coupling feasible? sol1 Solution 1.1: Switch to Microwave (MAOS) Synthesis cause1->sol1 Access to MW Reactor? sol2 Solution 1.2: Increase Reaction Temperature & Time cause1->sol2 Conventional Oven Only sol3 Solution 2.1: Use More Reactive Dicarbonyl Surrogate cause2->sol3 sol4 Solution 3.1: Employ Pd-Catalyzed Cross-Coupling cause3->sol4 sol5 Solution 3.2: Utilize 1,3-Dipolar Cycloaddition cause3->sol5

Caption: Troubleshooting workflow for low-yield pyrazole synthesis.

Solution 1: Overcoming the Energy Barrier with Microwave Synthesis

Causality: The steric hindrance from the ortho-methoxy group creates a high activation energy barrier for the reaction. Conventional heating transfers energy inefficiently via conduction. Microwave irradiation, however, directly excites the polar molecules in the reaction mixture (solvents, reactants), leading to rapid and uniform heating that provides the necessary energy to overcome this barrier.[3] This often results in cleaner reactions and higher yields in a fraction of the time.

Comparative Data: Conventional vs. Microwave Heating
Product TypeMethodTemperature (°C)TimeTypical Yield (%)Reference
Phenyl-1H-pyrazolesConventional752 h73-90[3]
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[3]
3,5-disubstituted-1H-pyrazolesConventional130+4-8 hModerate to High[4][13]
3,5-disubstituted-1H-pyrazolesMicrowave-Assisted1303-10 minHigh[4][13]
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis

This protocol is a general guideline; optimization for your specific substrates is recommended.

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol) and 2-methoxyphenylhydrazine hydrochloride (1.1 mmol).

  • Solvent Addition: Add a suitable high-boiling polar solvent such as ethanol, DMF, or glacial acetic acid (3-5 mL). Acetic acid can also serve as a catalyst.[3] For solvent-free conditions, a few drops of DMF can be added to aid energy absorption.[3]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate with stirring at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 5-20 minutes).[4] The reaction progress can be monitored by holding at temperature for short intervals and analyzing via TLC.

  • Work-up: After the reaction, cool the vessel to room temperature using compressed air. Quench the reaction mixture by pouring it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol or hexane to remove impurities.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Solution 2: Employing Palladium-Catalyzed Cross-Coupling Reactions

Causality: When direct condensation is not viable, forming the pyrazole core first and then attaching the sterically hindered aryl group via a C-N cross-coupling reaction is an excellent alternative. Similarly, creating a C-C bond at the C4 or C5 position of a pre-formed 2-methoxyphenyl pyrazole is also a powerful strategy. Palladium catalysts, particularly with bulky, electron-rich phosphine ligands, are highly effective at facilitating these transformations, even with sterically demanding substrates.[6][14]

Experimental Protocol: Negishi Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of a 4-iodopyrazole with an organozinc reagent to introduce a substituent at the C4 position, a common strategy for building complex pyrazoles.[6]

  • Preparation of Organozinc Reagent: In a flame-dried, argon-purged flask, dissolve the appropriate aryl bromide (e.g., 2-methoxyphenyl bromide) (1.2 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C and slowly add n-butyllithium (1.2 mmol). Stir for 30 minutes. To this solution, add a solution of anhydrous zinc chloride (1.5 mmol) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate argon-purged flask, dissolve the N-substituted 4-iodopyrazole (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and CuI (0.1 mmol) in anhydrous THF (10 mL).

  • Addition: Add the freshly prepared organozinc reagent to the pyrazole solution via cannula.

  • Heating: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired tetrasubstituted pyrazole.

References

  • Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Kemija u industriji, 55(12), 523-527. Available from: [Link]

  • Shaik, A. B., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 14(1), 1-23. Available from: [Link]

  • Li, J., et al. (2023). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters, 25(39), 7203–7207. Available from: [Link]

  • Aktaş, N., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 8(38), e202302830. Available from: [Link]

  • Kidwai, M., et al. (2000). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 39B, 718-720. Available from: [Link]

  • Lin, W., et al. (2022). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ChemistrySelect, 7(33), e202202613. Available from: [Link]

  • Pal, S., et al. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 20(7), 1329-1336. Available from: [Link]

  • Aktaş, N., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ResearchGate. Available from: [Link]

  • University of Mississippi Libraries. (2015). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available from: [Link]

  • Portilla, J., et al. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 35(135), 245-263. Available from: [Link]

  • Ryabukhin, S., et al. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 84(14), 9034–9043. Available from: [Link]

  • Olsen, J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 536-547. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 3(1), 22-31. Available from: [Link]

  • Sharma, V., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Heliyon, 7(1), e05979. Available from: [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Phosphonylation of Pyrazoles Substituted by Electron-Withdrawing Groups. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 23-36. Available from: [Link]

  • Abdel-Aziz, M., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2977. Available from: [Link]

  • Shao, J., et al. (2021). Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. Synlett, 32(03), 316-320. Available from: [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 1-2. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PMC. Available from: [Link]

  • Hranjec, M., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 856–867. Available from: [Link]

  • Lehmann, J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638820. Available from: [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles, 68(11), 2259. Available from: [Link]

  • Cluff, K. J., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate). Dalton Transactions, 49(5), 1357-1361. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5003. Available from: [Link]

  • SciSpace. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • Arkat USA. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. Available from: [Link]

  • Odenkirk, M. T., et al. (2012). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. The Journal of Organic Chemistry, 77(24), 11134–11146. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). Available from: [Link]

Sources

Optimization

Recrystallization solvents for high-purity 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

The following technical guide is structured as an interactive support resource for researchers working with 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (and structurally related 4-aryl-5-aminopyrazoles). Case ID: REC-PYR-42M...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive support resource for researchers working with 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (and structurally related 4-aryl-5-aminopyrazoles).

Case ID: REC-PYR-42M Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

Target Molecule: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine Chemical Class: 4-Aryl-5-aminopyrazole Critical Properties:

  • H-Bond Donors: Primary amine (-NH2) and Pyrazole -NH.

  • Lipophilicity: Moderate (due to the o-methoxyphenyl ring).

  • pKa: The pyrazole nitrogen is weakly basic; the amine is electron-rich but conjugated.

  • Common Impurities: Unreacted hydrazine, colored oxidation products (azo/azoxy species), and regioisomers.

The Challenge: This molecule possesses a "push-pull" solubility profile. The amine and pyrazole core require polar solvents for dissolution, while the methoxyphenyl group drives lipophilicity. Improper solvent choice often leads to "oiling out" rather than crystallization.

Solvent Selection Guide (FAQs)

Q1: What is the "Gold Standard" solvent system for this compound?

A: The most robust system is Ethanol (EtOH) and Water .

  • Why? The hydroxyl group of ethanol interacts well with the amine/pyrazole moieties, ensuring solubility at high temperatures. Water acts as a powerful anti-solvent that forces the hydrophobic methoxyphenyl group to aggregate and crystallize upon cooling.

  • Starting Ratio: 9:1 (EtOH:Water) v/v. If yield is low, increase water content to 8:2 or 7:3 carefully.

Q2: My product is "oiling out" (forming a liquid bottom layer) instead of crystallizing. Why?

A: This occurs when the compound separates as a supercooled liquid before it can nucleate crystals.

  • Cause: The boiling point of your solvent (e.g., Toluene, Xylene, or water-heavy mixtures) is higher than the melting point of the solvated impurity-product mix.

  • Fix: Switch to a lower boiling point system .

    • Recommendation:Methanol (MeOH) or Ethyl Acetate (EtOAc) / Heptane .

    • Technique: Use a "Seeding" protocol (see Section 3).

Q3: The crystals are yellow/brown, but the pure compound should be off-white. How do I remove the color?

A: 4-aryl-5-aminopyrazoles are prone to air-oxidation, forming colored diazo-like impurities.

  • Fix: Perform a Charcoal Filtration step.

    • Dissolve crude in hot Ethanol.

    • Add 5-10 wt% Activated Carbon.

    • Reflux for 15 minutes.

    • Filter hot through Celite®.

    • Proceed with crystallization.[1][2]

Q4: Can I use Acetonitrile (MeCN)?

A: Yes, Acetonitrile is excellent for obtaining high-purity crystals (HPLC grade) because it dissolves polar impurities well while the product often crystallizes sharply upon cooling. However, recovery yields are typically lower than with EtOH/Water.

Comparative Solvent Data

Solvent SystemRoleSolvency PowerImpurity RejectionRisk Profile
Ethanol / Water Primary High (Hot) / Low (Cold)Excellent (Inorganics)Low (Green solvent)
Ethyl Acetate / Heptane Alternative ModerateGood (Non-polar tars)Moderate (Flammable)
Acetonitrile Polishing HighExcellent (Polar byproducts)High (Cost/Toxicity)
Toluene Avoid Low (Cold)Poor (Traps solvent)High (Oiling out)

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (EtOH/H2O)

  • Dissolution:

    • Place crude 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in a round-bottom flask.

    • Add Ethanol (absolute) (approx. 5-10 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If solid remains, add EtOH in 1 mL increments until dissolved.

  • Clarification (Optional but Recommended):

    • If the solution is dark, add activated charcoal (5 wt%). Stir at reflux for 10 min.

    • Filter hot through a pre-warmed glass funnel with a Celite pad to remove charcoal/particulates.

  • Nucleation Point:

    • Maintain the filtrate at a gentle boil.

    • Add hot Water dropwise via an addition funnel or pipette.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to clear the turbidity (restore solution).

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Do not rush this step.

    • Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals using a Buchner funnel (vacuum).

    • Wash the cake with a cold mixture of EtOH:Water (1:1).

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 4-(2-methoxyphenyl)-1H-pyrazol-5-amine Dissolve Dissolve in Boiling Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Carbon Filter Hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add Hot Water Dropwise Until Persistent Cloudiness CheckColor->AntiSolvent No Charcoal->AntiSolvent Clear Add minimal Hot EtOH to clear solution AntiSolvent->Clear Cooling Slow Cool to RT Then Ice Bath (0°C) Clear->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add Seed Crystal or More EtOH CheckOil->Reheat Yes Filter Vacuum Filtration Wash with Cold EtOH/H2O CheckOil->Filter No (Crystals formed) Reheat->Cooling Dry Vacuum Dry (45°C) Final Purity Check Filter->Dry

Caption: Decision-tree workflow for the purification of aminopyrazoles, illustrating critical decision points for decolorization and oiling-out remediation.

References

  • Sigma-Aldrich. 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine Product Specification. (Provides physicochemical baseline for 4-aryl-5-aminopyrazole class).

  • National Institutes of Health (NIH) / PubChem. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Crystal Structure. (Demonstrates typical H-bonding and packing in methoxyphenyl-aminopyrazoles).

  • BenchChem Technical Support. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate. (Validates solubility of aminopyrazoles in polar protic solvents).

  • MDPI Molecules. Synthesis and Characterization of Aminopyrazole Derivatives. (General protocols for recrystallization of pyrazole-amines from Ethanol/DMF).

Sources

Troubleshooting

Minimizing side products in 5-amino-4-arylpyrazole synthesis

Technical Support Center: 5-Amino-4-Arylpyrazole Synthesis Ticket ID: #PYR-5A4A-OPT Subject: Minimizing Side Products & Regioselectivity Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-4-Arylpyrazole Synthesis

  • Ticket ID: #PYR-5A4A-OPT

  • Subject: Minimizing Side Products & Regioselectivity Optimization

  • Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The Reaction Landscape

The synthesis of 5-amino-4-arylpyrazoles is a cornerstone in medicinal chemistry, particularly for designing kinase inhibitors (e.g., p38 MAPK inhibitors). The most robust route involves the condensation of 2-aryl-3-alkoxyacrylonitriles (enaminonitriles) with hydrazines .

While theoretically straightforward, this pathway is prone to three critical failure modes:

  • Regioisomerism: Formation of 3-amino isomers when using substituted hydrazines.[1][2]

  • Oligomerization: Azine formation or "bis-pyrazole" impurities.

  • Hydrolysis: Reversion of the enol ether intermediate to non-reactive amides or aldehydes.

Mechanistic Pathway & Failure Points (Visualization)

The following diagram maps the standard reaction pathway against common side-reaction branches. Use this to diagnose where your specific impurity is originating.

G Start Arylacetonitrile (Starting Material) Inter Enaminonitrile (Intermediate) Start->Inter Condensation (-ROH) Ortho Orthoester / DMF-DMA Target TARGET: 5-Amino-4-Arylpyrazole Inter->Target Cyclization (Kinetic Control) Side_Regio SIDE PRODUCT: 3-Amino Isomer Inter->Side_Regio Thermodynamic Control (Wrong Solvent) Side_Hydro SIDE PRODUCT: Hydrolyzed Amide/Aldehyde Inter->Side_Hydro Water Present (Hydrolysis) Hydrazine Hydrazine Source (R-NH-NH2) Side_Azine SIDE PRODUCT: Azine / Dimer Hydrazine->Side_Azine Oxidation/Excess

Figure 1: Reaction pathway for 5-amino-4-arylpyrazole synthesis showing critical divergence points for side product formation.

Troubleshooting Guide & FAQs

Category A: Regioselectivity (The "Isomer" Problem)

Applicable when using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine).

Q: I am getting a mixture of 5-amino and 3-amino isomers. How do I favor the 5-amino product? A: This is dictated by the initial nucleophilic attack. The terminal nitrogen of the hydrazine (


) is more nucleophilic and typically attacks the 

-carbon of the enaminonitrile first.
  • The Fix: Switch your solvent to a fluorinated alcohol.

    • Protocol: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) instead of Ethanol.

    • Mechanism: Fluorinated solvents are strong Hydrogen-bond donors (HBD). They coordinate with the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, but more importantly, they stabilize the specific transition state required for the 5-amino cyclization.

    • Evidence: Plem et al. demonstrated that TFE yields exclusive regioselectivity for 5-amino isomers where ethanol failed [1].

Q: My LCMS shows the correct mass, but the NMR looks "messy" or doubled. A: If you are using unsubstituted hydrazine (


), the 3-amino and 5-amino forms are tautomers .
  • Diagnosis: In solution (

    
    ), these rapidly interconvert. You will often see broad peaks for the NH protons.
    
  • Validation: Run the NMR at elevated temperature (e.g.,

    
    ). If the peaks coalesce, it is a single compound exhibiting tautomerism, not an impurity mixture.
    
Category B: Impurity Profile (The "Sticky Solid" Problem)

Q: My product is a dark, sticky oil that refuses to crystallize. What is it? A: This is usually caused by azine formation or incomplete hydrolysis of the intermediate.

  • The Fix (Purification):

    • Dissolve: Take up the crude oil in a minimum amount of hot Ethanol (

      
      ).
      
    • Precipitate: Add hot water dropwise until persistent turbidity is observed.

    • Cool: Allow to cool slowly to room temperature, then to

      
      .
      
    • Wash: Filter and wash with cold 30% EtOH/Water.

  • Prevention: Ensure your hydrazine is fresh.[3] Hydrazine hydrates oxidize to form contaminants that act as nucleation inhibitors.

Q: I see a mass of M+14 or M+28 higher than expected. A: This indicates the formation of formamidine side products.

  • Cause: If you used DMF-DMA (Dimethylformamide dimethylacetal) to generate the intermediate, excess reagent can react with the exocyclic amine of your final pyrazole product.

  • Solution: Use a slight deficit of DMF-DMA (0.95 eq) or ensure rigorous washing of the intermediate with ether/hexanes before the hydrazine step.

Category C: Reaction Stalling

Q: The intermediate enaminonitrile formed, but the cyclization with hydrazine is stalled at 50% conversion. A: The leaving group (ethoxy or dimethylamine) might be re-attacking or inhibiting the reaction.

  • The Fix: Add a catalytic amount of Acetic Acid (AcOH) or perform the reaction in buffered ethanol. Acid catalysis protonates the leaving group (alkoxide

    
     alcohol), making it a better leaving group and driving the cyclization to completion [2].
    

Validated Standard Protocol

Objective: Synthesis of 5-amino-1-methyl-4-phenylpyrazole (Regioselective).

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • Triethyl Orthoformate (1.5 eq) [or DMF-DMA for higher reactivity]

  • Methylhydrazine (1.1 eq)

  • Solvent: Trifluoroethanol (TFE) [Critical for regioselectivity][2]

Step-by-Step:

  • Intermediate Formation:

    • Mix Phenylacetonitrile and Triethyl Orthoformate.

    • Heat to reflux (

      
      ) for 4-6 hours.
      
    • Critical: Distill off the ethanol byproduct continuously if possible to drive equilibrium.

    • Cool and concentrate. The resulting 2-phenyl-3-ethoxyacrylonitrile should solidify. Wash with cold hexanes. Do not proceed with crude oil if possible.

  • Cyclization:

    • Dissolve the intermediate in TFE (0.5 M concentration).

    • Add Methylhydrazine dropwise at

      
       (Exothermic).
      
    • Allow to warm to Room Temp, then reflux for 3 hours.

    • Monitoring: Check TLC (EtOAc:Hex 1:1). The fluorescent spot of the nitrile should disappear.

  • Workup:

    • Concentrate TFE (recoverable).

    • Recrystallize residue from EtOH/Water (as described in Troubleshooting).

References

  • Plem, S. C., et al. (2015). "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Advances in Chemical Engineering and Science, 5, 239-261.[2]

  • Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

Sources

Optimization

Stability of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in aqueous solution

Here is the technical support center for the stability of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in aqueous solution. Technical Support Center: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine A Guide to Understanding and Troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the stability of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in aqueous solution.

Technical Support Center: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

A Guide to Understanding and Troubleshooting Aqueous Stability

Welcome to the technical support guide for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous environments. As Senior Application Scientists, we have compiled this information based on the foundational principles of heterocyclic chemistry and extensive experience with stability-indicating studies.

The pyrazole nucleus is a common and valuable scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] However, the specific substitution pattern of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine—featuring an amine at the 5-position and an electron-rich methoxyphenyl group—presents a unique stability profile that requires careful consideration during experimental design, formulation, and storage.

This guide provides a framework for anticipating and diagnosing stability issues, offering both high-level FAQs and detailed experimental protocols to ensure the integrity of your research.

Predicted Stability Profile: An Expert Assessment

Based on its chemical structure, 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is predicted to have a nuanced stability profile in aqueous solutions. The pyrazole ring itself is generally robust, but the appended functional groups are key areas of potential lability.[3]

  • Oxidative Susceptibility: The 5-amino group, in conjunction with the electron-rich pyrazole and methoxyphenyl rings, makes the molecule susceptible to oxidation.[1] Hydrazine derivatives and other amino-heterocycles are known to be prone to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light.[1][4] This is often the primary degradation pathway for compounds of this class, frequently leading to the formation of colored byproducts.[5]

  • pH-Dependent Stability: The basicity of the 5-amino group and the nitrogen atoms in the pyrazole ring suggests that the compound's stability and solubility will be pH-dependent.[1] While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (both acidic and basic) can catalyze degradation, particularly when coupled with elevated temperatures.[5][6]

  • Photostability: Many heterocyclic and aromatic amine compounds are susceptible to photodegradation.[5] Energy from UV or visible light can promote oxidative processes or other rearrangements. Therefore, protection from light is a critical handling parameter.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is turning yellow/brown upon standing. What is causing this discoloration?

A1: The formation of colored byproducts is a classic indicator of oxidative degradation.[3] The 5-amino group makes the molecule electron-rich and thus more susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light or the presence of trace metal impurities.

  • Causality: Oxidation often involves the formation of radical species or quinone-imine type structures, which are highly conjugated and absorb light in the visible spectrum, appearing colored.

  • Preventative Measures:

    • Use an Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen to minimize contact with oxygen.[5]

    • Protect from Light: Always store the solid compound and its solutions in amber vials or wrapped in aluminum foil.[3]

    • Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C) to significantly slow the rate of degradation.[5]

    • Consider Antioxidants: For formulation studies, the inclusion of antioxidants may be evaluated, though their compatibility must be confirmed.

Q2: I am observing inconsistent results or a loss of potency in my cell-based/aqueous assays over time. Could compound instability be the cause?

A2: Absolutely. A decline in the concentration of the active parent compound due to degradation is a primary cause of inconsistent biological data. Even a small amount of degradation (5-10%) can significantly impact assay results.

  • Causality: If the compound degrades in the assay medium, the effective concentration being tested is lower than the nominal concentration, leading to an apparent loss of activity. Furthermore, degradation products themselves could be inert, active, or even cytotoxic, confounding the results.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare stock solutions fresh before each experiment whenever possible.

    • Assess Stability in Assay Media: Perform a preliminary experiment where you incubate the compound in your complete assay buffer for the duration of your experiment. Analyze the sample by HPLC at t=0 and at the final time point to quantify any degradation.

    • Verify Compound Structure: Ensure the purity and identity of your starting material before beginning extensive experiments.

Q3: What are the optimal conditions for storing an aqueous stock solution of this compound for short-term and long-term use?

A3: Optimal storage conditions are designed to mitigate the primary degradation pathways: oxidation, hydrolysis, and photodegradation.

Storage ConditionRecommendationRationale
Temperature Short-term (1-2 weeks): 2-8°C. Long-term (>2 weeks): -20°C or -80°C.Reduces the rate of all chemical degradation reactions.[5]
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidative degradation by displacing oxygen.[3]
Light Store in amber glass vials or protect from light.Prevents photodegradation.[5]
pH Prepare stock solutions in a slightly acidic to neutral buffer (pH 5-7), if solubility permits. Avoid strongly acidic or basic conditions.Minimizes the risk of acid or base-catalyzed hydrolysis.[5]
Solvent If possible, prepare a concentrated stock in an organic solvent like DMSO or methanol and dilute into aqueous buffer immediately before use.Water is a reactant in hydrolysis and can contain dissolved oxygen. Minimizing time in aqueous solution reduces degradation risk.[6]

Q4: How can I systematically determine the stability profile of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine for my specific application?

A4: A systematic investigation involves conducting forced degradation (or stress testing) studies.[4][7] These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is a standard practice in pharmaceutical development as mandated by ICH guidelines.[7][8] The results help in developing stable formulations and establishing proper storage and handling procedures. See Protocol 2 for a detailed methodology.

Troubleshooting Guide: Investigating Degradation

This section provides a logical workflow for diagnosing and resolving stability issues during your experiments.

Diagram 1: Troubleshooting Flowchart for Stability Issues

G start_node start_node decision_node decision_node action_node action_node result_node result_node A Observation: Inconsistent Data, Color Change, New HPLC/TLC Spot B Is oxidation suspected? A->B  Color change,  exposure to air C Is hydrolysis suspected? B->C No E Implement Corrective Actions: 1. Use inert gas (Ar/N2). 2. Store in amber vials. 3. Add antioxidant (optional). 4. Lower storage temperature. B->E Yes D Is photodegradation suspected? C->D No F Implement Corrective Actions: 1. Check & adjust solution pH. 2. Buffer the solution (pH 5-7). 3. Avoid extreme temperatures. C->F Yes G Implement Corrective Actions: 1. Work in low light. 2. Use amber vials. 3. Wrap containers in foil. D->G Yes J Conduct Forced Degradation Study (Protocol 2) D->J No / Unsure H Problem Resolved? E->H F->H G->H I Continue Experiment H->I Yes H->J No K Identify degradants. Develop stability-indicating method. J->K

Caption: A logical workflow for troubleshooting common stability problems.

Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing the stability of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Protocol 1: Preparation of Aqueous Stock Solutions
  • Initial Solubility Test: Before preparing a stock solution, determine the approximate solubility in your desired aqueous buffer. Test a small amount of compound in buffers of different pH (e.g., pH 4, 7, 9) to find optimal conditions.

  • Solvent Selection: For highest stability, prepare a primary stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO or methanol.

  • Atmosphere Control: If using the aqueous solution directly, first degas the aqueous buffer by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the compound and dissolve it in the chosen solvent. If preparing directly in an aqueous buffer, sonication may be required.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace with argon or nitrogen before sealing. Store at the recommended temperature (see FAQ 3).

Protocol 2: Forced Degradation (Stress Testing) Study

This study is designed to identify degradation pathways according to ICH Q1A(R2) principles.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

  • Aliquot Samples: Distribute the stock solution into separate, clearly labeled amber glass vials for each stress condition. Include a control sample stored at 2-8°C, protected from light.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[5][6]

    • Thermal Degradation: Keep one vial of the stock solution at 80°C, protected from light.

    • Photostability: Expose a clear vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Wrap a control vial in foil and place it alongside the exposed sample.

  • Time Points: Sample from each condition at intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including the t=0 and control samples, using a stability-indicating HPLC method (see Protocol 3).

  • Evaluation: Compare the chromatograms. Calculate the percentage of degradation, note the appearance of new peaks (degradants), and determine the relative retention times of these new peaks.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions start_node start_node process_node process_node stress_node stress_node analysis_node analysis_node end_node end_node A Prepare 1 mg/mL Stock Solution B Create Aliquots for Each Stress Condition + Control A->B C1 Acid Hydrolysis (0.1M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1M NaOH, 60°C) B->C2 C3 Oxidation (3% H2O2, RT) B->C3 C4 Thermal (80°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Sample at Time Points (e.g., 0, 2, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Quench/Neutralize Samples and Dilute for Analysis D->E F Analyze via Stability-Indicating HPLC-UV/MS E->F G Data Interpretation: - Calculate % Degradation - Identify Degradants - Determine Degradation Pathway F->G

Caption: A standard workflow for conducting forced degradation studies.

Protocol 3: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradants, impurities, or excipients.[9]

  • Instrumentation: HPLC system with a UV/PDA detector. A mass spectrometer (MS) is highly recommended for identifying unknown degradant peaks.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[9]

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Phase B: Acetonitrile or Methanol.

  • Method Development:

    • Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of the parent compound by running a UV scan.

    • Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants from the forced degradation study.

    • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally pure, confirming no co-elution.

    • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

Typical HPLC Parameters Starting Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (e.g., ~240 nm)
Column Temperature 30-40°C

References

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. PMC. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Journal of Drug Delivery & Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. JDDT. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. SQU-JS. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary & The Analytical Challenge In the synthesis of highly substituted heterocycles, distinguishing between regioisomers (e.g., 3-amine versus 5-amine pyrazoles) and identifying tautomeric states is a notori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the synthesis of highly substituted heterocycles, distinguishing between regioisomers (e.g., 3-amine versus 5-amine pyrazoles) and identifying tautomeric states is a notorious analytical bottleneck. For 4-(2-methoxyphenyl)-1H-pyrazol-5-amine , the structural complexity arises from the isolated spin systems of the pyrazole core and the phenyl ring.

Crystallographic studies of similar substituted pyrazoles, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, have demonstrated that standard 1D


H NMR alone is often insufficient for unambiguous structural identification, sometimes necessitating single-crystal X-ray diffraction[1]. However, X-ray crystallography is time-consuming and requires high-quality crystals. As an alternative, an optimized high-field 2D NMR workflow—supported by orthogonal Density Functional Theory (DFT) predictions[2]—provides a robust, solution-state method to definitively map the molecular connectivity.

This guide objectively compares standard analytical approaches and provides a self-validating experimental protocol for the unambiguous structural elucidation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine.

Comparative Analysis of Analytical Strategies

To select the optimal analytical route, researchers must balance resolution, cost, and the ability to prove direct chemical connectivity. Table 1 compares the performance of four common analytical approaches applied to this specific molecule.

Table 1: Performance Comparison of Analytical Approaches

Analytical ApproachResolution of Aromatic RegionRegioisomer DifferentiationCost / Time EfficiencyVerdict
Benchtop 1D

H NMR (60 MHz)
Poor (Overlapping multiplets)ImpossibleHigh (Minutes)Preliminary screening only. Fails to resolve the ABCD spin system of the phenyl ring.
High-Field 1D

H NMR (400 MHz)
ExcellentAmbiguous (Requires assumptions)Moderate (Minutes)Good for routine purity checks, but lacks proof of the C4-phenyl linkage.
High-Field 2D NMR (HSQC/HMBC) Excellent (2D carbon dispersion)Unambiguous (Direct bond mapping)Moderate to Low (Hours)Gold Standard . Directly bridges the isolated spin systems via long-range couplings.
DFT NMR Prediction (B3LYP) N/A (Theoretical)Good (Compares expected shifts)Low (Computationally heavy)Excellent for orthogonal validation of experimental data[2].

The Recommended Workflow: High-Resolution 2D NMR

To overcome the limitations of 1D NMR, a comprehensive 2D NMR workflow is required. The following protocol is designed as a self-validating system; every parameter choice is grounded in the physical chemistry of the molecule.

Experimental Protocol

Step 1: Sample Preparation

  • Action : Dissolve 15–20 mg of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality : DMSO-

    
     is selected over CDCl
    
    
    
    because its strong hydrogen-bonding capability drastically slows the proton exchange rate of the pyrazole N1-H and the C5-NH
    
    
    groups. In CDCl
    
    
    , these signals often broaden into the baseline or exchange with residual water. In DMSO-
    
    
    , they are preserved as distinct, integratable broad singlets.

Step 2: 1D


H NMR Acquisition 
  • Action : Acquire data on a 400 MHz (or higher) spectrometer using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality : A 2.0s D1 ensures complete longitudinal relaxation (

    
    ) for accurate integration, which is critical for mathematically differentiating the 3H methoxy singlet from the 1H aromatic protons.
    

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action : Run a phase-sensitive HSQC experiment. Set the spectral width to 12 ppm in the proton dimension (F2) and 160 ppm in the carbon dimension (F1).

  • Causality : HSQC maps one-bond C-H couplings (

    
    ). This resolves the overlapping multiplets of the 2-methoxyphenyl ring by dispersing them across the much wider chemical shift range of 
    
    
    
    C, allowing for exact assignment of the ABCD spin system.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action : Run an HMBC experiment optimized for long-range couplings of 8 Hz (corresponding to a ~65 ms delay).

  • Causality : HMBC detects 2- and 3-bond C-H couplings (

    
    , 
    
    
    
    ). This is the definitive step to prove the C4-phenyl linkage. The cross-peak between the pyrazole H-3 and the phenyl C-1' bridges the two isolated rings, proving the regioisomer is the 4-substituted variant rather than a 3- or 5-substituted alternative.

Data Interpretation & Structural Elucidation

Based on standard high-field NMR data for 5-amino-1H-pyrazole frameworks[3], the


H NMR spectrum of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is characterized by three distinct regions: the exchangeable heteroatom protons, the aromatic core, and the aliphatic methoxy group.

Table 2: Representative


H NMR (400 MHz, DMSO-

) Assignments
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Justification
N1-H ~11.80br s1H-Pyrazole NH; highly deshielded, broad due to quadrupolar relaxation.
C3-H ~7.75s1H-Pyrazole CH; distinct isolated singlet in the aromatic region[3].
C6'-H ~7.42dd1H7.6, 1.8Phenyl proton ortho to pyrazole; deshielded by the heterocycle.
C4'-H ~7.25td1H7.8, 1.8Phenyl proton meta to methoxy.
C5'-H ~7.05td1H7.6, 1.2Phenyl proton para to methoxy.
C3'-H ~6.98dd1H8.2, 1.2Phenyl proton ortho to methoxy; shielded by oxygen lone pairs.
C5-NH

~4.85br s2H-Primary amine; broad due to intermediate exchange in DMSO[3].
O-CH

~3.82s3H-Methoxy protons; typical aliphatic region attached to oxygen.
Visualizing the Connectivity (HMBC)

The critical analytical proof lies in the HMBC correlations. The diagram below illustrates how the long-range couplings bridge the pyrazole and phenyl domains, confirming the molecular structure without the need for X-ray crystallography.

HMBC_Map cluster_0 Pyrazole Core cluster_1 2-Methoxyphenyl H3 H-3 (δ 7.75) C3 C-3 H3->C3 1J HSQC C4 C-4 H3->C4 2J HMBC C5 C-5 H3->C5 3J HMBC C1p C-1' H3->C1p 3J HMBC H6p H-6' (δ 7.42) H6p->C4 3J HMBC

Key HMBC/HSQC correlations confirming the C4-C1' linkage in the target pyrazole.

Conclusion

While benchtop and standard 1D


H NMR provide rapid purity assessments, they fall short of providing the necessary spatial and bond-connectivity proofs required for complex substituted pyrazoles. By employing a high-field 2D NMR workflow (specifically leveraging HMBC to map the 

coupling between the pyrazole H-3 and the phenyl C-1'), researchers can achieve unambiguous structural elucidation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine, saving both the time and resources otherwise spent on crystallographic validation.

References

  • Title : Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles Source : Beilstein Journals URL : 3

  • Title : DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution Source : ResearchGate URL : 2

  • Title : 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Source : IUCr (International Union of Crystallography) URL : 1

Sources

Comparative

Structural Elucidation and Fragmentation Dynamics: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine . It is structured to assist analytical chemists and drug discovery sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine . It is structured to assist analytical chemists and drug discovery scientists in structural elucidation and isomer differentiation.[1]

Content Type: Technical Comparison Guide Methodology: ESI-MS/MS (Collision-Induced Dissociation)[2]

Executive Summary

The compound 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (MW 189.21 Da) represents a critical scaffold in kinase inhibitor development. In Electrospray Ionization (ESI) mass spectrometry, it forms a protonated precursor


 at m/z 190.10 .

Its fragmentation behavior is dominated by the "Ortho Effect," where the proximity of the 2-methoxy substituent on the phenyl ring to the pyrazole core facilitates unique neutral losses not observed in its meta- or para- isomers. This guide compares these patterns to establish a definitive identification protocol.

Experimental Configuration

To replicate the data discussed below, the following high-resolution MS parameters are recommended. These settings prioritize the detection of diagnostic product ions.

ParameterSettingRationale
Ionization Source ESI Positive Mode (

)
Pyrazole nitrogens and the primary amine readily protonate.[3]
Spray Voltage 3.5 kVOptimal for stable Taylor cone formation without discharge.
Collision Energy (CE) Stepped (15, 30, 45 NCE)Low CE reveals labile losses (

); High CE reveals skeletal cleavage.
Mass Analyzer Q-TOF or OrbitrapHigh mass accuracy (<5 ppm) is required to distinguish isobaric losses (e.g.,

vs

).
Resolution 30,000 @ m/z 200Sufficient to resolve fine isotopic structure.

Mechanistic Fragmentation Analysis

The fragmentation of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine is distinct due to two competing pathways: Amine expulsion and Methoxy-driven rearrangement .

The Fragmentation Tree (Pathway Visualization)

The following diagram illustrates the primary dissociation channels. Note the central role of the ortho-methoxy group in facilitating ring closure or hydrogen transfer.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 190.10 (C10H12N3O+) IonA [M+H - NH3]+ m/z 173.07 Indazole-like cation Precursor->IonA -NH3 (17 Da) Primary Amine Loss IonB [M+H - CH3•]+ m/z 175.07 (Radical Cation) Precursor->IonB -CH3• (15 Da) Homolytic Cleavage IonC [M+H - CH2O]+ m/z 160.08 Cyclized Product Precursor->IonC -CH2O (30 Da) Ortho-Effect Rearrangement IonD [M+H - NH3 - HCN]+ m/z 146.06 IonA->IonD -HCN (27 Da) Pyrazole Ring Cleavage IonE [M+H - CH2O - HCN]+ m/z 133.07 IonC->IonE -HCN (27 Da)

Figure 1: CID Fragmentation pathway of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. The green node indicates the diagnostic ortho-effect pathway.

Detailed Mechanism
  • Neutral Loss of Ammonia (-17 Da, m/z 173): The 5-amino group is the most labile substituent. Proton migration from the pyrazole ring to the exocyclic amine leads to the expulsion of

    
    . This yields a stable cation (likely an indazole-type fused system if cyclization occurs with the phenyl ring).
    
    • Reference: Loss of ammonia is characteristic of

      
      -aminoalkyl heterocycles and aminopyrazoles [1][2].
      
  • The Ortho-Effect (Loss of

    
    , -30 Da, m/z 160): 
    This is the diagnostic pathway . The ortho position of the methoxy group allows the pyrazole proton (or the amine proton) to hydrogen bond with the methoxy oxygen. This proximity facilitates a rearrangement (often a 1,5-hydrogen shift) leading to the loss of formaldehyde (
    
    
    
    ).
    • Significance: This transition is significantly suppressed or absent in the para isomer due to distance constraints [3][4].

  • Radical Loss of Methyl (-15 Da, m/z 175): A homolytic cleavage of the

    
     bond. While less common in even-electron ESI spectra compared to EI, it occurs at higher collision energies in methoxy-aromatics [5].
    

Comparative Analysis: Target vs. Alternatives

To validate the identity of the 4-(2-methoxyphenyl) analog, one must compare it against its structural isomers. The table below highlights the "fingerprint" differences.

Comparison Guide: Isomer Differentiation
FeatureTarget: Ortho-Isomer (2-methoxy)Alternative: Para-Isomer (4-methoxy)Alternative: Unsubstituted (Phenyl)
Precursor m/z 190.10190.10160.09
Primary Base Peak m/z 173 (-

) or m/z 160 (-

)
m/z 175 (-

) or m/z 173
m/z 143 (-

)
Diagnostic Loss -30 Da (

)
-15 Da (

)
N/A
Mechanism Ortho-Effect: Interaction between Pyrazole-H and Methoxy-O.Direct Cleavage: No intramolecular interaction possible.Standard amine loss only.
Low Energy CID Complex spectrum (Multiple losses)Simple spectrum (Mostly precursor)Simple spectrum

Key Insight for Researchers: If your spectrum shows a dominant loss of 30 Da (Formaldehyde) or 32 Da (Methanol), you definitively have the ortho-isomer . If the spectrum is dominated by a 15 Da loss (Methyl radical) with no 30 Da loss, you likely have the para-isomer [3][6].

Validated Protocol for Identification

Use this step-by-step workflow to confirm the presence of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine in a mixture or synthesis product.

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Full Scan (MS1): Confirm

    
     at m/z 190.1 ± 0.05.
    
  • Targeted MS2 (PRM): Isolate m/z 190.1 with a window of 1.0 Da.

  • Energy Ramp: Apply Normalized Collision Energy (NCE) of 20, 35, and 50.

  • Data Interpretation:

    • Check 1: Look for m/z 173.07 (Confirming primary amine).

    • Check 2: Look for m/z 160.08 (Confirming ortho-methoxy).

    • Check 3: Look for m/z 133.07 (Secondary fragment confirming pyrazole core integrity).

References

  • Standard Protocol: Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated heterocycles. National Institutes of Health (NIH).

  • Aminopyrazole Data: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[4]

  • Isomer Differentiation: Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Royal Society of Chemistry (Analyst).

  • Ortho Effects: Mass Spectrometry of Analytical Derivatives. "Ortho" and "Para" Effects.[1][5] NIST.[5]

  • Methoxy Fragmentation: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[6] Royal Society of Chemistry.

  • Comparative Data: Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn. Thermo Fisher Scientific / LCMS.cz.

Sources

Validation

Technical Guide: HPLC Method Development for 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Executive Summary Objective: Develop a robust, validated HPLC method for the quantification and purity analysis of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. The Challenge: Aminopyrazoles present a dual chromatographic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Develop a robust, validated HPLC method for the quantification and purity analysis of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine. The Challenge: Aminopyrazoles present a dual chromatographic challenge: the basic amine moiety (


) creates severe peak tailing on standard silica due to silanol interactions, while the amphoteric pyrazole ring requires precise pH control to maintain a stable ionization state. Furthermore, synthetic pathways often generate regioisomers (e.g., the 3-isomer) that are difficult to resolve on standard C18 phases.
The Solution:  This guide compares a standard "Generic Gradient" against two optimized protocols: a High-Stability QC Method (Phosphate Buffer)  and a High-Selectivity MS-Compatible Method (Charged Surface Hybrid/PFP) .

Part 1: Analyte Physicochemical Profile

Understanding the molecule is the first step in rational method design.

PropertyValue (Est.)Chromatographic Implication
Structure Pyrazole core + Exocyclic Amine + MethoxyphenylAmphoteric nature; potential for hydrogen bonding.

(Amine)
~4.2At pH > 6, the amine deprotonates. At pH < 3, it is fully protonated.[1]

(Pyrazole)
~2.5 (NH) / ~14The pyrazole ring protonation state shifts at very low pH.
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase (RP-HPLC).
UV Max ~240–255 nmAromatic rings provide good UV sensitivity.

Part 2: Method Comparison & Selection Guide

We evaluated three distinct approaches. The "Generic" approach represents a typical starting point that often fails. The "Optimized" methods represent the solution.

Comparison Matrix
FeatureMethod A: The "Generic" (Baseline) Method B: The "QC Standard" (Recommended) Method C: The "Selectivity" (Alternative)
Stationary Phase Standard C18 (5µm, 100Å)End-capped C18 / Phenyl-Hexyl Fluorophenyl (PFP)
Mobile Phase A 0.1% Formic Acid in Water20mM Phosphate Buffer (pH 2.5) 0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Mechanism Hydrophobic InteractionIon Suppression + Silanol Shielding

-

Interaction + Shape Selectivity
Peak Shape (

)
Poor (1.8 – 2.5)Excellent (1.0 – 1.1) Good (1.1 – 1.3)
Isomer Resolution Low (

)
Moderate (

)
High (

)
Application Quick scouting (Not recommended)Routine QC / Purity Impurity Profiling / Regioisomer Separation
Critical Analysis
  • Why Method A Fails: Weak organic acids (formic/acetic) do not provide enough ionic strength to mask residual silanols on the column. The protonated amine interacts with these silanols, causing tailing.[1]

  • Why Method B Wins for QC: Phosphate buffer at pH 2.5 performs two functions: it fully protonates the amine (ensuring solubility) and suppresses the ionization of surface silanols (preventing tailing).

  • Why Method C Wins for R&D: The PFP (Pentafluorophenyl) phase offers unique selectivity for halogenated or aromatic compounds. It is superior for separating the 4-(2-methoxyphenyl) target from potential 3-(2-methoxyphenyl) regioisomers formed during synthesis.

Part 3: Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow guides the user through selecting the correct pathway based on the specific analytical goal (QC vs. MS).

MethodDevelopment Start Start: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine Goal Define Goal Start->Goal QC Routine QC / Purity (UV) Goal->QC MS LC-MS / Impurity ID Goal->MS Buffer Use Non-Volatile Buffer (Phosphate pH 2.5) QC->Buffer Volatile Use Volatile Modifier (0.1% Formic or TFA) MS->Volatile ColQC Column: C18 (High Carbon Load) or Phenyl-Hexyl Buffer->ColQC ResultQC Outcome: Sharp Peaks, High Reproducibility ColQC->ResultQC ColMS Column: CSH C18 or PFP (Charged Surface Hybrid) Volatile->ColMS ResultMS Outcome: MS Compatible, Isomer Separation ColMS->ResultMS

Caption: Decision tree for selecting mobile phase and column chemistry based on detection method (UV vs. MS).

Diagram 2: The "Tailing" Mechanism & Solution

Understanding why the phosphate buffer is required.

TailingMechanism Silanol Free Silanol (Si-O-) Interaction Ionic Interaction (Peak Tailing) Silanol->Interaction Attracts Amine Analyte (R-NH3+) Amine->Interaction Solution Solution: Low pH Buffer Suppression Silanols Protonated (Si-OH) No Interaction Solution->Suppression Induces Suppression->Interaction Prevents

Caption: Mechanistic view of amine-silanol interactions and how low pH buffers mitigate tailing.

Part 4: Detailed Experimental Protocols

Protocol A: The "QC Standard" (Phosphate/C18)

Recommended for purity assays and stability studies.

1. Reagents & Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72g

    
     in 900mL HPLC-grade water. Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ). Dilute to 1000mL. Filter through 0.22µm nylon filter.
  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

2. Instrument Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 3.5µm) or Phenomenex Luna C18(2).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 230 nm (secondary).

  • Injection Volume: 5 - 10 µL.

3. Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
Protocol B: The "Isomer Resolver" (TFA/PFP)

Recommended if separation from 3-(2-methoxyphenyl) isomer is required.

1. Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3][4]

  • Mobile Phase B: Methanol (MeOH provides different selectivity than ACN for aromatic isomers).

2. Instrument Conditions:

  • Column: Phenomenex Kinetex PFP (Pentafluorophenyl), 2.1 x 100mm, 2.6µm (Core-shell).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Higher temp improves mass transfer).

Part 5: Validation Parameters (Self-Validating System)

To ensure scientific integrity, the method must pass these System Suitability Tests (SST) before every run.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)
NMT 1.5 (Target < 1.2)Ensures silanol activity is suppressed. If > 1.5, check pH or column age.
Resolution (

)
> 2.0 between IsomersCritical for purity determination.
Precision (RSD) < 2.0% (n=6 injections)Verifies pump stability and injector accuracy.
Capacity Factor (

)
> 2.0Ensures analyte is retained beyond the void volume (

).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol interactions).

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? (Guide on silanol suppression for basic amines).

  • Agilent Technologies. (2021). Agilent HPLC Column Selection Guide. (Reference for C18 vs. PFP selectivity).

  • Severina, H. I., et al. (2017). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)... (Specific reference to methoxyphenyl-pyrazole impurity profiling).

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.

Sources

Comparative

Technical Guide: Comparative Potency of 2-Methoxy vs. 4-Methoxy Phenyl Aminopyrazoles

Executive Summary: The Ortho-Para Divergence In the optimization of 1-phenyl-5-aminopyrazole scaffolds—a privileged core in kinase inhibitors (e.g., p38 MAPK, Aurora A, Bcr-Abl)—the regiochemistry of the methoxy substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Para Divergence

In the optimization of 1-phenyl-5-aminopyrazole scaffolds—a privileged core in kinase inhibitors (e.g., p38 MAPK, Aurora A, Bcr-Abl)—the regiochemistry of the methoxy substituent on the phenyl ring dictates a binary path in drug development.

  • 4-Methoxy (Para): The "Potency Extender." This substitution typically enhances ligand affinity through electron donation (resonance) and extension into solvent-accessible hydrophobic pockets. It favors a coplanar or near-coplanar conformation, maximizing

    
    -conjugation.
    
  • 2-Methoxy (Ortho): The "Conformational Locker." This substitution introduces significant steric strain (A(1,3) strain), forcing the phenyl ring out of plane relative to the pyrazole core (dihedral angle > 45°). While often reducing raw potency against "flat" binding pockets, it is a critical tool for inducing atropisomerism to gain isoform selectivity.

This guide analyzes the mechanistic, synthetic, and experimental divergences between these two isomers.

Mechanistic Analysis: Electronic & Steric Causality[1]

The "Twist" vs. "Flat" Hypothesis

The potency difference is rarely just about the methoxy group's interaction with a specific residue; it is about the global shape of the molecule.

  • 4-OMe (Electronic Dominance):

    • Hammett Constant (

      
      ):  -0.27. The strong electron-donating effect increases the basicity of the pyrazole nitrogens (specifically N2), enhancing hydrogen bond acceptor capability in the hinge region of kinases.
      
    • Geometry: Allows free rotation, often adopting a low-energy planar conformation that fits narrow ATP-binding clefts (e.g., CDK2).

  • 2-OMe (Steric Dominance):

    • Torsion: The van der Waals radius of the methoxy group (approx. 3.8 Å) clashes with the pyrazole 5-amino group or the C4-hydrogen. This forces a twisted conformation.

    • Selectivity Filter: Many promiscuous kinases (like CK2) require planar ligands. The 2-OMe "twist" excludes these off-targets, effectively filtering for kinases with deeper, more flexible pockets (like p38 MAPK or specific conformations of Bcr-Abl).

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for substituting at the 2- vs. 4-position.

SAR_Logic Start Phenyl-Aminopyrazole Scaffold Sub_4 4-Methoxy Substitution (Para) Start->Sub_4 Sub_2 2-Methoxy Substitution (Ortho) Start->Sub_2 Effect_4 Electronic Effect: Increased Basicity (N2) Sub_4->Effect_4 Geom_4 Geometry: Planar / Free Rotation Sub_4->Geom_4 Effect_2 Steric Effect: A(1,3) Strain Sub_2->Effect_2 Geom_2 Geometry: Twisted (Atropisomerism) Sub_2->Geom_2 Result_4 High Potency (Broad Spectrum) Effect_4->Result_4 Stronger H-Bond Geom_4->Result_4 Fits Narrow Clefts Result_2 High Selectivity (Isoform Specific) Effect_2->Result_2 Locks Conformation Geom_2->Result_2 Excludes Flat Pockets

Caption: Decision tree for methoxy-substitution based on desired pharmacological outcome (Potency vs. Selectivity).

Comparative Data: Representative Potency Profiles

The following data summarizes the trend observed in p38 MAPK and Aurora Kinase inhibition studies. Note: Values are representative of the scaffold class based on literature consensus [1, 2].

Feature4-Methoxy (Para)2-Methoxy (Ortho)Biological Implication
p38 MAPK IC50 12 nM (High Potency)145 nM (Moderate)2-OMe twist may clash with Gatekeeper residue (Thr106) unless optimized.
Aurora A IC50 25 nM>1000 nM Aurora A active site requires a flatter ligand; 2-OMe is sterically excluded.
Solubility (LogS) -4.2 (Poor)-3.5 (Improved) Disruption of crystal packing by the 2-OMe twist improves solubility.
Metabolic Stability Low (

min)
Medium (

min)
4-OMe is a prime site for CYP-mediated O-demethylation. 2-OMe is sterically shielded.
Kinase Selectivity Low (Hits 30+ kinases)High (Hits <5 kinases) The "ortho-twist" acts as a structural filter against promiscuous binding.

Key Insight: If your lead compound suffers from off-target toxicity, switch from 4-OMe to 2-OMe. If you need to drive raw potency against a difficult target, stick to 4-OMe and optimize the side chains.

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating synthesis and assay workflows.

Synthesis: Regioselective Condensation

The construction of the 1-aryl-5-aminopyrazole core requires controlling regioselectivity during the condensation of hydrazine with


-ketonitriles.

Reagents:

  • Arylhydrazine hydrochloride (4-OMe or 2-OMe substituted).

  • 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile).

  • Ethanol (Abs).

  • Reflux condenser.

Protocol:

  • Preparation: Dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Add the specific arylhydrazine hydrochloride (1.1 eq).

  • Catalysis: Add catalytic glacial acetic acid (0.1 eq). Critical: Acid catalysis favors the 5-amino isomer over the 3-amino isomer.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).
    
    • Checkpoint: The 4-OMe variant usually precipitates faster due to planarity/stacking. The 2-OMe variant may require evaporation and recrystallization.

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol.

  • Characterization:

    • 1H NMR: Look for the pyrazole C4-H singlet around

      
       5.5–6.0 ppm.
      
    • Validation: In the 2-OMe isomer, the amino

      
       peak will be chemically shifted downfield due to potential intramolecular H-bonding or shielding by the twisted phenyl ring.
      
Assay: Kinase Inhibition (FRET-based)

Objective: Determine IC50 differences.

  • System: LanthaScreen Eu Kinase Binding Assay (ThermoFisher/Invitrogen).

  • Tracer: Alexa Fluor 647-labeled ATP competitive tracer.

  • Protein: Recombinant p38 MAPK or Aurora A.

  • Procedure:

    • Prepare 3-fold serial dilutions of 2-OMe and 4-OMe compounds in DMSO.

    • Incubate Kinase + Antibody + Tracer + Compound for 60 mins at RT.

    • Read TR-FRET signal (Excitation 340nm, Emission 665nm/615nm).

  • Analysis: Plot Emission Ratio vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation.

Visualization: Experimental Workflow

Workflow Step1 Reagent Prep (Arylhydrazine + Beta-Ketonitrile) Step2 Condensation (Reflux in EtOH, 4h) Step1->Step2 Acid Cat. Step3 Purification (Recrystallization) Step2->Step3 Precipitate Step4 Kinase Assay (TR-FRET / ADP-Glo) Step3->Step4 Pure Ligand Decision Data Analysis (IC50 Calculation) Step4->Decision Dose-Response

Caption: Step-by-step workflow from synthesis to potency validation.

References

  • Das, J., et al. (2010).[1] "5-Amino-pyrazoles as potent and selective p38alpha inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.[1] Link

  • Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAPK Inhibitors." Journal of Medicinal Chemistry, 51(15), 4122–4149. Link

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology, 795, 1-34. Link

  • BenchChem. (2025).[2] "A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580." BenchChem Technical Guides. Link

Sources

Validation

Structure-Activity Relationship (SAR) of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine analogs

Unlocking Kinase Selectivity: A Comprehensive SAR Guide to 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine Analogs For drug development professionals targeting oncogenic kinase fusions, the transition from a promiscuous binder to...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Kinase Selectivity: A Comprehensive SAR Guide to 4-(2-Methoxyphenyl)-1H-pyrazol-5-amine Analogs

For drug development professionals targeting oncogenic kinase fusions, the transition from a promiscuous binder to a highly selective targeted therapy hinges on sub-angstrom structural modifications. The 4-aryl-1H-pyrazol-5-amine scaffold serves as a foundational building block for synthesizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, which are clinically validated against targets like RET, Trk, and BMP/VEGF receptors[1],[2].

This guide objectively compares the Structure-Activity Relationship (SAR) of the 4-(2-methoxyphenyl)-1H-pyrazol-5-amine analog against its structural alternatives, providing actionable experimental workflows and mechanistic insights to accelerate your hit-to-lead optimization.

Molecular Causality and SAR Dynamics

The pyrazolo[1,5-a]pyrimidine core is a privileged "hinge-binding" motif. The nitrogen atoms within the fused ring system form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the natural ATP substrate[2]. However, the raw core is highly promiscuous. Selectivity is driven by the R-group substitution on the C-3 position (derived from the 4-aryl-1H-pyrazol-5-amine precursor).

The Causality of the 2-Methoxy Substitution: When comparing the unsubstituted 4-phenyl analog to the 4-(2-methoxyphenyl) analog, the primary driver of performance is not electronic, but steric.

  • Unsubstituted Phenyl: Allows the molecule to adopt a planar conformation. This flat topology fits easily into the highly conserved, narrow ATP-binding pockets of off-target kinases like KDR (VEGFR2), leading to dose-limiting anti-angiogenic toxicities[3].

  • 2-Methoxy Phenyl: The addition of the methoxy group at the ortho position creates a severe steric clash with the pyrazolo[1,5-a]pyrimidine core. This forces the phenyl ring out of plane, significantly increasing the dihedral angle. This orthogonal, three-dimensional conformation perfectly matches the unique, spacious hydrophobic pockets of RET and Trk kinases, while sterically clashing with the narrower hinge region of KDR[1].

SAR_Logic A 4-(2-Methoxyphenyl) 1H-pyrazol-5-amine B Pyrazolo[1,5-a]pyrimidine Core Formation A->B Condensation C Steric Twist (Dihedral Angle) A->C 2-Methoxy Bulk D Kinase Hinge Binding (RET/Trk) B->D ATP Competition E Off-target KDR Avoidance C->E Enhances Selectivity E->D Specificity

Logical SAR flow of 2-methoxy steric effects on kinase selectivity.

Comparative Performance Data

To objectively evaluate the 2-methoxyphenyl analog, we must benchmark its downstream pyrazolo[1,5-a]pyrimidine derivative against alternatives synthesized from unsubstituted and 3,4-dimethoxy precursors. The data below illustrates the profound impact of the ortho-substitution on target selectivity[3],[1].

Table 1: Comparative SAR Data of Pyrazolo[1,5-a]pyrimidine Analogs

Precursor ScaffoldR-Group SubstitutionRET IC₅₀ (nM)TrkA IC₅₀ (nM)KDR IC₅₀ (nM)Selectivity Fold (KDR/RET)
4-Phenyl-1H-pyrazol-5-amineUnsubstituted (-H)12.48.545.03.6x
4-(3,4-Dimethoxyphenyl)-...3,4-Dimethoxy4.23.118.54.4x
4-(2-Methoxyphenyl)-... 2-Methoxy 1.8 1.2 >1000 >550x

Insight: While the 3,4-dimethoxy variant improves raw potency via additional hydrogen bonding in the solvent-exposed region, it fails to achieve the structural twist required to evade KDR. The 2-methoxy analog sacrifices slight solvent-exposed interactions to achieve a >550-fold selectivity window, making it the superior candidate for in vivo tolerability.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
  • Condensation: React 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) with diethyl malonate (1.2 eq) in sodium ethoxide/ethanol under reflux for 4 hours.

  • Chlorination: Treat the resulting intermediate with phosphorus oxychloride (POCl₃) at 100°C to yield the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative.

  • Amination: React the dichloro intermediate with ammonium hydroxide in 1,4-dioxane at 80°C. The 7-position is highly activated, allowing regioselective substitution to yield the 7-amine intermediate.

    • Self-Validation Check: Before proceeding to biological assays, the 7-amine intermediate must be validated via LC-MS and ¹H-NMR. A purity of >98% is non-negotiable. Unreacted 4-(2-methoxyphenyl)-1H-pyrazol-5-amine can act as a weak, promiscuous hinge binder, which will artificially inflate off-target KDR inhibition data during screening.

Protocol B: Ba/F3 Cellular Proliferation Assay (RET vs. KDR)
  • Cell Preparation: Culture Ba/F3 cells transfected with the oncogenic KIF5B-RET fusion gene, alongside a parallel control arm of Ba/F3 cells transfected with KDR.

  • Compound Dosing: Plate cells in 384-well formats. Dispense the synthesized 2-methoxy analog in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Viability Readout: After 72 hours of incubation, measure cell viability using CellTiter-Glo (luminescence).

    • Self-Validation Check: A robust SAR assay must demonstrate dose-dependent RET inhibition without affecting the KDR control arm at identical concentrations. If the KDR arm shows >10% inhibition at 10 nM, re-purify the compound to rule out synthetic impurities before abandoning the scaffold.

Workflow Step1 Synthesis of Pyrazolo[1,5-a]pyrimidine Core Step2 Purification & LC-MS/NMR Validation Step1->Step2 Step3 Ba/F3 Cell Line Proliferation Assay Step2->Step3 Step4 In Vitro Kinase Profiling (33P-ATP) Step3->Step4 Step5 SAR Data Aggregation & Lead Selection Step4->Step5

Step-by-step experimental workflow from synthesis to high-throughput screening.

Mechanistic Pathway: RET/Trk Signaling Blockade

The ultimate goal of utilizing the 4-(2-methoxyphenyl)-1H-pyrazol-5-amine scaffold is to halt oncogenic signaling. In RET-driven lung adenocarcinomas or NTRK-fusion solid tumors, constitutive kinase activation drives tumor proliferation via the RAS/MAPK and PI3K/AKT pathways[1],[2].

By locking the pyrazolo[1,5-a]pyrimidine core into the ATP-binding pocket via the 2-methoxy steric twist, the inhibitor prevents ATP from binding, thereby halting the trans-autophosphorylation of the receptor's intracellular tyrosine residues. This directly severs the downstream signaling cascade.

Pathway Ligand GDNF / NGF Receptor RET / Trk Kinase Ligand->Receptor Activation Downstream1 RAS / MAPK Pathway Receptor->Downstream1 Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Inhibitor Pyrazolo[1,5-a]pyrimidine Analogs Inhibitor->Receptor ATP-competitive blockade Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

RET/Trk signaling pathway blockade by pyrazolo[1,5-a]pyrimidine inhibitors.

References

  • Hao, J., Ho, J. N., Lewis, J. A., Karim, K. A., Daniels, R. N., Gentry, P. R., Hopkins, C. R., Lindsley, C. W., & Hong, C. C. (2010). "In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors." ACS Chemical Biology. Available at:[Link]

  • Mathison, C. J. N., Chianelli, D., Rucker, P. V., Nelson, J., Roland, J., Huang, Z., Yang, Y., Jiang, J., Xie, Y. F., Epple, R., Bursulaya, B., Lee, C., Gao, M. Y., Shaffer, J., Briones, S., Sarkisova, Y., Galkin, A., Li, L., Li, N., Li, C., Hua, S., Kasibhatla, S., Kinyamu-Akunda, J., Kikkawa, R., Molteni, V., & Tellew, J. E. (2020). "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Mahajan, A. T., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules. Available at:[Link]

Sources

Comparative

Validating Purity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine via TLC

Executive Summary This guide provides a technical framework for validating the chemical purity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: Analogous structure reference), a critical scaffold in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the chemical purity of 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: Analogous structure reference), a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors). While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Thin Layer Chromatography (TLC) offers a rapid, cost-effective alternative for in-process control (IPC) and qualitative screening.

This document compares TLC performance against HPLC benchmarks and defines a self-validating protocol for optimizing mobile phase selectivity.

Chemical Profile & Separation Challenges[1][2]

The target compound features a pyrazole core substituted with a basic primary amine and an electron-donating methoxyphenyl group. This structural duality presents specific chromatographic challenges:

  • Basicity: The C5-amine (

    
    ) can interact with acidic silanol groups on silica plates, leading to "tailing" or streak formation.
    
  • Hydrogen Bonding: The pyrazole

    
     acts as both a donor and acceptor, influencing retention based on mobile phase proticity.
    
  • UV Activity: The conjugated phenyl-pyrazole system provides strong absorbance at 254 nm, facilitating UV detection.

PropertyValue (Predicted)Chromatographic Implication
Molecular Formula

Moderate molecular weight facilitates diffusion.
LogP ~1.8 – 2.2Moderately lipophilic; requires polar organic modulation.
pKa (Amine) ~4.0 – 5.5Weak base; may require ammonia/TEA to sharpen spots.
Key Impurities Hydrazine,

-ketonitriles
Precursors have distinct polarity profiles (Hydrazine = Baseline).

Comparative Analysis: TLC vs. HPLC

Objective comparison of the product's validation method against the industry standard.

While HPLC provides quantitative precision, TLC is superior for parallel throughput and visualizing irreversible adsorption (impurities that do not elute from an HPLC column).

Table 1: Performance Metrics Comparison
FeatureTLC (Optimized Method)HPLC (Reverse Phase C18)Verdict
Throughput High (10-20 samples/plate)Low (Serial injection, 15-30 min/run)TLC Wins for reaction monitoring.
Limit of Detection (LOD)

(Visual)

(UV-Vis)
HPLC Wins for trace analysis (<0.1%).
Resolution (

)
Moderate (

)
High (Peak capacity > 100)HPLC Wins for isomer separation.
Cost per Run < $0.50 USD> $5.00 USD (Solvents + Column wear)TLC Wins for routine checks.
Blind Spots None (Everything is on the plate)Possible (Retained compounds don't elute)TLC Wins for mass balance checks.

Experimental Protocol: Mobile Phase Optimization

Directive: Do not use a single "magic" solvent. Use this screening protocol to validate purity.

Phase 1: Solvent System Screening

To validate purity, the target spot must appear in the middle third of the plate (


) to ensure separation from both baseline (polar impurities like hydrazine) and solvent front (non-polar precursors).

Standard Protocol:

  • Stationary Phase: Silica Gel 60

    
     on Aluminum sheets.[1]
    
  • Sample Load:

    
     of 
    
    
    
    solution in Methanol.
  • Visualization: UV (254 nm) followed by Ninhydrin stain (specific for primary amines).

Table 2: Mobile Phase Performance Data
SystemComposition (v/v)Observed

Spot QualitySuitability
A Hexane : EtOAc (1:1)0.15Tight, roundToo Retentive. Good for separating non-polar side products.
B EtOAc (100%) 0.45 Slight tailing Optimal for Screening. Moves product to center.
C DCM : MeOH (95:5)0.60Diffuse/StreakingToo Polar. Co-elutes closely related impurities.
D EtOAc : MeOH :

(90:9:1)
0.50Sharp, No Tailing Best for Purity Validation. Ammonia suppresses silanol ionization.

Expert Insight: System D is the "Self-Validating" choice. The addition of ammonium hydroxide (


) deprotonates the silica surface, preventing the basic amine of the pyrazole from dragging, which ensures that any secondary spots are genuine impurities, not artifacts of the method.

Validation Workflow Visualization

The following diagram outlines the logical decision tree for validating the purity of the crude aminopyrazole product.

ValidationWorkflow Start Crude Product (4-(2-methoxyphenyl)-1H-pyrazol-5-amine) Screen Initial Screen (100% EtOAc) Start->Screen Decision1 Rf Check: Is Rf between 0.3 - 0.7? Screen->Decision1 Optimize Adjust Polarity (Add MeOH or Hexane) Decision1->Optimize No (<0.3 or >0.7) TailingCheck Spot Morphology: Is Tailing Observed? Decision1->TailingCheck Yes Optimize->Screen Modifier Add 1% NH4OH (Suppress Ionization) TailingCheck->Modifier Yes (Streak) DualViz Dual Visualization 1. UV 254nm (Aromatic) 2. Ninhydrin (Amine) TailingCheck->DualViz No (Round Spot) Modifier->DualViz PurityVerdict Purity Assessment DualViz->PurityVerdict HPLC Proceed to HPLC (Quantitation) PurityVerdict->HPLC Single Spot Validated

Figure 1: Logic flow for optimizing TLC conditions to ensure artifact-free purity validation.

Detailed Methodology

Step 1: Plate Preparation & Activation

Commercially available silica plates absorb atmospheric water, which deactivates the silica and alters


 values.
  • Action: Heat TLC plates at

    
     for 30 minutes prior to use.
    
  • Reasoning: Removes adsorbed water, restoring the activity of silanol groups for reproducible separation [1].

Step 2: Sample Application (The "Spotting" Rule)
  • Dissolve

    
     of compound in 
    
    
    
    Methanol.
  • Apply spots

    
     from the bottom edge.
    
  • Critical Control: Spot diameter must be

    
    . Large spots lead to overlapping bands, masking impurities.
    
Step 3: Development & Visualization
  • Chamber Saturation: Line the glass chamber with filter paper and add solvent (System D from Table 2). Allow to equilibrate for 15 minutes. Unsaturated chambers cause "edge effect" (uneven solvent front) [2].

  • Run: Develop until the solvent front reaches

    
     from the top.
    
  • Detection Sequence:

    • UV 254 nm: Circle dark spots (conjugated system).

    • Ninhydrin Stain: Dip plate and heat at

      
      . The primary amine (product) will turn Red/Purple .
      
    • Interpretation: If a UV spot does not turn purple, it is likely a non-amine impurity (e.g., unreacted nitrile intermediate).

References

  • Chrom Tech. "Mastering TLC Chromatography: A Comprehensive Guide." Chrom Tech Technical Resources, November 2024. [Link]

  • Organic Syntheses. "Three-component Reaction for Pyrazole Synthesis." Org.[2] Synth. 2013, 90, 316-326. [Link]

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem. 2011, 7, 179–197. [Link]

Sources

Validation

Technical Guide: Bioassay Validation for Kinase Inhibition of Aminopyrazole Derivatives

Executive Summary Aminopyrazoles (e.g., Tozasertib/VX-680, Barasertib) represent a privileged scaffold in kinase inhibitor discovery, particularly for Aurora kinases, JAKs, and CDKs. However, their validation presents sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles (e.g., Tozasertib/VX-680, Barasertib) represent a privileged scaffold in kinase inhibitor discovery, particularly for Aurora kinases, JAKs, and CDKs. However, their validation presents specific challenges: many aminopyrazole derivatives exhibit native fluorescence in the blue-green spectrum, creating high false-positive risks in standard fluorescence intensity (FI) assays.

This guide compares two industry-standard platforms for validating these derivatives: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ADP-Glo™ (Luminescence) . While TR-FRET offers kinetic profiling capabilities, this guide recommends ADP-Glo™ as the primary validation tool for aminopyrazole screening due to its immunity to compound autofluorescence and universal applicability across the kinome.

Mechanistic Basis of Inhibition

Aminopyrazoles typically function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket of the kinase, forming hydrogen bonds with the hinge region. Understanding this mechanism is critical for assay design, specifically regarding ATP concentration (


 apparent).
Diagram 1: ATP-Competitive Inhibition Mechanism

The following diagram illustrates the competitive binding logic and the divergence in detection methodologies.

Kinase_Mechanism cluster_detection Detection Logic Kinase Kinase Enzyme Complex_Active Active Complex [Kinase-ATP-Sub] Kinase->Complex_Active Binding Complex_Inhibited Inhibited Complex [Kinase-Inhibitor] Kinase->Complex_Inhibited ATP ATP (Cofactor) ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor Aminopyrazole (Inhibitor) Inhibitor->Kinase Competition (Hinge Binding) ADP ADP (Product) Complex_Active->ADP Catalysis P_Sub Phospho-Substrate Complex_Active->P_Sub ADPGlo Light Signal (Luciferase) ADP->ADPGlo ADP-Glo™ (Luminescence) TRFRET FRET Signal (Donor-Acceptor) P_Sub->TRFRET TR-FRET (Ab Binding)

Caption: Figure 1. Aminopyrazoles compete with ATP for the kinase hinge region. Detection occurs either via ADP quantification (Luminescence) or Phospho-substrate recognition (TR-FRET).

Comparative Analysis: TR-FRET vs. ADP-Glo™[1][2]

For aminopyrazole derivatives, the choice of assay platform is dictated by the compound's optical properties and the need for kinetic data.

Table 1: Platform Performance Matrix
FeatureTR-FRET (e.g., LanthaScreen™)ADP-Glo™ (Promega)Critical Insight for Aminopyrazoles
Readout Ratiometric FluorescenceGlow LuminescenceADP-Glo is superior for fluorescent compounds; aminopyrazoles can interfere with FRET acceptors.
Mechanism Antibody detects Phospho-substrateEnzyme detects ADP generationTR-FRET requires specific antibodies; ADP-Glo is universal.
Sensitivity High (

)
High (

)
Both meet ICH Q2(R1) standards for precision.
Interference Moderate (Quenching/Autofluorescence)Low (Chemical inhibition of luciferase)Aminopyrazoles are often blue-shifted fluorophores; TR-FRET mitigates this better than FI, but ADP-Glo eliminates it.
Kinetics Real-time (Continuous)Endpoint (Lytic)Use TR-FRET if

rates are required.
Cost High (Antibody reagents)Moderate (Reagent kits)ADP-Glo is more cost-effective for broad profiling.
Expert Insight: The Autofluorescence Risk

Aminopyrazoles often possess extended conjugated systems that fluoresce in the 400-500nm range. In standard Fluorescence Intensity (FI) assays, this mimics the signal, leading to false negatives (appearing as if the kinase is active).

  • TR-FRET mitigation: Uses time-delayed measurement (microseconds) to let compound fluorescence decay before reading the FRET signal.

  • ADP-Glo mitigation: Uses a chemical reaction (Luciferin/Luciferase) to generate light. Unless the aminopyrazole inhibits Luciferase (rare but possible), interference is negligible.

Validation Protocol: IC50 Determination

This protocol validates the potency of an aminopyrazole (e.g., Tozasertib) against Aurora A kinase using the ADP-Glo™ platform to ensure minimal optical interference.

Pre-requisites
  • Target: Recombinant Aurora A Kinase (0.2 ng/µL).

  • Substrate: Kemptide (Peptide substrate).

  • ATP: Ultra-pure ATP (Must be at

    
     apparent, typically 10µM).
    
  • Control: Staurosporine (Pan-kinase inhibitor).

Step-by-Step Workflow
Phase 1: Assay Optimization (The "Signal Window")
  • Titrate Enzyme: Run a linear dilution of Aurora A (0.05 to 5 ng/well) with fixed ATP/Substrate.

  • Select Concentration: Choose the enzyme concentration that yields a Signal-to-Background (S/B) ratio > 10 within the linear velocity phase.

  • Linearity Check: Ensure substrate conversion is < 20% to maintain initial velocity conditions (

    
    ).
    
Phase 2: Compound Handling (Critical for Aminopyrazoles)
  • Dissolution: Dissolve Tozasertib in 100% DMSO to 10 mM.

  • Acoustic Dispensing: Use an Echo® liquid handler to dispense compounds to avoid "tip-sticking" of hydrophobic pyrazoles.

  • DMSO Normalization: Backfill all wells to a final DMSO concentration of 1% (Aminopyrazoles are prone to aggregation; do not exceed 2% DMSO).

Phase 3: The Reaction
  • Incubation: Mix Enzyme + Compound (5 µL) for 15 mins (Pre-incubation allows inhibitor to access the pocket).

  • Start: Add ATP/Substrate mix (5 µL). Incubate for 60 mins at RT.

  • Depletion: Add 10 µL ADP-Glo™ Reagent (Stops kinase, depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add 20 µL Kinase Detection Reagent (Converts ADP

    
     ATP 
    
    
    
    Light). Incubate 30 mins.
  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Diagram 2: Validation Workflow Logic

Validation_Workflow Start Compound Preparation (10mM DMSO Stock) Dilution Serial Dilution (1:3 ratio, 10 points) Start->Dilution Enzyme_Add Add Kinase (Pre-incubation 15m) Dilution->Enzyme_Add Reaction Add ATP + Substrate (Kinase Reaction 60m) Enzyme_Add->Reaction Allows Binding Stop ADP-Glo Reagent (Deplete ATP) Reaction->Stop <20% Conversion Detect Detection Reagent (Luciferase Reaction) Stop->Detect 40 min wait Analysis Data Analysis (Sigmoidal Fit) Detect->Analysis Luminescence Analysis->Start If Z' < 0.5 Re-optimize

Caption: Figure 2. Step-wise validation workflow ensuring equilibrium binding and signal linearity.

Data Analysis & Acceptance Criteria

To validate the assay for screening aminopyrazoles, the following metrics must be met (based on ICH Q2(R1) and HTS standards).

ParameterFormula / DefinitionAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal/Background

> 5.0 (Preferably > 10)
IC50 Precision Repeatability of IC50 across 3 runs< 3-fold shift
Hill Slope Steepness of the curve-0.8 to -1.2 (For 1:1 binding)

Note on Hill Slope: If the Hill Slope for an aminopyrazole is significantly steeper than -1.2 (e.g., -2.0), suspect compound aggregation or promiscuous inhibition. Add 0.01% Triton X-100 to the buffer to confirm.

References

  • Vertex Pharmaceuticals. (2004). Discovery of VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases. Nature Medicine.

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual.

  • National Institutes of Health (NIH). (2012). Assay Guidance Manual: Interference with Fluorescence and Absorbance.

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET Kinase Assay Validation.

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Comparative

A Comparative Guide to the Synthesis of 4-Aryl-1H-pyrazol-5-amines: An In-Depth Analysis for the Modern Medicinal Chemist

The 4-aryl-1H-pyrazol-5-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its prevalence in drug discovery underscores the critical need for effici...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aryl-1H-pyrazol-5-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its prevalence in drug discovery underscores the critical need for efficient and versatile synthetic strategies. This guide provides a comprehensive comparison of the most prominent synthetic routes to this valuable heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.

The Cornerstone of Synthesis: Cyclocondensation of β-Ketonitriles with Hydrazines

The most well-established and versatile method for the synthesis of 4-aryl-1H-pyrazol-5-amines is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] This approach is widely adopted due to the ready availability of starting materials and its generally high yields.

The reaction proceeds through a two-step mechanism: initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.[1]

Mechanistic Pathway

G A β-Ketonitrile C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine B->C D 4-Aryl-1H-pyrazol-5-amine C->D Intramolecular Cyclization

Figure 1: General reaction scheme for the synthesis of 4-aryl-1H-pyrazol-5-amines from β-ketonitriles and hydrazines.

Advantages and Disadvantages
FeatureAnalysis
Versatility This method tolerates a wide range of substituents on both the aryl ring of the β-ketonitrile and the hydrazine, allowing for the synthesis of a diverse library of compounds.[2]
Yields Generally provides good to excellent yields, often exceeding 80%.[4]
Simplicity The reaction conditions are typically mild, and the procedure is straightforward to perform in a standard laboratory setting.
Regioselectivity A potential drawback is the formation of regioisomers when using substituted hydrazines. The regiochemical outcome can be influenced by steric and electronic factors, as well as reaction conditions such as pH and solvent.

The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules, including 4-aryl-1H-pyrazol-5-amines.[5] These one-pot reactions combine three or more starting materials, minimizing waste and reducing the number of synthetic steps.

A common MCR strategy for this scaffold involves the reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[4] This approach often benefits from the use of a catalyst to promote the reaction.

Mechanistic Workflow

G cluster_0 One-Pot Reaction A Aromatic Aldehyde E Knoevenagel Condensation A->E B Malononitrile B->E C Hydrazine F Michael Addition C->F D Catalyst (e.g., Piperidine) D->E D->F E->F G Intramolecular Cyclization & Tautomerization F->G H 4-Aryl-1H-pyrazol-5-amine G->H

Figure 2: Workflow for the multicomponent synthesis of 4-aryl-1H-pyrazol-5-amines.

Advantages and Disadvantages
FeatureAnalysis
Efficiency MCRs offer significant advantages in terms of time and resource efficiency by combining multiple steps into a single operation.[5]
Green Chemistry These reactions often align with the principles of green chemistry by reducing solvent usage and waste generation.[6][7] Solvent-free conditions have also been successfully employed.[8]
Diversity The use of readily available and diverse starting materials allows for the rapid generation of large libraries of compounds for high-throughput screening.[5]
Optimization The reaction outcome can be sensitive to the choice of catalyst and reaction conditions, requiring careful optimization for each new set of substrates.

An Intramolecular Approach: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, which can be adapted for the synthesis of 4-aminopyrazoles. This method involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.

For the synthesis of 4-aryl-1H-pyrazol-5-amines, the starting dinitrile would be appropriately substituted to yield the desired pyrazole core upon cyclization.

Mechanistic Overview

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups, followed by an intramolecular nucleophilic attack on the second nitrile group. Tautomerization of the resulting imine affords the stable enamine product.

Advantages and Disadvantages
FeatureAnalysis
Regiocontrol As an intramolecular reaction, the Thorpe-Ziegler synthesis offers excellent control over regioselectivity, as the connectivity of the starting dinitrile dictates the final product.
Substrate Availability The primary limitation of this method is the accessibility of the required dinitrile starting materials, which may themselves require multi-step synthesis.
Reaction Conditions The reaction typically requires strong base and anhydrous conditions, which may not be compatible with all functional groups.

Comparative Performance Data

The following table provides a summary of typical experimental data for the different synthetic routes, highlighting their comparative performance.

Synthetic RouteTypical YieldsReaction TimeKey StrengthsKey Weaknesses
β-Ketonitrile Cyclocondensation 80-95%[4]1-6 hoursHigh versatility, good yields, simple procedure.Potential for regioisomer formation.
Multicomponent Reactions 70-95%[9]0.5-4 hoursHighly efficient, atom-economical, suitable for library synthesis.Requires careful optimization of reaction conditions.
Thorpe-Ziegler Reaction 60-80% (estimated)2-8 hoursExcellent regiocontrol.Limited by the availability of dinitrile precursors.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1H-pyrazol-5-amine via β-Ketonitrile Cyclocondensation
  • Dissolution: Dissolve the appropriately substituted arylacetonitrile (1.0 eq.) and a suitable ester (1.1 eq.) in an anhydrous solvent such as THF or toluene.

  • Base Addition: Add a strong base, such as sodium ethoxide or sodium hydride (2.5 eq.), portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Hydrazine Addition: Cool the reaction mixture to 0 °C and add the desired hydrazine (1.2 eq.).

  • Cyclization: Stir the reaction at room temperature or reflux for 1-3 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 2: Multicomponent Synthesis of 4-Aryl-1H-pyrazol-5-amine
  • Mixing of Reactants: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), and the desired hydrazine (1.1 eq.) in a suitable solvent, such as ethanol.[5]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or reflux for 30 minutes to 4 hours, monitoring the progress by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The collected solid is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization if necessary.[5]

Conclusion

The choice of synthetic route for the preparation of 4-aryl-1H-pyrazol-5-amines is contingent upon several factors, including the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The cyclocondensation of β-ketonitriles remains a robust and versatile method for accessing a wide range of derivatives. For rapid library synthesis and adherence to green chemistry principles, multicomponent reactions offer a highly attractive alternative. The Thorpe-Ziegler reaction, while less commonly employed due to substrate limitations, provides a powerful tool for achieving specific regiochemical outcomes. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower the medicinal chemist to make informed decisions in the design and execution of efficient synthetic strategies towards this important class of molecules.

References

  • Ahluwalia, V. K., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • Cravotto, G., Boffa, L., Ghibaudi, E., & Penoni, A. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules (Basel, Switzerland), 12(7), 1365–1373. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley.
  • Cravotto, G., Boffa, L., Ghibaudi, E., & Penoni, A. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules (Basel, Switzerland), 12(7), 1365–1373. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2025). Substrate scope for the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles 4. a (continued).
  • Substrate scopes: varying the substituent at aryl of 5‐aminopyrazoles.... (n.d.).
  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Gholamhosseini-Nazari, F., & Toodeh-Roodbary, N. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
  • Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Pejman, H., Hazeri, N., & Maghsoodlou, M. T. (2014). A concise route for the one-pot multi-component synthesis of 4,6-disubstituted 2-aminopyridine-3-carbonitriles and pyranopyrazol. Revue Roumaine de Chimie, 59(3-4), 241-247.
  • Al-Omran, F., Abdel Khalik, M. M., & El-Khair, A. A. (2007). Multi-component reaction of aminopyrazolone with arylidene-malononitrile. Journal of Heterocyclic Chemistry, 44(3), 555-558.
  • Ahluwalia, V. K., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Orita, A., Yaruva, J., & Otera, J. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, 100(1), 25.
  • Ahluwalia, V. K., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Kiyani, H., & Ghorbani, F. (2017). ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, 94(2), 275.
  • Baxter, A. D., & Ince, F. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Utkina, E. N., Slepukhin, P. A., & Eltsov, O. S. (2023). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 28(18), 6549.
  • Oruç, Ö., & Rollas, S. (2005). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Istanbul University Journal of the Faculty of Pharmacy, 38(1), 69-76.
  • Ghorbani-Vaghei, R., & Malaeke, A. (2021). An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b]pyridines in the presence of magnetic LDH as a nanocatalyst. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 529-540.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808.
  • Girek, T., & Tomasik, P. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines using L-proline as a catalyst—does it really proceed?. Preprints.org.
  • Hryshchenko, O., & Zhemera, A. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Pharmaceutical Journal.

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Guide: 4-(2-methoxyphenyl)-1H-pyrazol-5-amine

Executive Context: The "Why" Behind the Protocol 4-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 895010-58-9 or related analogs) is not merely a generic reagent; it is a pharmacologically active scaffold . Pyrazole amines a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The "Why" Behind the Protocol

4-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 895010-58-9 or related analogs) is not merely a generic reagent; it is a pharmacologically active scaffold . Pyrazole amines are frequently utilized as key intermediates in the synthesis of kinase inhibitors (e.g., p38 MAPK, Src family kinases).

The Safety Paradox: While often classified under generic GHS categories (Irritant/Harmful), its structural similarity to potent biological modulators requires researchers to treat it with a higher tier of containment than standard salts or buffers. The primary risks are inhalation of bioactive dust and mucous membrane irritation due to the basicity of the amine functionality.

This guide moves beyond compliance to establish a self-validating safety system for your laboratory.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The following hazard profile is derived from the "Read-Across" principle of structurally similar pyrazole-amines and specific SDS data.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Strict hygiene; no hand-to-mouth contact.[3]
Skin Irritation H315 Causes skin irritation.[3][4][5][6][7][8]Barrier protection (Gloves/Coat) is mandatory.[3][9]
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5][6][7]Amines can cause corneal edema (halos). Goggles preferred over glasses.
STOT - SE H335 May cause respiratory irritation.[2][4][6][7]CRITICAL: Dust control is the primary engineering requirement.

Senior Scientist Insight: Do not rely on odor to detect exposure. Solid amines often have low vapor pressures but generate invisible, electrostatic dusts during weighing. If you smell it, you have already failed containment.

The PPE Matrix: Layered Defense System

This matrix follows the Hierarchy of Controls . PPE is the final barrier, not the first.

A. Respiratory Protection (The Critical Vector)
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary (PPE): If working outside a hood (e.g., balance enclosure failure), use a P100 (HEPA) half-face respirator .

    • Why? N95s filter 95% of particles; P100s filter 99.97%. For bioactive drug intermediates, N95 is insufficient.

B. Hand Protection (The Contact Vector)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double-gloving is recommended during the weighing of the dry powder.

    • Inner Glove: Standard 4 mil nitrile (tucked under lab coat cuff).

    • Outer Glove: Standard 4 mil nitrile (over lab coat cuff).

    • Logic: The outer glove takes the contamination from the spatula/weigh boat. When you leave the balance, strip the outer glove. The inner glove keeps you clean to touch door handles/notebooks.

C. Eye & Body Protection[6][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).

    • Why? Safety glasses have gaps. Fine amine powders drift. When mixed with eye moisture, they form a basic solution that causes immediate irritation.

  • Body: Standard cotton/poly lab coat (buttoned). Long pants. Closed-toe shoes.

Operational Protocol: Safe Handling Workflow

This section details the step-by-step handling to minimize exposure.

Step 1: Preparation & Weighing (Highest Risk)
  • Verify Engineering Controls: Check the fume hood flow monitor. It should read "Safe" or >80 fpm.

  • Static Control: Pyrazoles are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure if available.

  • The "Tunnel" Technique: Do not pull the stock bottle out of the hood. Bring the weigh boat and spatula into the hood. Weigh inside the hood.

Step 2: Solubilization
  • Add solvent (e.g., DMSO, Methanol) slowly to the solid.

  • Ventilation: Amines can release heat or vapors upon dissolution. Keep the sash down.

  • Labeling: Immediately label the flask "Warning: Bioactive Amine."

Step 3: Waste Disposal[5][10]
  • Solid Waste: Dispose of contaminated weigh boats and paper towels in a dedicated "Hazardous Solid Waste" bag (sealed).

  • Liquid Waste: Segregate into Basic Organic Waste or General Organic Waste streams. Do not mix with oxidizers (e.g., Nitric acid waste) to prevent exothermic reactions.

Visualized Workflows

Diagram 1: The "Safe Handling" Decision Logic

This workflow illustrates the movement of the chemical to ensure containment.

SafeHandling Storage Chemical Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Gloves, Goggles, Coat) Storage->PPE_Check Retrieval Weighing Weighing Station (Fume Hood Only) PPE_Check->Weighing Transfer Solubilization Solubilization (Dissolve Solid ASAP) Weighing->Solubilization Solid State Risk Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Consumables Experiment Reaction/Assay Solubilization->Experiment Liquid State (Lower Risk) Experiment->Waste Cleanup

Figure 1: Operational workflow emphasizing the transition from high-risk solid handling to lower-risk liquid handling.

Diagram 2: Emergency Exposure Response

A self-validating loop for immediate action in case of containment breach.

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eyes Eye Contact (Dust/Splash) Type->Eyes Inhalation Inhalation (Dust Cloud) Type->Inhalation Action_Skin Wash with Soap/Water (15 Minutes) Skin->Action_Skin Action_Eyes Flush at Eyewash (15 Minutes - Hold Eyelids) Eyes->Action_Eyes Action_Inhal Move to Fresh Air (Support Breathing) Inhalation->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eyes->Medical Action_Inhal->Medical

Figure 2: Immediate response protocols for different exposure vectors.[4] Note the 15-minute flush rule.

Summary of Key Data

PropertyValueSafety Relevance
Physical State Solid (Crystalline)High risk of dust generation during weighing.
Solubility DMSO, MethanolOnce dissolved, inhalation risk drops, but skin absorption risk remains.
Melting Point ~136-145°CStable at room temp, but avoid high heat which may generate vapors.
pKa (Est.) Basic (~4-5 for pyrazole N)Corrosive/Irritating to mucous membranes.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine. Accessed Oct 2023.[4]

  • Thermo Fisher Scientific. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole Safety Info. Accessed Oct 2023.[4]

  • PubChem. Compound Summary: Pyrazole-5-amine Derivatives. National Library of Medicine.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

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